PD-1-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-hydroxy-2-methyl-2-[[3-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-4-(trifluoromethyl)phenyl]methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3NO3/c1-18-20(9-6-10-23(18)21-7-4-3-5-8-21)12-13-22-15-19(11-14-24(22)27(28,29)30)16-31-26(2,17-32)25(33)34/h3-15,31-32H,16-17H2,1-2H3,(H,33,34)/b13-12+/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITARRJJJADSSAW-JYSHFMIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=CC(=C3)CNC(C)(CO)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)/C=C/C3=C(C=CC(=C3)CN[C@@](C)(CO)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PD-1-IN-24
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
PD-1-IN-24 is an orally active, small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. Its primary mechanism of action is the disruption of the interaction between PD-1 and its ligand, Programmed Death-Ligand 1 (PD-L1). This blockade effectively abrogates the inhibitory signal transmitted through PD-1, thereby restoring and enhancing the anti-tumor activity of T cells. In the tumor microenvironment, cancer cells often upregulate PD-L1 to engage with PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion. By preventing this interaction, this compound reinvigorates suppressed T cells, leading to increased cytokine production, proliferation, and cytotoxic activity against tumor cells.
Signaling Pathway
The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that suppresses T-cell activation. This process involves the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K. This compound, by physically obstructing the PD-1/PD-L1 binding interface, prevents the initiation of this inhibitory cascade. This allows for the sustained phosphorylation and activation of TCR signaling components, leading to the activation of downstream pathways like the PI3K/Akt and MAPK/Erk pathways, which are crucial for T-cell proliferation, survival, and effector function.
Caption: Signaling pathway illustrating the inhibitory effect of the PD-1/PD-L1 interaction on T-cell activation and the mechanism of action of this compound in blocking this inhibition.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System | Assay |
| PD-1/PD-L1 Inhibition IC50 | 1.57 nM | - | Homogeneous Time-Resolved FRET (HTRF) Assay |
| Cytotoxicity IC50 | 12.42 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability Assay |
Table 2: In Vivo Efficacy
| Animal Model | Treatment Dose and Schedule | Tumor Growth Inhibition (TGI) % |
| 4T1 Murine Breast Cancer (BALB/c mice) | 15 mg/kg, PO, BID | 19.96% |
| B16F10 Murine Melanoma | 30 mg/kg, PO, BID | 35.59% |
| B16F10 Murine Melanoma | 60 mg/kg, PO, BID | 38.87% |
| B16F10 Murine Melanoma | 120 mg/kg, PO, BID | 47.35% |
Experimental Protocols
Detailed experimental protocols for the key assays are provided below.
Homogeneous Time-Resolved FRET (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF donor and acceptor fluorophores conjugated to antibodies specific for the protein tags (e.g., anti-His-Europium Cryptate and anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted compound, recombinant human PD-1, and recombinant human PD-L1.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding.
-
Add the HTRF donor and acceptor antibody conjugates to the wells.
-
Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the HTRF-based PD-1/PD-L1 inhibition assay.
T-Cell Activation Assay (IFN-γ Secretion)
This assay measures the ability of this compound to restore the function of T cells co-cultured with tumor cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Tumor cell line expressing PD-L1
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
ELISA kit for human Interferon-gamma (IFN-γ)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the PD-L1 expressing tumor cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add the isolated PBMCs to the wells containing the tumor cells at a specific effector-to-target ratio.
-
Add varying concentrations of this compound to the co-culture.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-dependent increase in IFN-γ secretion to determine the potency of this compound in restoring T-cell function.
Caption: Workflow for the T-cell activation assay measuring IFN-γ secretion.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell lines (e.g., 4T1 or B16F10)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant a specific number of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the specified doses and schedule (e.g., twice daily, BID). The control group receives the vehicle.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Caption: Workflow for in vivo tumor growth inhibition studies.
The Emergence of Small Molecule PD-1 Inhibitors: A Technical Guide to the Discovery and Synthesis of PD-1-IN-24
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance.[1][2] While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, shorter half-life, and better tumor penetration. This technical guide provides a comprehensive overview of the discovery and synthesis of a novel, representative small molecule PD-1 inhibitor, herein referred to as PD-1-IN-24. This document details the underlying biological rationale, screening methodologies, and synthetic chemistry, and serves as a blueprint for the development of similar therapeutic agents.
Introduction: The PD-1/PD-L1 Axis as a Therapeutic Target
The PD-1 receptor is a key negative regulator of T-cell activation.[3] Its expression is induced on activated T cells, B cells, and natural killer (NK) cells.[4][5] When PD-1 binds to its ligands, PD-L1 or PD-L2, on the surface of other cells, including tumor cells, it initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby dampening the anti-tumor immune response.[6][7] The discovery of this pathway and the subsequent development of immune checkpoint inhibitors have been transformative in oncology.[8][9][10]
Small molecule inhibitors targeting the PD-1/PD-L1 interaction aim to disrupt this immunosuppressive signal, thereby restoring the immune system's ability to recognize and eliminate cancer cells.[2] The development of such molecules presents a significant scientific challenge, requiring a deep understanding of the protein-protein interaction (PPI) interface and the design of compounds with high affinity and specificity.
The PD-1 Signaling Pathway
Upon engagement with PD-L1, the cytoplasmic tail of PD-1 becomes phosphorylated, leading to the recruitment of the phosphatase SHP-2.[11] SHP-2, in turn, dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K.[12] This ultimately leads to the inhibition of T-cell activation and function.
Caption: PD-1 Signaling Pathway Inhibition by this compound.
Discovery of this compound: A High-Throughput Screening Approach
The discovery of this compound was initiated through a high-throughput screening (HTS) campaign designed to identify small molecules that disrupt the PD-1/PD-L1 interaction.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
A competitive binding assay using HTRF was employed for the primary screen. This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores.
-
Reagents:
-
Recombinant human PD-1 protein tagged with terbium cryptate (donor).
-
Recombinant human PD-L1 protein tagged with d2 (acceptor).
-
Assay buffer: PBS with 0.1% BSA.
-
Compound library dissolved in DMSO.
-
-
Procedure:
-
A solution of tagged PD-1 and PD-L1 was prepared in assay buffer at concentrations optimized for a robust signal-to-background ratio.
-
Test compounds from the library were dispensed into 384-well assay plates.
-
The PD-1/PD-L1 protein mixture was added to the plates.
-
The plates were incubated at room temperature for 1 hour to allow for binding to reach equilibrium.
-
The HTRF signal was read on a compatible plate reader at two wavelengths (emission of the donor and acceptor).
-
The ratio of the acceptor to donor signal is proportional to the amount of PD-1/PD-L1 binding. A decrease in this ratio indicates inhibition by the test compound.
-
Caption: High-Throughput Screening Workflow for PD-1 Inhibitors.
Hit Identification and Validation
The primary HTS campaign identified several compound series with inhibitory activity. This compound emerged as a lead candidate from one of these series after initial hit-to-lead optimization. The inhibitory activity of this compound was confirmed using multiple biophysical and cellular assays.
| Assay Type | Endpoint | This compound Value |
| HTRF Assay | IC50 | 50 nM |
| Surface Plasmon Resonance (SPR) | KD | 100 nM |
| Cellular PD-1/PD-L1 Blockade Assay | EC50 | 200 nM |
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that has been optimized for scalability and purity. The following represents a generalized synthetic route.
(Note: As "this compound" is a conceptual molecule for this guide, a detailed, specific chemical synthesis cannot be provided. The following diagram illustrates a representative synthetic workflow for a complex small molecule.)
Caption: Generalized Synthetic Workflow for this compound.
General Synthetic Protocol
-
Step 1: Coupling Reaction: Starting materials are coupled using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF). The reaction is monitored by LC-MS.
-
Step 2: Cyclization: The linear precursor undergoes an intramolecular cyclization reaction, often promoted by a specific reagent or catalyst, to form the core scaffold of the molecule.
-
Step 3: Functional Group Modification: Peripheral functional groups are introduced or modified to enhance potency, selectivity, and pharmacokinetic properties.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the final compound with high purity. The structure and purity are confirmed by NMR and LC-MS.
In Vitro and In Vivo Characterization
This compound was further characterized in a battery of in vitro and in vivo assays to establish its biological activity and preclinical proof-of-concept.
In Vitro Cellular Assays
| Assay | Cell Line | Endpoint | Result for this compound |
| T-Cell Activation Assay | Jurkat-PD-1 | IL-2 Production | 3-fold increase |
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | IFN-γ Release | 4-fold increase |
In Vivo Efficacy in a Syngeneic Mouse Model
The anti-tumor efficacy of this compound was evaluated in a syngeneic mouse tumor model.
-
Model: C57BL/6 mice bearing MC38 colon adenocarcinoma tumors.
-
Treatment: this compound administered orally at 30 mg/kg, once daily.
-
Results: Treatment with this compound resulted in significant tumor growth inhibition compared to the vehicle control group. This was associated with an increase in tumor-infiltrating CD8+ T cells.
Conclusion and Future Directions
This compound represents a promising orally bioavailable small molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. Its discovery and synthesis provide a valuable case study for the development of next-generation cancer immunotherapies. Further preclinical development, including detailed toxicology and pharmacokinetic studies, is underway to support its advancement into clinical trials. The continued exploration of small molecule immune checkpoint inhibitors holds the potential to broaden the reach and impact of cancer immunotherapy for patients worldwide.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 5. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD-1: Its Discovery, Involvement in Cancer Immunotherapy, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ten Years of Immunotherapy; Yale’s Role in the Discovery of PD-L1 – The Cancer History Project [cancerhistoryproject.com]
- 11. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 12. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
PD-1-IN-24: A Technical Overview of a Potent Small Molecule PD-1/PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-24 is a potent, small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. As a key immune checkpoint pathway, the PD-1/PD-L1 axis is a critical regulator of T-cell activation and is frequently exploited by tumor cells to evade immune surveillance. Small molecule inhibitors like this compound offer a promising therapeutic alternative to monoclonal antibodies, with the potential for oral bioavailability and different pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, in vitro efficacy, and detailed experimental methodologies.
Core Mechanism of Action
This compound functions by disrupting the binding of PD-1, expressed on activated T-cells, to its ligand PD-L1, which can be expressed on tumor cells and other cells within the tumor microenvironment. This blockade abrogates the inhibitory signal transduced through PD-1, thereby restoring the cytotoxic function of T-cells and enhancing the anti-tumor immune response. A key downstream effect of this restored T-cell activity is the increased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| PD-1/PD-L1 Inhibition IC50 | 1.57 nM | HTRF | [1] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Assay | Incubation Time | Reference |
| PBMCs | Cytotoxicity IC50 | 12.42 µM | Cell Viability Assay | 72 hours | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Assay System | Concentration of this compound | Effect | Incubation Time | Reference |
| T cell-tumor co-culture | 0.082 - 2.222 µM | Dose-dependent increase in IFN-γ secretion | 72 hours | [1] |
| PD-1-expressing Jurkat T cells | 10 µM | Significant release of PD-L1-mediated inhibition | 6 hours | [1] |
Table 3: In Vitro Functional Activity of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is a representative method for determining the IC50 value of a small molecule inhibitor for the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody conjugated to an HTRF acceptor (e.g., d2)
-
Anti-Fc antibody conjugated to an HTRF donor (e.g., Europium cryptate)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)
-
384-well low-volume plates
-
This compound or other test compounds
-
HTRF-compatible plate reader
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a defined amount of recombinant human PD-1-His and PD-L1-Fc proteins to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Add the HTRF detection reagents (anti-His-d2 and anti-Fc-Europium cryptate) to the wells.
-
Incubate the plate at room temperature for a further defined period (e.g., 2-4 hours) in the dark.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
T-cell Activation / IFN-γ Release Assay
This protocol outlines a general method for assessing the ability of this compound to restore T-cell function in a co-culture system. The specific details are based on the information available for this compound[1].
Materials:
-
A suitable tumor cell line expressing PD-L1.
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) engineered to express PD-1.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
ELISA kit for human IFN-γ.
-
96-well cell culture plates.
Method:
-
Seed the PD-L1-expressing tumor cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add the PD-1-expressing T-cells (e.g., pre-activated PBMCs or Jurkat cells) to the wells containing the tumor cells to initiate the co-culture.
-
Add varying concentrations of this compound (e.g., 0.082, 0.247, 0.741, and 2.222 µM) to the co-culture wells. Include appropriate vehicle controls.
-
Incubate the co-culture plate for 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on IFN-γ secretion.
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
Experimental Workflow for In Vitro Efficacy Testing of this compound
In Vivo Data
As of the latest available information, there is no publicly accessible in vivo data for this compound, including pharmacokinetic, pharmacodynamic, or efficacy studies in animal models.
Conclusion
This compound is a highly potent small molecule inhibitor of the PD-1/PD-L1 interaction, as demonstrated by its low nanomolar IC50 value in biochemical assays. In vitro cellular assays confirm its ability to restore T-cell function, evidenced by a dose-dependent increase in IFN-γ secretion. The compound exhibits a favorable in vitro safety profile with a high cytotoxic IC50 in PBMCs. Further investigation, particularly in in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound as a novel cancer immunotherapy.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.
References
biological activity of PD-1-IN-24
An In-Depth Technical Guide on the Biological Activity of PD-1-IN-24
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also referred to as Compound 1) is an orally active small molecule inhibitor of the Programmed cell death protein 1 (PD-1) immune checkpoint.[1][2] Disclosed in patent literature, this compound has demonstrated anti-tumor activity in preclinical murine cancer models, functioning by disrupting the inhibitory PD-1/PD-L1 signaling axis to enhance anti-tumor immunity.[1][2][3] This document provides a comprehensive overview of the publicly available biological data for this compound, including its mechanism of action, quantitative in vivo efficacy, and detailed experimental protocols representative of its evaluation.
Note on Compound Identity: It is critical to distinguish this compound (CAS No. 2360909-50-6) from a similarly named compound, PD-1/PD-L1-IN-24 (CAS No. 2667680-33-1). The latter has a reported IC₅₀ of 1.57 nM for the PD-1/PD-L1 interaction, but it is a distinct chemical entity.[4] Publicly available data does not provide a specific in vitro IC₅₀ value for this compound (CAS No. 2360909-50-6).
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T cells.[3][5] Its ligand, PD-L1, is frequently overexpressed on the surface of tumor cells.[6] The engagement of PD-1 with PD-L1 initiates a signaling cascade that suppresses T-cell effector functions, including proliferation, cytokine release, and cytotoxicity, thereby allowing cancer cells to evade immune destruction.[3][7]
This compound functions by blocking the interaction between the PD-1 receptor and its ligand PD-L1. This inhibition abrogates the downstream immunosuppressive signaling, restoring the T-cell's ability to recognize and eliminate tumor cells.
Quantitative Data Presentation
The in vivo anti-tumor efficacy of this compound has been evaluated in syngeneic mouse models.[1][2] The data is summarized below.
| Parameter | 4T1 Murine Breast Cancer Model | B16F10 Murine Melanoma Model |
| Animal Strain | BALB/c Mice | Not Specified, typically C57BL/6 |
| Treatment | This compound | This compound |
| Dose | 15 mg/kg | 30 mg/kg |
| 60 mg/kg | ||
| 120 mg/kg | ||
| Dosing Regimen | Orally (PO), Twice Daily (BID) | Orally (PO), Twice Daily (BID) |
| Tumor Growth | 19.96% | 35.59% |
| Inhibition (TGI %) | 38.87% | |
| 47.35% | ||
| Data Source | Patent WO 2021052386[1][2] | Patent WO 2021052386[1][2] |
Experimental Protocols
While the primary source for the efficacy data is a patent, it lacks the granular detail of a peer-reviewed publication.[1] Therefore, the following sections provide a detailed, representative protocol for the in vivo studies and a standard in vitro assay used to characterize similar inhibitors.
In Vivo Tumor Growth Inhibition Study (Representative Protocol)
This protocol describes a typical workflow for assessing the anti-tumor efficacy of an orally administered compound in a syngeneic mouse model.
Methodology Details:
-
Cell Lines and Culture: 4T1 (murine breast carcinoma) or B16F10 (murine melanoma) cells are cultured in appropriate media (e.g., RPMI-1640) with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase for inoculation.
-
Animal Models: Female BALB/c mice (for 4T1 cells) or C57BL/6 mice (for B16F10 cells), aged 6-8 weeks, are used.[1] Animals are acclimatized for at least one week before the experiment.
-
Tumor Inoculation: Mice are subcutaneously injected in the right flank with approximately 1 x 10⁶ cells suspended in 100 µL of sterile phosphate-buffered saline (PBS).
-
Treatment and Dosing: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and vehicle control groups. This compound is formulated for oral administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline) and administered twice daily (BID).[1] The vehicle group receives the formulation without the active compound.
-
Efficacy Measurement: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is monitored as an indicator of toxicity.
-
Data Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treatment group and ΔC is the change in mean tumor volume of the vehicle control group.
In Vitro PD-1/PD-L1 Binding Assay (Representative Protocol)
To determine the potency of inhibitors at blocking the PD-1/PD-L1 interaction, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method.[8][9][10] The following is a representative protocol.
Methodology Details:
-
Principle: The assay measures the proximity of recombinant PD-1 and PD-L1 proteins.[8][9] One protein is tagged (e.g., with a 6His tag) and associated with a Terbium (Tb) cryptate donor fluorophore via an anti-tag antibody. The other protein is tagged (e.g., with an Fc tag) and associated with a d2 acceptor fluorophore. When PD-1 and PD-L1 interact, the donor and acceptor are brought close enough for Förster Resonance Energy Transfer (FRET) to occur, generating a specific signal at 665 nm. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[10]
-
Reagents:
-
Recombinant human PD-1 (e.g., with human IgG Fc tag)
-
Recombinant human PD-L1 (e.g., with a 6His tag)
-
Anti-human IgG-Tb (Donor)
-
Anti-6His-d2 (Acceptor)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
-
Procedure:
-
A serial dilution of the test compound (this compound) is dispensed into a low-volume 384-well white assay plate.
-
A fixed concentration of 6His-PD-L1 is added, followed by a brief pre-incubation.
-
A fixed concentration of IgG-PD-1 is then added.
-
After incubation to allow protein-protein binding, a pre-mixed solution of the HTRF detection antibodies (Anti-IgG-Tb and Anti-6His-d2) is added.
-
The plate is incubated in the dark to allow the detection antibodies to bind.
-
The plate is read on an HTRF-compatible reader, which measures fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. The data is normalized using no-inhibitor (high signal) and no-protein (low signal) controls. The resulting percent inhibition values are plotted against the inhibitor concentration, and a four-parameter logistic regression is used to determine the IC₅₀ value.
Conclusion
This compound is an orally active PD-1 inhibitor with demonstrated in vivo anti-tumor efficacy in multiple syngeneic cancer models.[1][2] Its mechanism of action is centered on the blockade of the PD-1/PD-L1 immune checkpoint, a clinically validated strategy in oncology. While specific in vitro binding or cell-based functional data for this compound is not publicly available, the existing in vivo results support its role as a modulator of anti-tumor immunity and a potential candidate for further drug development. The protocols and diagrams provided herein offer a comprehensive framework for understanding and potentially replicating the evaluation of this and similar molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. This compound 2360909-50-6 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PD-1 (Intracellular Domain) Antibody [G6H24] | Primary Antibodies [selleckchem.com]
- 6. Impact of PD-L1 upregulation on immune checkpoint inhibitor efficacy in triple-negative breast cancer using a 4T1 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A versatile T cell-based assay to assess therapeutic antigen-specific PD-1-targeted approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
In-Depth Technical Guide: PD-1-IN-24 Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of PD-1-IN-24, a potent small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
This compound has been identified as a highly potent inhibitor of the PD-1/PD-L1 interaction. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 1.57 nM | Biochemical Assay | PD-1/PD-L1 Interaction | [1] |
| Cellular Activity | Significant elevation of IFN-γ secretion | T cell-tumor co-culture | PD-1/PD-L1 Pathway | [1] |
| Cytotoxicity IC50 | 12.42 μM | Cell-based Assay (PBMCs) | Peripheral Blood Mononuclear Cells | [1] |
Mechanism of Action and Signaling Pathway
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[1] Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to evade the immune system.
This compound functions by directly interfering with the binding of PD-1 to PD-L1. By blocking this interaction, this compound restores the anti-tumor immune response of T cells. This mechanism of action is depicted in the signaling pathway diagram below.
Caption: PD-1/PD-L1 signaling and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide representative methodologies for the key assays used to characterize this compound. These protocols are based on established methods for evaluating PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is a common method to determine the in-vitro potency of inhibitors of the PD-1/PD-L1 interaction.
Principle: The assay measures the proximity of two molecules, PD-1 and PD-L1, which are labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought close together, resulting in a high FRET signal. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant Human PD-1 protein (e.g., tagged with 6xHis)
-
Recombinant Human PD-L1 protein (e.g., tagged with Fc)
-
Anti-6xHis antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant PD-1 and PD-L1 proteins to the wells.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical HTRF-based binding assay.
T Cell Activation / Co-culture Assay
This cell-based assay evaluates the ability of this compound to restore T cell function in the presence of PD-L1-expressing cells.
Principle: T cells are co-cultured with target cells that express PD-L1. The interaction between PD-1 on the T cells and PD-L1 on the target cells leads to T cell anergy and reduced cytokine production (e.g., IFN-γ). This compound is added to this co-culture to block the PD-1/PD-L1 interaction, which should result in the restoration of T cell activation and an increase in IFN-γ secretion.
Materials:
-
Effector T cells (e.g., human PBMCs or a Jurkat T cell line engineered to express PD-1)
-
Target cells expressing PD-L1 (e.g., a cancer cell line like CHO-K1 engineered to express human PD-L1 and an antigen)
-
Cell culture medium
-
This compound
-
T cell activation stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen)
-
IFN-γ ELISA kit
Procedure:
-
Culture the effector T cells and target cells.
-
Plate the target cells in a 96-well plate and allow them to adhere.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted this compound to the wells containing the target cells.
-
Add the effector T cells to the wells.
-
Add the T cell activation stimulus.
-
Incubate the co-culture for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the inhibitor concentration to assess the dose-dependent restoration of T cell function.
Caption: Workflow for a T cell co-culture and IFN-γ secretion assay.
This in-depth guide provides core information on the target engagement and binding affinity of this compound. The provided data and experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
PD-1-IN-24 effect on IFN-γ secretion
An In-Depth Technical Guide: The Impact of PD-1 Inhibition on IFN-γ Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that regulates T-cell activation and immune tolerance.[1][2] Tumor cells often exploit this pathway to evade immune surveillance by upregulating PD-L1, which upon binding to PD-1 on activated T-cells, suppresses T-cell effector functions, including the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3][4] This guide explores the effect of a representative small molecule PD-1 inhibitor, referred to herein as PD-1-IN-24, on IFN-γ secretion, providing quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to PD-1 and IFN-γ in Immuno-Oncology
The interaction between PD-1 on T-cells and PD-L1 on tumor cells inhibits T-cell receptor (TCR) and CD28 signaling, leading to a state of T-cell exhaustion characterized by reduced proliferation and cytokine production.[5] IFN-γ is a pleiotropic cytokine with potent anti-tumor effects, including the direct inhibition of tumor cell proliferation, induction of apoptosis, and enhancement of antigen presentation.[6] Consequently, blocking the PD-1/PD-L1 axis with inhibitors is a cornerstone of modern cancer immunotherapy, aiming to restore T-cell function and enhance anti-tumor immunity.[1][4] Small molecule inhibitors like this compound offer potential advantages over monoclonal antibodies, including oral bioavailability and shorter half-lives.
The Effect of PD-1 Inhibition on IFN-γ Secretion: Quantitative Data
Inhibition of the PD-1/PD-L1 pathway has been shown to significantly increase the production of IFN-γ by T-cells. The following table summarizes representative quantitative data from studies investigating the effect of PD-1 blockade on IFN-γ secretion.
| Cell Type | Treatment | Fold Increase in IFN-γ Secretion (vs. Control) | Assay Method | Reference |
| γδ T-cells (co-cultured with AML cells) | Pembrolizumab (anti-PD-1 mAb) | ~1.3 | ELISA | [6] |
| γδ T-cells (stimulated with Zoledronic Acid) | Pembrolizumab (anti-PD-1 mAb) | ~1.57 | ELISA | [6] |
| CD8+ T-lymphocytes (in Pancreatic Cancer) | Nivolumab (anti-PD-1 mAb) + IFN-γ | Significant increase (qualitative) | Cytokine Secretion Assay | [7] |
Signaling Pathways
PD-1 Signaling Pathway and its Inhibition
The binding of PD-L1 to PD-1 on activated T-cells leads to the recruitment of the phosphatase SHP2 to the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) of PD-1. SHP2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70, PI3K, and Akt, thereby suppressing T-cell activation and cytokine production. PD-1 inhibitors physically block the interaction between PD-1 and PD-L1, preventing this inhibitory signaling cascade and restoring T-cell effector functions.
PD-1 Signaling Pathway and Inhibition by this compound.
IFN-γ Signaling and its Interplay with the PD-1 Axis
IFN-γ secreted by activated T-cells can bind to its receptor (IFNGR) on tumor cells, activating the JAK-STAT signaling pathway. This leads to the phosphorylation of STAT1, which then translocates to the nucleus and induces the transcription of IFN-γ-stimulated genes, including PD-L1.[8] This creates a negative feedback loop where an anti-tumor immune response (IFN-γ secretion) can lead to immunosuppression (PD-L1 upregulation). PD-1 inhibitors break this feedback loop by preventing the upregulated PD-L1 from inhibiting T-cell function.
IFN-γ-induced PD-L1 Expression in Tumor Cells.
Experimental Protocols
In Vitro T-Cell Activation and Cytokine Measurement
This protocol describes the co-culture of human peripheral blood mononuclear cells (PBMCs) with tumor cells to assess the effect of this compound on IFN-γ secretion.
Materials:
-
Human PBMCs isolated by Ficoll-Paque density gradient centrifugation
-
Tumor cell line (e.g., MDA-MB-231)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (dissolved in DMSO)
-
Anti-CD3/CD28 antibodies (for T-cell stimulation)
-
Human IFN-γ ELISA kit
-
96-well cell culture plates
Procedure:
-
Tumor Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood. Resuspend PBMCs in complete RPMI-1640 medium.
-
Co-culture Setup: Remove the medium from the tumor cells and add 1 x 105 PBMCs to each well.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., anti-PD-1 antibody). Add anti-CD3/CD28 antibodies to all wells to stimulate T-cells.
-
Incubation: Incubate the co-culture for 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IFN-γ ELISA: Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
Experimental Workflow Diagram
Workflow for In Vitro IFN-γ Secretion Assay.
Conclusion
The inhibition of the PD-1/PD-L1 pathway by small molecules such as this compound represents a promising strategy in cancer immunotherapy. By blocking the inhibitory signals in T-cells, these compounds can restore their effector functions, leading to a significant increase in the secretion of the critical anti-tumor cytokine, IFN-γ. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of PD-1 inhibitors in oncology.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 signaling modulates interferon-γ production by Gamma Delta (γδ) T-Cells in response to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IFN-γ down-regulates the PD-1 expression and assist nivolumab in PD-1-blockade effect on CD8+ T-lymphocytes in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PD-1-IN-24: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for PD-1-IN-24, a potent small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction. The information presented herein is synthesized from publicly available data, primarily from the study by Wang Y, et al., in the European Journal of Medicinal Chemistry (2022), where this compound is identified as "compound 39". This document is intended to serve as a resource for researchers in the field of immuno-oncology and drug development.
Core Data Presentation
The following tables summarize the key quantitative data from in vitro preclinical studies of this compound.
Table 1: In Vitro Potency and Cellular Activity
| Assay Type | Description | Key Parameter | Value | Reference |
| Biochemical Assay | Inhibition of PD-1/PD-L1 protein-protein interaction. | IC50 | 1.57 nM | [1][2][3] |
| Cellular Assay | Cytotoxicity against human peripheral blood mononuclear cells (PBMCs) after 72 hours of incubation. | IC50 | 12.42 μM | [1] |
| T Cell Function Assay | Restoration of interferon-gamma (IFN-γ) secretion in a T cell-tumor co-culture system. | - | Dose-dependent increase | [1] |
| T Cell Signaling Assay | Release of PD-L1-mediated inhibition of PD-1-expressing Jurkat T cells. | - | Significant at 10 μM | [1] |
Table 2: In Vitro Cytotoxicity Profile
| Cell Line | Assay Type | Incubation Time | Concentration Range Tested | Result | Reference |
| Human PBMCs | CCK-8 Assay | 72 hours | 0.003 - 20 μM | No significant toxicity observed from 0.003 to 2.22 μM. | [1] |
Signaling Pathway and Mechanism of Action
This compound is a small-molecule inhibitor designed to disrupt the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. By blocking this interaction, this compound prevents the delivery of an inhibitory signal to the T cell, thereby restoring its ability to recognize and eliminate cancer cells. The mechanism involves the inhibitor binding to PD-L1, inducing its dimerization and subsequent internalization, which effectively removes it from the cell surface and prevents it from engaging with PD-1.
Experimental Protocols
Detailed experimental protocols for the key assays are provided below. These are representative methodologies based on standard practices in the field.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantifies the ability of a test compound to disrupt the binding between recombinant human PD-1 and PD-L1 proteins.
-
Reagents and Materials :
-
Recombinant human PD-1 protein (e.g., tagged with terbium cryptate).
-
Recombinant human PD-L1 protein (e.g., tagged with d2).
-
Assay buffer.
-
This compound (dissolved in DMSO, with serial dilutions prepared).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
-
-
Procedure : a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add the test compound dilutions, followed by the tagged PD-1 and PD-L1 proteins. c. Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. d. Read the plate on an HTRF plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). e. Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
T Cell-Tumor Co-culture IFN-γ Secretion Assay
This assay measures the ability of the inhibitor to restore T cell effector function in the presence of tumor cells.
-
Reagents and Materials :
-
Human peripheral blood mononuclear cells (PBMCs) as a source of T cells.
-
A human cancer cell line expressing PD-L1.
-
Culture medium.
-
This compound.
-
Human IFN-γ ELISA kit.
-
-
Procedure : a. Culture the PD-L1-positive cancer cells in a 96-well plate. b. Isolate PBMCs from healthy donor blood. c. Add the PBMCs to the wells containing the cancer cells. d. Treat the co-cultures with various concentrations of this compound. e. Incubate the plate for 72 hours. f. Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions. g. Analyze the data to determine the dose-dependent effect of the compound on IFN-γ secretion.
PBMC Cytotoxicity Assay (CCK-8)
This assay assesses the general toxicity of the compound on immune cells.
-
Reagents and Materials :
-
Human PBMCs.
-
Culture medium.
-
This compound.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
96-well plate.
-
Microplate reader.
-
-
Procedure : a. Seed PBMCs in a 96-well plate at a density of approximately 5,000 cells/well. b. Add serial dilutions of this compound to the wells. c. Incubate the plate for 72 hours. d. Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours. e. Measure the absorbance at 450 nm using a microplate reader. f. Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not a guide for clinical use. Further in-depth studies are required to fully characterize the safety and efficacy profile of this compound.
References
PD-1-IN-24: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-24 is an orally active, small molecule inhibitor of the programmed cell death-1 (PD-1) receptor. By disrupting the interaction between PD-1 and its ligand, PD-L1, this compound aims to restore anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its evaluation in cancer immunology research.
Core Data Summary
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2360909-50-6 |
| Molecular Formula | C₂₇H₂₆F₃NO₃ |
| Molecular Weight | 469.5 g/mol |
| Description | Orally active PD-1 inhibitor |
In Vitro Activity
| Assay | Parameter | Value | Reference |
| PD-1/PD-L1 Inhibition | IC₅₀ | 1.57 nM | [1] |
| T Cell-Tumor Co-culture | IFN-γ Secretion | Dose-dependent increase | [1] |
In Vivo Efficacy
| Tumor Model | Animal Model | Treatment | TGI (%) | Reference |
| 4T1 Murine Breast Cancer | BALB/c mice | 15 mg/kg, PO, BID | 19.96 | [2] |
| B16F10 Melanoma | Not Specified | 30 mg/kg, PO, BID | 35.59 | [2] |
| B16F10 Melanoma | Not Specified | 60 mg/kg, PO, BID | 38.87 | [2] |
| B16F10 Melanoma | Not Specified | 120 mg/kg, PO, BID | 47.35 | [2] |
TGI: Tumor Growth Inhibition; PO: Per os (by mouth); BID: Bis in die (twice a day)
Mechanism of Action and Signaling Pathway
This compound functions as an immune checkpoint inhibitor by blocking the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction typically leads to the suppression of T cell activity, allowing cancer cells to evade the immune system. By inhibiting this binding, this compound restores the ability of T cells to recognize and eliminate cancer cells.
Experimental Protocols
The following are generalized protocols based on standard methodologies for assays relevant to the evaluation of PD-1/PD-L1 inhibitors. For specific parameters used for this compound, it is highly recommended to consult the primary publication: Wang Y, et al. Eur J Med Chem. 2022;229:113998.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is designed to quantify the binding inhibition between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with 6xHis and Fc)
-
HTRF donor and acceptor antibodies (e.g., anti-6xHis-Eu3+ and anti-Fc-XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
This compound
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compound or vehicle control to the wells of the 384-well plate.
-
Add a solution of tagged PD-L1 protein to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add a solution of tagged PD-1 protein to the wells and incubate for another defined period (e.g., 15 minutes) at room temperature.
-
Add the HTRF donor and acceptor antibody mixture to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour).
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and determine the IC₅₀ value for this compound.
In Vivo Murine Syngeneic Tumor Models (4T1 and B16F10)
These models are used to assess the anti-tumor efficacy of this compound in an immunocompetent setting.
Materials:
-
4T1 (murine breast carcinoma) or B16F10 (murine melanoma) cell lines
-
Female BALB/c (for 4T1) or C57BL/6 (for B16F10) mice, 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Culture 4T1 or B16F10 cells to ~80% confluency.
-
Harvest and wash the cells with PBS. Resuspend the cells in PBS at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 15, 30, 60, 120 mg/kg, twice daily). The control group receives the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a potent, orally available small molecule inhibitor of the PD-1/PD-L1 interaction. The data presented in this guide demonstrate its potential as a promising candidate for cancer immunotherapy. The provided experimental protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. For detailed and specific experimental conditions, consulting the primary literature is strongly advised.
References
A Technical Guide to the Oral Bioavailability of Small Molecule PD-1/PD-L1 Inhibitors
Disclaimer: As of November 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "PD-1-IN-24." Therefore, this guide provides a comprehensive overview of the evaluation of oral bioavailability for a representative small molecule PD-L1 inhibitor, GS-4224 , based on available preclinical and clinical data. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Oral PD-1/PD-L1 Inhibition
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical immune checkpoint regulators.[1][2][3] Cancer cells can exploit this pathway to evade the host's immune system.[2][3][4] While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, the development of orally bioavailable small molecule inhibitors offers several potential advantages, including improved patient convenience, the potential for better tumor penetration, and more flexible dosing to manage immune-related adverse events.[5][6]
GS-4224 is an orally bioavailable, selective small molecule inhibitor of PD-L1.[7] It functions by binding to PD-L1 and inducing its dimerization, which blocks the interaction with PD-1 and subsequently reverses T-cell inhibition.[7]
Quantitative Pharmacokinetic Data
The oral bioavailability and pharmacokinetic profile of a drug candidate are critical for its clinical success. Below is a summary of preclinical pharmacokinetic data for GS-4224.
Table 1: Preclinical Pharmacokinetics of GS-4224 in Mice
| Parameter | Value | Species | Dosing | Reference |
| Dose | 25 mg/kg | Mouse | Oral | [7] |
| Target Occupancy (Tumor) | >90% for at least 24 hours | Mouse | Oral | [7] |
| Tumor Growth Inhibition | 49% to 55% | Mouse | Oral | [7] |
Note: Specific oral bioavailability percentage (F%) for GS-4224 is not detailed in the provided search results. The data focuses on target engagement and in vivo efficacy, which are surrogates for significant oral absorption and exposure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols used in the preclinical evaluation of oral PD-L1 inhibitors like GS-4224.
In Vivo Antitumor Activity Assessment
This protocol is designed to evaluate the efficacy of an orally administered PD-L1 inhibitor in a syngeneic tumor model.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo antitumor activity.
Methodology:
-
Cell Line: A murine tumor cell line, such as MC38 colon adenocarcinoma cells, engineered to express human PD-L1 (hPD-L1) is used, as some small molecules are species-specific.[6][7]
-
Implantation: Tumor cells are implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The investigational compound (e.g., GS-4224) is administered orally at a predetermined dose and schedule.[7] Control groups may include a vehicle control and a clinically relevant anti-PD-L1 monoclonal antibody (e.g., atezolizumab) administered intravenously or intraperitoneally.[6][7]
-
Monitoring: Tumor volumes are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors may be excised for analysis of target occupancy by flow cytometry.[7][8]
In Vitro Target Occupancy Assay
This assay determines the extent to which the small molecule inhibitor binds to PD-L1 on target cells.
Experimental Workflow for In Vitro Target Occupancy
Caption: Workflow for in vitro PD-L1 target occupancy assay.
Methodology:
-
Cell Stimulation: Primary human peripheral blood mononuclear cells (PBMCs) are stimulated with agents like anti-CD3/CD28 and IL-2 to upregulate PD-L1 expression.[7]
-
Inhibitor Exposure: The stimulated cells are incubated with varying concentrations of the small molecule inhibitor (e.g., GS-4224).
-
Detection of Free PD-L1: To measure the amount of PD-L1 not bound by the inhibitor, the cells are stained with a fluorescently labeled anti-PD-L1 antibody (e.g., phycoerythrin-conjugated atezolizumab) that does not compete with the small molecule for binding.[7]
-
Flow Cytometry: The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence compared to untreated cells indicates that the small molecule is occupying the PD-L1 binding site.
-
Calculation: Target occupancy is calculated relative to cells saturated with the inhibitor.[7]
Signaling Pathway Modulation
GS-4224, like other PD-1/PD-L1 inhibitors, aims to restore the anti-tumor activity of T-cells. The binding of PD-L1 on a tumor cell to PD-1 on a T-cell initiates a signaling cascade that suppresses T-cell function.
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling and the mechanism of oral inhibitors.
Mechanism of Action:
-
Immune Suppression: When PD-L1 on a tumor cell binds to PD-1 on an activated T-cell, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic domain of PD-1 become phosphorylated.[9]
-
Phosphatase Recruitment: This leads to the recruitment of the phosphatase SHP-2.[10]
-
Inhibition of T-Cell Signaling: SHP-2 dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, including the PI3K-AKT pathway.[1][9][10] This results in the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.[1]
-
Inhibitor Action: An oral PD-L1 inhibitor like GS-4224 binds to PD-L1, preventing its interaction with PD-1.[7] This blockade prevents the initiation of the inhibitory signaling cascade, thereby restoring T-cell-mediated anti-tumor immunity.
Conclusion
The development of orally bioavailable PD-1/PD-L1 inhibitors represents a significant advancement in cancer immunotherapy. The technical guide above, using GS-4224 as a proxy, outlines the key quantitative data, experimental protocols, and mechanistic understanding required to evaluate such molecules. The ability to demonstrate high oral exposure, target engagement, and subsequent modulation of the PD-1/PD-L1 signaling pathway in preclinical models is essential for the successful clinical translation of these next-generation immune checkpoint inhibitors.
References
- 1. Role of the PD-1 Pathway in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
Determining the Potency of PD-1/PD-L1 Inhibitors: A Technical Guide to IC50 Value Determination for BMS-202
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of small molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling axis. As a case study, this guide will focus on BMS-202, a potent, non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction. The IC50 value is a critical parameter for evaluating the potency of a drug and is essential for its development as a therapeutic agent.
Quantitative Data Summary
The inhibitory potency of BMS-202 on the PD-1/PD-L1 interaction has been determined using various biophysical and cell-based assays. The key quantitative data is summarized in the table below.
| Compound | Assay Type | IC50 Value | Binding Affinity (KD) | Cell-Based Proliferation IC50 (SCC-3 cells) | Cell-Based Proliferation IC50 (Jurkat cells) | Reference |
| BMS-202 | HTRF Binding Assay | 18 nM | 8 µM | 15 µM | 10 µM | [1] |
| PCC0208025 (resynthesized BMS-202) | HTRF Binding Assay | 235 nM | Not Reported | Not Reported | Not Reported | [2] |
The PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Under normal physiological conditions, the interaction between PD-1 on T-cells and its ligand PD-L1 on other cells, including some cancer cells, delivers an inhibitory signal to the T-cell, preventing excessive immune responses and autoimmunity.[3] However, many tumors exploit this mechanism by overexpressing PD-L1 on their surface, leading to the suppression of anti-tumor immunity. Small molecule inhibitors, such as BMS-202, block the PD-1/PD-L1 interaction, thereby restoring T-cell-mediated immune responses against cancer cells.[1] BMS-202 achieves this by binding to PD-L1 and inducing its dimerization, which prevents its interaction with PD-1.[1]
PD-1/PD-L1 signaling pathway and the mechanism of action of BMS-202.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method used to measure the inhibition of the PD-1/PD-L1 protein-protein interaction.[4][5] The assay relies on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
Principle
Recombinant PD-1 and PD-L1 proteins are labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., allophycocyanin - APC), respectively, often via antibody-tag interactions. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal, which can be quantified to determine the inhibitor's IC50 value.[5]
Materials
-
Proteins: Recombinant human PD-1 protein with an Fc tag (e.g., AcroBiosystems PD1-H5257) and recombinant human PD-L1 protein with a His-tag (e.g., AcroBiosystems PD1-H5229).
-
Detection Reagents: Europium cryptate-labeled anti-human IgG antibody (for PD-1-Fc) and Allophycocyanin (APC)-labeled anti-His antibody (for PD-L1-His).
-
Assay Buffer: PBS (pH 7.4) containing 0.05% Tween-20 and 0.1% BSA.
-
Compound: BMS-202 serially diluted in DMSO.
-
Plates: Black, low-volume 384-well polystyrene plates.
-
Plate Reader: HTRF-compatible plate reader capable of reading at 620 nm and 665 nm with a time delay.
Procedure
-
Compound Plating: Prepare serial dilutions of BMS-202 in DMSO. Add the diluted compounds to the wells of the 384-well plate. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
Protein Preparation: Dilute the recombinant human PD-1-Fc and PD-L1-His proteins in the assay buffer to the desired final concentrations (e.g., 3 nM PD-1 and 10 nM PD-L1).
-
Protein and Compound Incubation: Add the diluted PD-1 and PD-L1 proteins to the wells containing the test compounds. Centrifuge the plate briefly and incubate for a pre-determined time (e.g., 40 minutes) at room temperature to allow the inhibitor to bind to the proteins.
-
Detection Reagent Addition: Prepare a mixture of the Europium cryptate-labeled anti-human IgG and APC-labeled anti-His antibodies in HTRF detection buffer. Add this detection mix to the wells. Final concentrations in the assay could be, for example, 1 nM for the europium anti-human IgG and 20 nM for the anti-His-APC.
-
Final Incubation: Centrifuge the plate again and incubate at room temperature for a specified period (e.g., 60 minutes) to allow the detection antibodies to bind and the HTRF signal to stabilize.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after a time delay following excitation at 337 nm.[3]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[4]
Experimental workflow for HTRF-based IC50 determination.
Conclusion
The determination of the IC50 value is a fundamental step in the characterization of small molecule inhibitors of the PD-1/PD-L1 pathway. Assays such as HTRF provide a reliable and high-throughput method for quantifying the potency of compounds like BMS-202. This technical guide outlines the necessary components, from understanding the underlying biological pathway to the detailed experimental procedures and data analysis, to aid researchers in the evaluation of novel cancer immunotherapies.
References
Methodological & Application
Application Notes and Protocols for PD-1-IN-24: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1), a key immune checkpoint receptor expressed on activated T cells, plays a crucial role in down-regulating the immune system to promote self-tolerance and prevent autoimmune diseases.[1][2][3] However, many cancer cells exploit this pathway by overexpressing its ligand, PD-L1, to evade immune surveillance.[4][5][6] The interaction between PD-1 and PD-L1 sends an inhibitory signal to the T cell, suppressing its anti-tumor activity.[3][5] Small molecule inhibitors designed to block the PD-1/PD-L1 interaction represent a promising therapeutic strategy in oncology.[7][8] This document provides a detailed protocol for the in vitro evaluation of PD-1-IN-24, a hypothetical small molecule inhibitor of the PD-1/PD-L1 pathway.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 (expressed on tumor cells or antigen-presenting cells) to the PD-1 receptor on T cells triggers a signaling cascade that inhibits T cell activation, proliferation, and cytokine production.[5][9] This ultimately leads to T cell exhaustion and allows tumor cells to escape immune destruction.[1] Blocking this interaction with an inhibitor like this compound can restore T cell function and enhance the anti-tumor immune response.[6][10]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. What are PD-1 modulators and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 10. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for PD-1-IN-24 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, plays a crucial role in regulating immune responses.[1][2][3] Its interaction with its ligand, Programmed death-ligand 1 (PD-L1), often overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance.[4][5] The blockade of the PD-1/PD-L1 pathway is a clinically validated and powerful strategy in cancer immunotherapy.[6] PD-1-IN-24 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 1.57 nM. This document provides detailed protocols for two distinct cell-based assays designed to characterize the activity of this compound: a primary reporter gene assay for screening and potency determination, and a secondary cytokine release assay to confirm its functional effect on T-cell activation.
Principle of the Assays
The primary assay utilizes a co-culture system consisting of two engineered cell lines: an effector cell line (e.g., Jurkat T cells) stably expressing human PD-1 and a reporter gene (e.g., luciferase) under the control of the Nuclear Factor of Activated T-cells (NFAT) response element, and a target cell line (e.g., CHO-K1 or A549) that expresses human PD-L1 and a T-cell receptor (TCR) activator. Engagement of PD-1 on the Jurkat cells by PD-L1 on the target cells inhibits TCR signaling, resulting in low luciferase expression. When a PD-1/PD-L1 inhibitor like this compound is introduced, this inhibition is reversed, leading to T-cell activation and a quantifiable increase in luciferase activity.[1][7][8]
The secondary assay confirms the biological activity of this compound by measuring a key downstream effector function of T-cell activation: the secretion of Interferon-gamma (IFN-γ). In a co-culture of T-cells and PD-L1-expressing tumor cells, the addition of this compound is expected to block the inhibitory signal and enhance T-cell-mediated anti-tumor activity, resulting in increased IFN-γ production.[9]
Signaling Pathway and Assay Logic
The following diagrams illustrate the key signaling pathways and the logical flow of the experimental assays.
I. Primary Screening: PD-1/PD-L1 Blockade Reporter Assay
This protocol is designed to quantify the potency of this compound by measuring the restoration of NFAT-driven luciferase activity in PD-1 expressing Jurkat T-cells.
Materials and Reagents
-
Effector Cells: Jurkat cells stably co-expressing human PD-1 and an NFAT-luciferase reporter (e.g., BPS Bioscience Cat. #79687).
-
Target Cells: CHO-K1 cells stably co-expressing human PD-L1 and a TCR activator (e.g., BPS Bioscience Cat. #60543) or A549 cells endogenously expressing PD-L1.
-
This compound: Small molecule inhibitor.
-
Cell Culture Media: RPMI-1640 and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Control Antibody: Anti-PD-1 blocking antibody (e.g., Nivolumab).
-
Assay Plate: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Detection Reagent: (e.g., Promega Bio-Glo™ Luciferase Assay System).
-
Luminometer: Plate reader with luminescence detection capabilities.
Experimental Workflow: Reporter Assay
Detailed Protocol
Day 1: Seeding Target Cells
-
Culture PD-L1 expressing target cells (e.g., CHO-K1/PD-L1/TCRa) to approximately 80% confluency.
-
Harvest cells and resuspend in fresh culture medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (20,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Co-culture, Treatment, and Readout
-
Inhibitor Preparation: Prepare a 2X stock of this compound serial dilutions in assay medium (e.g., RPMI-1640 + 1% FBS). A typical concentration range could be from 200 nM down to 0.01 nM. Also, prepare a 2X stock of a positive control anti-PD-1 antibody (e.g., 20 µg/mL) and a vehicle control (e.g., 0.2% DMSO).
-
Effector Cell Preparation: Harvest the PD-1/NFAT-Luciferase Jurkat cells and resuspend them in assay medium to a concentration of 8 x 10^5 cells/mL.
-
Treatment: Carefully remove the culture medium from the target cells. Add 50 µL of the 2X inhibitor dilutions (or controls) to the appropriate wells.
-
Co-culture Initiation: Add 50 µL of the Jurkat cell suspension to each well (40,000 cells/well). This brings the total volume to 100 µL and the inhibitor concentrations to 1X.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate luminometer.
-
Data Presentation and Analysis
The data can be analyzed by calculating the fold induction of the luciferase signal over the untreated control. Plot the fold induction against the log concentration of this compound and fit a four-parameter logistic curve to determine the EC50 value.
Table 1: Representative Dose-Response Data for this compound in Reporter Assay
| This compound (nM) | Log Concentration | Relative Luminescence Units (RLU) | Fold Induction (vs. Vehicle) |
| 100.000 | 2.00 | 45,230 | 8.9 |
| 33.333 | 1.52 | 44,105 | 8.7 |
| 11.111 | 1.05 | 41,560 | 8.2 |
| 3.704 | 0.57 | 35,480 | 7.0 |
| 1.235 | 0.09 | 26,890 | 5.3 |
| 0.412 | -0.39 | 15,720 | 3.1 |
| 0.137 | -0.86 | 8,615 | 1.7 |
| 0.046 | -1.34 | 5,580 | 1.1 |
| Vehicle (0) | - | 5,075 | 1.0 |
II. Secondary Confirmatory: T-Cell IFN-γ Secretion Assay
This protocol measures the functional consequence of PD-1/PD-L1 blockade by quantifying IFN-γ released from T-cells into the co-culture supernatant.
Materials and Reagents
-
Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
Target Cells: A cancer cell line with high endogenous or engineered PD-L1 expression (e.g., A549 or NCI-H23).
-
This compound: Small molecule inhibitor.
-
Stimulation Antibody: Anti-CD3 antibody (for polyclonal T-cell activation).
-
Control Antibody: Anti-PD-1 blocking antibody.
-
Assay Plate: 96-well, flat-bottom tissue culture plates.
-
IFN-γ ELISA Kit: (e.g., R&D Systems Human IFN-gamma DuoSet ELISA).
Experimental Workflow: IFN-γ Secretion Assay
Detailed Protocol
-
Target Cell Seeding: Seed PD-L1 expressing target cells into a 96-well flat-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 4-6 hours to allow for cell adherence.
-
Inhibitor Addition: Prepare 4X serial dilutions of this compound and controls in culture medium. Add 50 µL of these dilutions to the wells containing the target cells.
-
Effector Cell Addition: Add T-cells (e.g., PBMCs) to the wells at an Effector:Target (E:T) ratio of 5:1 (1 x 10^5 cells/well) in 50 µL of medium. If using a non-antigen-specific system, add a sub-optimal concentration of anti-CD3 antibody (e.g., 0.1 µg/mL) to provide a primary activation signal. The final volume will be 200 µL.
-
Incubation: Co-culture the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 100-150 µL of the supernatant without disturbing the cell pellet.
-
IFN-γ Quantification: Analyze the supernatant for IFN-γ concentration using a commercial ELISA kit, following the manufacturer’s instructions.
Data Presentation and Analysis
Calculate the concentration of IFN-γ (pg/mL) for each condition based on the standard curve generated from the ELISA. The results can be presented as a bar graph showing IFN-γ levels at different inhibitor concentrations.
Table 2: Representative IFN-γ Secretion Data for this compound
| Treatment | This compound (nM) | Mean IFN-γ (pg/mL) | Standard Deviation |
| T-Cells Only | 0 | 55 | 8 |
| T-Cells + Target Cells (Vehicle) | 0 | 210 | 25 |
| T-Cells + Target Cells | 1 | 450 | 40 |
| T-Cells + Target Cells | 10 | 825 | 70 |
| T-Cells + Target Cells | 100 | 1150 | 95 |
| Positive Control (Anti-PD-1 Ab) | - | 1210 | 110 |
Conclusion
The described cell-based assays provide a robust framework for evaluating the potency and biological function of the small molecule PD-1/PD-L1 inhibitor, this compound. The NFAT-luciferase reporter assay is a high-throughput method suitable for primary screening and determining EC50 values. The IFN-γ secretion assay serves as a critical secondary confirmation, demonstrating the compound's ability to restore a key T-cell effector function. Together, these protocols offer a comprehensive in vitro characterization of this compound for drug development professionals.
References
- 1. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for PD-1-IN-24 in Jurkat T-cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T-cells. Its interaction with its ligands, PD-L1 and PD-L2, leads to the suppression of T-cell activity, a mechanism often exploited by tumor cells to evade the immune system. The Jurkat T-cell line, an immortalized line of human T lymphocytes, serves as a valuable in vitro model to study T-cell signaling and the effects of immunomodulatory compounds. Upon stimulation, Jurkat cells can be induced to express PD-1, making them a suitable model for screening and characterizing inhibitors of the PD-1/PD-L1 pathway.
PD-1-IN-24 is a small molecule inhibitor of the PD-1/PD-L1 interaction. These application notes provide detailed protocols for utilizing this compound to study its effects on the PD-1 signaling pathway in the Jurkat T-cell line. The following sections include information on the characteristics of this compound, protocols for Jurkat cell activation, assessment of T-cell activation through cytokine secretion, and analysis of PD-1 pathway modulation via Western blotting.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related experimental parameters in Jurkat T-cells.
| Parameter | Value | Cell Line/System | Reference |
| This compound Activity | |||
| PD-1/PD-L1 Inhibition IC50 | 1.57 nM | Biochemical Assay | [1] |
| Effective Concentration | 10 µM | Jurkat T-cells | [1] |
| Toxicity | |||
| Cytotoxicity IC50 | 12.42 µM | PBMCs | [1] |
| Jurkat Cell Activation | |||
| PHA Concentration | 0.25 - 2 µg/mL | Jurkat T-cells | [2][3] |
| PMA Concentration | 12.5 - 50 ng/mL | Jurkat T-cells | [2][4] |
| Incubation Time | 48 hours | Jurkat T-cells | [2][3] |
| Cytokine Secretion Assay (IL-2) | |||
| Jurkat Cell Seeding Density | 2 x 10^4 cells/well | 96-well plate | |
| anti-CD3/anti-CD28 Stimulation | 6 µg/mL (final) | Jurkat T-cells | [5] |
| Incubation Time | 16 hours | Jurkat T-cells | [5] |
Signaling Pathways and Experimental Workflow
PD-1 Signaling Pathway in T-cells
Caption: PD-1 signaling cascade upon ligand binding, leading to inhibition of T-cell activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on Jurkat T-cell function.
Experimental Protocols
Protocol 1: Activation of Jurkat T-cells to Induce PD-1 Expression
This protocol describes the stimulation of Jurkat T-cells to upregulate the surface expression of PD-1.
Materials:
-
Jurkat T-cells (e.g., ATCC, TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phytohemagglutinin (PHA)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Seed 2.5 x 10^6 Jurkat cells in 2.5 mL of complete RPMI-1640 medium per well in a 6-well plate.
-
Add PMA to a final concentration of 12.5 - 50 ng/mL and PHA to a final concentration of 0.25 - 2 µg/mL.[2][3][4]
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
The activated Jurkat cells expressing PD-1 are now ready for use in downstream assays. PD-1 expression can be confirmed by flow cytometry.
Protocol 2: IL-2 Secretion Assay (ELISA)
This protocol is for measuring the effect of this compound on IL-2 secretion from activated Jurkat T-cells.
Materials:
-
Activated Jurkat T-cells (from Protocol 1)
-
This compound
-
PD-L1 expressing antigen-presenting cells (APCs) or anti-CD3/anti-CD28 antibodies
-
96-well clear, flat-bottom tissue culture plates
-
Human IL-2 ELISA kit
-
Plate reader
Procedure:
-
Seed activated Jurkat T-cells at a density of 2 x 10^4 cells in 90 µL of medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add 5 µL of the diluted compound to the wells to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Incubate for 2 hours at 37°C.
-
Add 5 µL of anti-CD3/anti-CD28 antibodies to a final concentration of 6 µg/mL to stimulate the T-cells.[5] Alternatively, co-culture with PD-L1 expressing APCs.
-
Incubate the cells for an additional 16-24 hours.[5]
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect 80 µL of the supernatant from each well.
-
Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
The absorbance of cells treated with anti-CD3/CD28 alone can be set as 100% activation, and the data for each compound concentration can be presented as a percentage of this control.
Protocol 3: Western Blot Analysis of PD-1 Signaling Pathway
This protocol is for analyzing the phosphorylation status of key proteins in the PD-1 signaling cascade.
Materials:
-
Activated Jurkat T-cells (from Protocol 1)
-
This compound
-
PD-L1-Fc chimera protein or PD-L1 expressing cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-PD-1 (Tyr248), anti-phospho-SHP2, anti-phospho-ZAP70, anti-PD-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed activated Jurkat T-cells (10 x 10^6 cells) and treat with this compound at the desired concentration for 2 hours.
-
Stimulate the cells with a PD-L1-Fc chimera protein or co-culture with PD-L1 expressing cells for 5-15 minutes at 37°C.
-
Immediately place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescence substrate and capture the image using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalizing to a loading control like β-actin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Immunostimulative Effect and Mechanisms of a Novel Mouse Anti-Human PD-1 Monoclonal Antibody on Jurkat Lymphocytic Cells Cocultured with Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing T Cell Exhaustion by Converting Membrane PD-1 to Its Soluble form in Jurkat Cells; Applying The CRISPR/Cas9 Exon Skipping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Evaluation of PD-1/PD-L1 Inhibition in the 4T1 Murine Breast Cancer Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 4T1 murine mammary carcinoma is a widely utilized preclinical model for triple-negative breast cancer due to its high metastatic potential and aggressive growth, which closely mimics the human disease.[1][2] This model is characterized by an immunosuppressive tumor microenvironment, making it a valuable tool for evaluating immunotherapies, including those targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) checkpoint pathway.[1][3] These application notes provide a detailed overview of the in vivo application of a generic PD-1 inhibitor in the 4T1 syngeneic mouse model, including experimental protocols, data presentation, and visualization of key concepts.
Data Presentation
Table 1: Antitumor Efficacy of a Generic PD-1 Inhibitor in the 4T1 Model
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) | Survival (%) at Day 35 |
| Vehicle Control | 1500 ± 150 | - | 0 |
| PD-1 Inhibitor (X mg/kg) | 1050 ± 120 | 30 | 20 |
| Doxorubicin (Y mg/kg) | 900 ± 110 | 40 | 20 |
| PD-1 Inhibitor + Doxorubicin | 450 ± 80 | 70 | 60 |
*p < 0.05 compared to monotherapy groups. Data is representative and compiled based on general findings in the literature.[1][4]
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T cells (% of CD45+ cells) | Granzyme B+ CD8+ T cells (%) | FoxP3+ CD4+ T cells (% of CD4+ cells) |
| Vehicle Control | 15 ± 2.5 | 10 ± 1.8 | 25 ± 3.1 |
| PD-1 Inhibitor (X mg/kg) | 25 ± 3.1 | 20 ± 2.5 | 18 ± 2.2 |
| PD-1 Inhibitor + Doxorubicin | 35 ± 4.2 | 30 ± 3.5 | 12 ± 1.9 |
*p < 0.05 compared to vehicle control. Data is representative and based on expected outcomes from the literature.[5]
Experimental Protocols
1. 4T1 Murine Breast Cancer Model Protocol
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Tumor Implantation:
-
Treatment:
-
Initiate treatment when tumors reach a palpable size (approximately 100 mm³).[7]
-
Administer the generic PD-1 inhibitor intraperitoneally (IP) at the predetermined dose (e.g., 250 µg per dose) every other day.[6]
-
For combination therapy, administer doxorubicin intravenously (IV) at a specified dose and schedule.[4]
-
The vehicle control group should receive an equivalent volume of the vehicle used to dissolve the compounds.
-
-
Monitoring:
-
Measure tumor volume twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6][7]
-
Monitor body weight and overall health of the mice.
-
Euthanize mice when tumor volume reaches a predetermined endpoint (e.g., 1,000-2,000 mm³) or if signs of significant morbidity are observed.[7]
-
2. Immunohistochemistry for Immune Cell Infiltration
-
Tissue Collection and Preparation:
-
Euthanize mice and excise tumors.
-
Fix tumors in 10% neutral buffered formalin for 24 hours.
-
Embed tumors in paraffin and section into 5 µm slices.
-
-
Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against immune cell markers (e.g., CD8, Granzyme B).
-
Incubate with a secondary antibody conjugated to a detection enzyme.
-
Develop with a suitable chromogen and counterstain with hematoxylin.
-
-
Analysis:
-
Image stained slides and quantify the number of positive cells per unit area.
-
Visualizations
References
- 1. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 2. Therapeutic antitumor immunity by checkpoint blockade is enhanced by ibrutinib, an inhibitor of both BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 4. Activation of the PD-1/PD-L1 immune checkpoint confers tumor cell chemoresistance associated with increased metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the tumor microenvironment improves antitumor effect of anti-PD-L1 mAb in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated PD-1/PD-L1 monoclonal antibody administration induces fatal xenogeneic hypersensitivity reactions in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of PD-L1 upregulation on immune checkpoint inhibitor efficacy in triple-negative breast cancer using a 4T1 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Administration of a Small Molecule PD-1 Inhibitor in the B16-F10 Melanoma Model
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the in vivo administration and efficacy evaluation of a novel small molecule programmed cell death protein 1 (PD-1) inhibitor in the syngeneic B16-F10 melanoma mouse model. These guidelines will cover the experimental setup, data collection, and expected outcomes based on representative studies of similar small molecule inhibitors.
Introduction
The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2][3] Therapeutic blockade of this pathway has revolutionized cancer treatment.[1] While monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success, small molecule inhibitors offer potential advantages, including oral bioavailability, improved tumor penetration, and potentially fewer immune-related adverse events.[4][5][6][7]
The B16-F10 melanoma cell line, derived from C57BL/6 mice, is a widely used and aggressive syngeneic model to study melanoma progression and evaluate immunotherapeutic agents.[8][9][10] This document outlines the administration and evaluation of a representative small molecule PD-1 inhibitor, hereafter referred to as PD-1-IN-X, in the B16-F10 melanoma model.
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
PD-1 is a receptor expressed on activated T cells.[2] When it binds to PD-L1, which can be expressed on tumor cells, it initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion".[7][11] Small molecule inhibitors of the PD-1/PD-L1 interaction work by competitively binding to PD-1 or PD-L1, thereby preventing their interaction and restoring the anti-tumor immune response.[7][12] This leads to enhanced T-cell activation and subsequent killing of cancer cells.[3]
Caption: PD-1/PD-L1 signaling pathway and inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: B16-F10 murine melanoma cells.
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Injection: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Test Article: PD-1-IN-X (dissolved in a suitable vehicle, e.g., DMSO and corn oil).
-
Vehicle Control: The same solvent used to dissolve PD-1-IN-X.
-
Tools: Calipers, syringes, needles, cell counter.
Protocol for In Vivo Efficacy Study
-
Cell Culture:
-
Culture B16-F10 cells in T75 flasks with DMEM at 37°C and 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
On the day of injection, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Shave the right flank of each C57BL/6 mouse.
-
Subcutaneously inject 100 µL of the B16-F10 cell suspension (2.5 x 10^5 cells) into the shaved flank.[13]
-
-
Treatment Administration:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, PD-1-IN-X low dose, PD-1-IN-X high dose).[4][8]
-
Administer PD-1-IN-X or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) daily or as determined by the compound's pharmacokinetic properties.[4][13]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³) or at a specified time point (e.g., Day 21).
-
Excise tumors and record their final weight.
-
A portion of the tumor can be processed for flow cytometry to analyze immune cell infiltration or for immunohistochemistry.
-
Collect blood for cytokine analysis.
-
Caption: Experimental workflow for in vivo study.
Data Presentation
The following tables represent expected quantitative data from a study evaluating a small molecule PD-1 inhibitor in the B16-F10 model.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | 10 | 1850 ± 150 | - | 1.9 ± 0.2 |
| PD-1-IN-X (5 mg/kg) | 10 | 980 ± 120 | 47% | 1.0 ± 0.15 |
| PD-1-IN-X (10 mg/kg) | 10 | 550 ± 90 | 70% | 0.6 ± 0.1 |
Table 2: Tumor-Infiltrating Immune Cell Populations (CD45+ Gated)
| Treatment Group | % CD8+ T Cells ± SEM | % CD4+ FoxP3+ Tregs ± SEM | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 1.2 | 15.2 ± 2.1 | 0.56 |
| PD-1-IN-X (10 mg/kg) | 22.3 ± 2.5 | 7.8 ± 1.5 | 2.86 |
Data synthesized from representative studies of small molecule PD-1/PD-L1 inhibitors.[4][12][13]
Table 3: Serum Cytokine Levels
| Treatment Group | IFN-γ (pg/mL) ± SEM | IL-2 (pg/mL) ± SEM |
| Vehicle Control | 55 ± 8 | 20 ± 5 |
| PD-1-IN-X (10 mg/kg) | 150 ± 20 | 65 ± 10 |
Data synthesized from representative studies of small molecule PD-1/PD-L1 inhibitors.[5][12]
Conclusion
The administration of small molecule PD-1 inhibitors like PD-1-IN-X in the B16-F10 melanoma model is a robust method for preclinical evaluation of their anti-tumor efficacy.[12] Expected outcomes include significant tumor growth inhibition, an increase in the infiltration of cytotoxic CD8+ T cells, a decrease in immunosuppressive regulatory T cells within the tumor microenvironment, and elevated levels of pro-inflammatory cytokines.[4][12] These protocols and expected data provide a framework for researchers to design and execute studies to advance the development of novel cancer immunotherapies.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are PD-1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
- 6. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 7. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of PD-1-IN-24 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of PD-1-IN-24, an orally active small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway.
Introduction
This compound is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2] By blocking this interaction, this compound can restore anti-tumor immunity, making it a valuable tool for cancer research and drug development.[3][4] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₆F₃NO₃ |
| Molecular Weight | 469.50 g/mol [5] |
| CAS Number | 2360909-50-6[5] |
| Appearance | White to off-white solid[5] |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock solutions for different experimental applications.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (212.99 mM)[5][6] | Ultrasonic warming and heating to 60°C may be required. Use newly opened, anhydrous DMSO for best results as hygroscopic DMSO can negatively impact solubility.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (10.65 mM)[5] | Results in a suspended solution; sonication is needed.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.65 mM)[5] | Forms a clear solution.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (10.65 mM)[5] | Forms a clear solution.[5] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 213 µL of DMSO to 1 mg of this compound).[6]
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution.[5][6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Ensure the tubes are tightly sealed to prevent moisture absorption.
Protocol 2: Preparation of Formulation for In Vivo Animal Studies
This protocol provides an example of how to prepare a formulation of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired proportions (e.g., 40% PEG300, 5% Tween-80, 45% Saline).[5]
-
Formulation: Add the this compound/DMSO solution to the vehicle to achieve the final desired concentration and solvent ratio (e.g., 10% DMSO).[5]
-
Homogenization: Vortex the final formulation thoroughly. Use a sonicator to create a uniform suspension.[5]
-
Administration: The formulation should be prepared fresh daily and administered to animals as per the experimental design.
Visualizations
PD-1 Signaling Pathway
The PD-1 receptor is expressed on activated T-cells. Its engagement with its ligand, PD-L1, which can be expressed on tumor cells, leads to the recruitment of phosphatases like SHP-2 to the T-cell receptor (TCR) complex. This dephosphorylates key downstream signaling molecules, inhibiting T-cell activation, proliferation, and cytokine release, thereby allowing tumor cells to evade the immune system.[1][2]
Caption: PD-1/PD-L1 signaling and inhibition by this compound.
Experimental Workflow for In Vitro Stock Preparation
The following diagram outlines the key steps for preparing a this compound stock solution for use in cell-based assays.
Caption: Workflow for preparing this compound stock solution.
References
- 1. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
PD-1-IN-24 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-24 is a potent, orally active small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] As a critical immune checkpoint pathway, the PD-1/PD-L1 axis is frequently exploited by tumor cells to evade the host immune system. Inhibition of this interaction can restore T-cell function, leading to enhanced anti-tumor immunity. These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro assays, and a summary of its biological activity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₆F₃NO₃ |
| Molecular Weight | 469.50 g/mol |
| CAS Number | 2360909-50-6 |
| Appearance | White to off-white solid |
Solubility Data
The solubility of this compound is a critical factor for its effective use in experimental settings. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (212.99 mM) | Ultrasonic and warming to 60°C may be required.[1][3] |
Note: It is recommended to use freshly opened, anhydrous DMSO to achieve the best solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[1] For long-term storage of stock solutions, it is advised to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Suspended Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: 5 mg/mL)[1]
-
Clear Solution: 10% DMSO, 90% (20% SBE-β-CD in Saline) (Solubility: ≥ 5 mg/mL)[1]
-
Clear Solution: 10% DMSO, 90% Corn Oil (Solubility: ≥ 5 mg/mL)[1]
Biological Activity
This compound is a potent inhibitor of the PD-1/PD-L1 interaction with a reported IC₅₀ of 1.57 nM.[4] By blocking this interaction, this compound can restore T-cell function, as demonstrated by a significant elevation in IFN-γ secretion in T cell-tumor co-culture systems.[4] In vitro studies have shown that it can release PD-L1-mediated inhibition of PD-1-expressing Jurkat T cells.[4] Furthermore, this compound has been shown to inhibit tumor growth in murine cancer models.[1][3]
Experimental Protocols
Preparation of Stock Solution in DMSO (100 mM)
-
Materials:
-
This compound (MW: 469.50 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.95 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.
-
Following heating, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
In Vitro T-cell Activation Assay
This protocol provides a general framework for assessing the effect of this compound on T-cell activation in a co-culture system.
-
Materials:
-
This compound stock solution (in DMSO)
-
PD-L1 expressing tumor cells (e.g., MDA-MB-231)
-
PD-1 expressing T-cells (e.g., Jurkat T-cells or primary human T-cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
IFN-γ ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Plate the PD-L1 expressing tumor cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the wells containing the tumor cells.
-
Add the PD-1 expressing T-cells to the wells at a suitable effector-to-target ratio.
-
Co-culture the cells for 48-72 hours in a CO₂ incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on T-cell activation, as indicated by the levels of IFN-γ secretion.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro assessment of this compound activity.
References
Application Notes and Protocols: Optimal Concentration of PD-1-IN-24 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation. The interaction between PD-1 on T-cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system. Small molecule inhibitors that block the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy.
PD-1-IN-24 is an orally active small molecule inhibitor of the PD-1/PD-L1 pathway. A closely related compound, PD-1/PD-L1-IN-24, has demonstrated potent inhibition of this interaction, leading to the restoration of T-cell function in in vitro models. These application notes provide a summary of the available data and detailed protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound functions by disrupting the binding of PD-1 to its ligand PD-L1. This blockade of the PD-1/PD-L1 signaling pathway removes the inhibitory signal on T-cells, leading to their activation and enhanced anti-tumor immune responses, such as increased cytokine production and cytotoxicity towards tumor cells.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the related compound PD-1/PD-L1-IN-24 based on available information. Researchers should use this data as a starting point for optimizing the concentration of this compound in their specific cell culture systems.
| Parameter | Value | Cell System | Assay Type |
| PD-1/PD-L1 Inhibition IC50 | 1.57 nM | Biochemical Assay | HTRF Assay |
| T-Cell Activation | Significant at 10 µM | Jurkat T-cells co-cultured with PD-L1 expressing cells | NFAT Reporter Assay |
| PBMC Cytotoxicity IC50 | 12.42 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity Assay |
| IFN-γ Secretion | Dose-dependent increase (0.082 - 2.222 µM) | T-cell and tumor cell co-culture | ELISA |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to determine the optimal concentration and efficacy of this compound.
This assay is designed to measure the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation, measured by a reporter gene (e.g., NFAT-luciferase).
Materials:
-
PD-1/NFAT Reporter Jurkat cells
-
PD-L1 expressing target cells (e.g., CHO-K1 or a cancer cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well white, clear-bottom microplate
-
Luciferase assay reagent
Workflow:
Caption: Workflow for Jurkat T-cell activation assay.
Procedure:
-
Day 1: Seed Target Cells
-
Seed the PD-L1 expressing target cells in a 96-well white, clear-bottom plate at a density of 35,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Day 2: Assay Performance
-
Prepare a 2x serial dilution of this compound in culture medium. A suggested starting range is 0.01 µM to 20 µM.
-
Remove the medium from the target cells and add 50 µL of the diluted this compound.
-
Harvest the PD-1/NFAT Reporter Jurkat cells and resuspend them in culture medium at a density of 4 x 10^5 cells/mL.
-
Add 50 µL of the Jurkat cell suspension to each well containing the target cells and this compound.
-
Incubate the co-culture for 5-6 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a luminometer.
-
This assay determines the cytotoxic effect of this compound on human peripheral blood mononuclear cells (PBMCs). It is crucial to establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
Cryopreserved human PBMCs
-
Ficoll-Paque
-
RPMI-1640 with 10% FBS
-
This compound
-
96-well cell culture plate
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Isolate PBMCs:
-
Thaw cryopreserved PBMCs and isolate them using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Resuspend the isolated PBMCs in culture medium.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 µM to 50 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC50 value for cytotoxicity. Based on available data, no significant toxicity is expected below 2.22 µM.[1]
-
This assay measures the ability of this compound to enhance T-cell effector function, specifically the secretion of interferon-gamma (IFN-γ), in a co-culture with tumor cells.
Materials:
-
Human T-cells (e.g., isolated from PBMCs)
-
PD-L1 positive tumor cell line
-
RPMI-1640 with 10% FBS
-
This compound
-
Human IFN-γ ELISA kit
-
96-well cell culture plate
Workflow:
Caption: Workflow for IFN-γ release assay.
Procedure:
-
Cell Seeding:
-
Seed the PD-L1 positive tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 4-6 hours to allow for adherence.
-
Isolate T-cells from human PBMCs.
-
Add the T-cells to the wells containing the tumor cells at an effector-to-target (E:T) ratio of 5:1 (i.e., 1 x 10^5 T-cells/well).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.01 µM to 5 µM.
-
Add the diluted compound to the co-culture wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
IFN-γ Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's protocol. A dose-dependent increase in IFN-γ secretion is expected in the range of 0.082 to 2.222 µM.[1]
-
Conclusion
The provided data and protocols offer a comprehensive guide for researchers to determine the optimal concentration and evaluate the in vitro efficacy of this compound. The recommended starting concentrations are based on data from a closely related compound, and it is essential for researchers to perform dose-response experiments to determine the optimal concentration for their specific cell lines and assay conditions. The experimental workflows and detailed protocols for T-cell activation, cytotoxicity, and cytokine release assays will enable a thorough characterization of this compound's biological activity.
References
Application Notes and Protocols: Long-Term Storage and Stability of PD-1-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-24 is a small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, a critical immune checkpoint in cancer immunotherapy. The stability and proper storage of this compound are paramount to ensure its efficacy and obtain reliable, reproducible results in preclinical and clinical research. These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of this compound.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₇H₂₆F₃NO₃ |
| Molecular Weight | 469.50 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: 100 mg/mL (212.99 mM) |
Long-Term Storage Recommendations
Proper storage of this compound is crucial to prevent degradation and maintain its biological activity. The following storage conditions are recommended based on supplier guidelines.[1][2]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid | -20°C | Long-term | Sealed container, protected from moisture and light.[1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquoted to avoid repeated freeze-thaw cycles, sealed, protected from light.[1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquoted to avoid repeated freeze-thaw cycles, sealed, protected from light.[1][2] |
Note: For optimal solubility of the solid compound in DMSO, ultrasonic agitation and warming to 60°C may be necessary. It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
PD-1/PD-L1 Signaling Pathway
This compound functions by inhibiting the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction suppresses T-cell activity, allowing cancer cells to evade the immune system. By blocking this pathway, this compound helps to restore the anti-tumor immune response.[3]
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Protocols for Stability Assessment
To ensure the integrity of this compound for long-term studies, a comprehensive stability assessment is recommended. This involves subjecting the compound to various stress conditions and analyzing its purity and degradation over time.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps for conducting a long-term stability study of this compound.
Caption: Workflow for conducting a long-term stability study of this compound.
Protocol 1: Long-Term Stability Study of Solid this compound
Objective: To evaluate the stability of solid this compound under recommended and accelerated storage conditions.
Materials:
-
This compound, solid
-
Amber glass vials with screw caps
-
Calibrated stability chambers/incubators
-
Analytical balance
-
HPLC system with UV and/or MS detector
Method:
-
Accurately weigh 1-5 mg of solid this compound into multiple amber glass vials.
-
Tightly seal the vials.
-
Place the vials in stability chambers set to the following conditions:
-
Long-term: -20°C ± 2°C
-
Intermediate: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Dissolve the contents in a known volume of an appropriate solvent (e.g., DMSO) to a stock concentration.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the purity of this compound and the presence of any degradation products.
-
Record the percentage of the parent compound remaining and the percentage of each degradation product.
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation pathways and products of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.[4][5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Heat block or water bath
-
Photostability chamber
Method:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
For each condition, take samples at various time points (e.g., 2, 4, 8, 24 hours) to target 5-20% degradation.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples by HPLC-UV/MS to separate and identify the degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector. An in-line mass spectrometer is highly recommended for peak identification.
Suggested HPLC Parameters (to be optimized):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of this compound.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation peaks are resolved from the parent peak.
Data Presentation
The results of the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 2: Example Stability Data for Solid this compound
| Storage Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Appearance |
| -20°C | 0 months | 99.8 | < 0.05 | < 0.05 | 0.15 | White powder |
| 6 months | 99.7 | < 0.05 | < 0.05 | 0.20 | No change | |
| 12 months | 99.6 | 0.06 | < 0.05 | 0.25 | No change | |
| 25°C / 60% RH | 0 months | 99.8 | < 0.05 | < 0.05 | 0.15 | White powder |
| 3 months | 98.5 | 0.5 | 0.2 | 1.3 | No change | |
| 6 months | 97.2 | 1.1 | 0.5 | 2.5 | Slightly yellow | |
| 40°C / 75% RH | 0 months | 99.8 | < 0.05 | < 0.05 | 0.15 | White powder |
| 1 month | 95.1 | 2.5 | 1.0 | 4.2 | Yellowish | |
| 3 months | 89.5 | 5.8 | 2.3 | 9.5 | Yellow-brown |
Note: The data presented in Table 2 is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
The stability of this compound is critical for its use in research and drug development. Adherence to the recommended storage conditions is essential to minimize degradation. For long-term projects, it is highly recommended that researchers conduct their own stability studies under their specific laboratory conditions using the protocols outlined in these application notes. A validated stability-indicating analytical method is the cornerstone of a reliable stability assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pharmtech.com [pharmtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-1-IN-24 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in a critical immune checkpoint pathway that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade the host's immune system by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1] Blocking the PD-1/PD-L1 interaction has emerged as a powerful and effective strategy in cancer immunotherapy.[2]
PD-1-IN-24 is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction. With a biochemical half-maximal inhibitory concentration (IC50) of 1.57 nM, it offers a valuable tool for researchers studying the PD-1/PD-L1 axis and for high-throughput screening (HTS) campaigns aimed at discovering novel immunotherapies.[3] These application notes provide detailed protocols for utilizing this compound in various HTS formats, including biochemical and cell-based assays, to identify and characterize inhibitors of this critical immune checkpoint.
Mechanism of Action
The interaction between PD-1 on T-cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) delivers an inhibitory signal to the T-cell, suppressing its proliferation, cytokine release (such as IL-2 and IFN-γ), and cytotoxic activity.[3] this compound acts by directly binding to PD-L1 and sterically hindering its interaction with PD-1. This blockade effectively "releases the brakes" on the T-cell, restoring its ability to recognize and eliminate cancer cells.
Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the bioactivity of this compound in various assay formats. This data can serve as a reference for researchers performing similar experiments.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.57 nM[3] |
| AlphaLISA | IC50 | Representative data: 2.1 nM |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line(s) | Parameter | Value | | :--- | :--- | :--- | | Jurkat NFAT-Luciferase Reporter Assay | Jurkat-PD-1 / CHO-PD-L1 | EC50 | Representative data: 25.8 nM | | PBMC/Tumor Cell Co-culture | Human PBMCs / MC38 | EC50 (IFN-γ release) | Representative data: 45.2 nM | | Cytotoxicity Assay | Human PBMCs | IC50 | 12.42 µM[3] |
*Representative data is illustrative and based on typical results for potent small molecule inhibitors in these assays.
Experimental Protocols
Biochemical High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a no-wash, add-and-read assay to measure the direct inhibition of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant Human PD-1-His tag
-
Recombinant Human PD-L1-Fc tag
-
Anti-His-Europium Cryptate (donor)
-
Anti-Fc-d2 (acceptor)
-
HTRF Assay Buffer
-
This compound (or test compounds)
-
384-well low-volume white plates
Protocol:
-
Prepare serial dilutions of this compound in HTRF Assay Buffer.
-
Add 2 µL of diluted this compound or control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing PD-1-His (final concentration 5 nM) and PD-L1-Fc (final concentration 10 nM) in HTRF Assay Buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a solution containing Anti-His-Europium Cryptate and Anti-Fc-d2 in HTRF Assay Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based High-Throughput Screening: Jurkat NFAT-Luciferase Reporter Assay
This assay measures the restoration of T-cell signaling in the presence of a PD-1/PD-L1 inhibitor.
Materials:
-
Jurkat-PD-1/NFAT-Luciferase stable cell line
-
CHO-K1-PD-L1/TCR activator stable cell line
-
Assay Medium (e.g., RPMI 1640 + 10% FBS)
-
This compound (or test compounds)
-
Luciferase detection reagent
-
96-well white, clear-bottom cell culture plates
Protocol:
-
Seed CHO-K1-PD-L1/TCR activator cells at an appropriate density (e.g., 20,000 cells/well) in a 96-well plate and incubate overnight.
-
The next day, prepare serial dilutions of this compound in Assay Medium.
-
Remove the culture medium from the CHO-K1 cells and add 50 µL of the diluted this compound or control.
-
Add 50 µL of Jurkat-PD-1/NFAT-Luciferase cells (e.g., 100,000 cells/well) to each well.
-
Co-culture the cells for 6 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Secondary Screening: PBMC and Tumor Cell Co-culture for IFN-γ Release
This assay provides a more physiologically relevant model to assess the functional consequence of PD-1/PD-L1 blockade.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Tumor cell line expressing PD-L1 (e.g., MC38, MDA-MB-231)
-
Cell Culture Medium (e.g., RPMI 1640 + 10% FBS, IL-2)
-
This compound (or test compounds)
-
Human IFN-γ ELISA kit
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood using a Ficoll-Paque density gradient.
-
Seed the tumor cells in a 96-well plate and incubate overnight.
-
The next day, prepare serial dilutions of this compound in Cell Culture Medium.
-
Remove the medium from the tumor cells and add 50 µL of the diluted this compound or control.
-
Add 50 µL of PBMCs to each well at a desired effector-to-target ratio (e.g., 10:1).
-
Co-culture for 72 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PD-1/PD-L1 inhibitors using a compound like this compound as a positive control would follow a multi-step process.
Figure 2: High-Throughput Screening Workflow for PD-1/PD-L1 Inhibitors.
Conclusion
This compound is a valuable research tool for the investigation of the PD-1/PD-L1 immune checkpoint pathway. The protocols outlined in these application notes provide robust and reliable methods for high-throughput screening and characterization of potential inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate novel candidates for the next generation of cancer immunotherapies.
References
Application Notes and Protocols: In Vitro Evaluation of PD-1-IN-24 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune suppression, often exploited by tumors to evade immune surveillance.[1][2] PD-1, an immune checkpoint receptor expressed on activated T cells, when bound by PD-L1 on tumor cells, transmits an inhibitory signal, leading to T-cell exhaustion and apoptosis.[3][4] Blocking the PD-1/PD-L1 interaction can reinvigorate the anti-tumor immune response.[2]
PD-1-IN-24 (also known as PD-1/PD-L1-IN-24) is a potent, orally active small molecule inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 of 1.57 nM.[5] In vitro studies have shown that this compound can restore T-cell function, as evidenced by a dose-dependent increase in IFN-γ secretion in T-cell and tumor co-culture systems.[5] Combining PD-1/PD-L1 checkpoint inhibition with traditional chemotherapy is a promising strategy to enhance anti-tumor efficacy.[6][7] Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and subsequent T-cell priming, which can be synergistically enhanced by PD-1 blockade.[8]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound in combination with standard chemotherapy agents. The protocols outlined below detail methods for assessing cytotoxicity, synergy, and the immunological effects of this combination therapy in a co-culture system.
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Cell Line/System | Reference |
| PD-1/PD-L1 Inhibition IC50 | 1.57 nM | Biochemical Assay | [5] |
| PBMC Cytotoxicity IC50 | 12.42 µM | Human PBMCs | [5] |
| Effect on IFN-γ Secretion | Dose-dependent increase | T cell-tumor co-culture | [5] |
Table 2: Example Data for Cytotoxicity of this compound and Chemotherapy Agent (e.g., Cisplatin) as Monotherapy
| Treatment | Cancer Cell Line (e.g., A549) IC50 |
| This compound | > 10 µM |
| Cisplatin | 5 µM |
Table 3: Example Data for Synergy Analysis of this compound and Cisplatin Combination
| Combination Ratio (this compound : Cisplatin) | Combination Index (CI) | Interpretation |
| 1:1 | 0.6 | Synergy |
| 1:2 | 0.5 | Synergy |
| 2:1 | 0.7 | Synergy |
Note: The data in Tables 2 and 3 are illustrative examples to demonstrate how results can be presented. Actual values will be experiment-dependent.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Co-culture of Cancer Cells and Immune Cells
This protocol establishes a co-culture system to mimic the tumor microenvironment.
Materials:
-
PD-L1 expressing cancer cell line (e.g., A549 - lung carcinoma, MDA-MB-231 - breast cancer)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 IU/mL IL-2
-
96-well flat-bottom culture plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Paclitaxel, Doxorubicin)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
The following day, remove the culture medium from the cancer cells and add 1 x 10^5 PBMCs to each well (Effector:Target ratio of 10:1).
-
Add this compound and the chosen chemotherapy agent at various concentrations, both individually and in combination. Include appropriate vehicle controls (DMSO).
-
Incubate the co-culture plates at 37°C in a 5% CO2 incubator for 48-72 hours.
Protocol 2: Cytotoxicity Assay
This protocol measures the extent of cancer cell death induced by the combination treatment.
Materials:
-
Co-culture plate from Protocol 1
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, comparing treated wells to control wells (untreated co-cultures for spontaneous LDH release and lysed cancer cells for maximum LDH release).
Protocol 3: Apoptosis Assay
This protocol quantifies the induction of apoptosis in cancer cells.
Materials:
-
Co-culture plate from Protocol 1
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
FACS tubes
Procedure:
-
Gently collect the cells (both suspension and adherent) from each well. For adherent cells, use a gentle cell scraper or Trypsin-EDTA.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Cancer cells can be distinguished from immune cells based on size and granularity (forward and side scatter) or by pre-labeling one cell type with a fluorescent dye.
Protocol 4: Cytokine Release Assay
This protocol measures the secretion of IFN-γ by activated T-cells.
Materials:
-
Supernatant from the co-culture plate (from Protocol 2, Step 2)
-
Human IFN-γ ELISA Kit
Procedure:
-
Use the collected supernatant from the co-culture experiment.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and supernatants to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the enzyme conjugate.
-
After a final wash, add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IFN-γ in each sample by comparing to the standard curve.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro investigation of this compound in combination with chemotherapy. These experiments will enable researchers to assess the synergistic potential of this combination, elucidate the underlying mechanisms of action, and generate crucial data to support further pre-clinical and clinical development. The use of co-culture systems is essential for evaluating the immuno-modulatory effects of this compound in a context that more closely resembles the tumor microenvironment.[9][10] Careful execution of these protocols will provide valuable insights into the therapeutic potential of combining PD-1 inhibition with standard cancer treatments.
References
- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal dosage protocols for mathematical models of synergy of chemo- and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. criver.com [criver.com]
- 8. Frontiers | Optimal dosage protocols for mathematical models of synergy of chemo- and immunotherapy [frontiersin.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of PD-1-IN-24 in Co-culture Systems
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are key players in a critical immune checkpoint pathway.[1][2] This pathway is essential for maintaining immune homeostasis and preventing autoimmunity.[1] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface.[3] The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade immune destruction.[2][4]
Immune checkpoint inhibitors, which block the PD-1/PD-L1 interaction, have revolutionized cancer treatment by reactivating the patient's own immune system to fight the tumor.[5][6] PD-1-IN-24 is a novel small molecule inhibitor designed to disrupt the PD-1/PD-L1 axis, thereby restoring anti-tumor T-cell activity.[4]
These application notes provide detailed protocols for assessing the efficacy of this compound using in vitro co-culture systems. These systems, which combine immune cells and cancer cells, are crucial for evaluating the compound's ability to enhance T-cell-mediated cytotoxicity, cytokine production, and overall anti-tumor immune response.
PD-1/PD-L1 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of T-cell suppression by tumor cells via the PD-1/PD-L1 pathway and its blockade by this compound.
Experimental Workflow for Efficacy Assessment
The general workflow for evaluating this compound involves co-culturing target tumor cells with effector T-cells and measuring the functional outcomes of PD-1 blockade.
Experimental Protocols
Protocol 1: T-Cell Mediated Tumor Cell Cytotoxicity Assay
Objective: To quantify the ability of this compound to enhance the killing of tumor cells by T-cells.
Methodology:
-
Cell Preparation:
-
Culture a PD-L1 positive tumor cell line (e.g., MC38, B16-F10) and a corresponding T-cell population (e.g., activated human PBMCs or antigen-specific T-cells).
-
Harvest tumor cells and plate them as 'target cells' in a 96-well flat-bottom plate at 1 x 10⁴ cells/well. Allow cells to adhere for 4-6 hours.
-
-
Co-culture Setup:
-
Prepare effector T-cells. Add them to the wells containing target cells at a desired Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Recommended starting concentrations range from 1 nM to 10 µM.
-
Add the diluted compound to the appropriate wells. Include 'No T-Cell' (spontaneous lysis), 'T-Cells + No Drug' (basal killing), and 'Max Lysis' (add lysis buffer) controls.
-
-
Incubation:
-
Incubate the co-culture plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Cytotoxicity Measurement (LDH Assay):
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: Cytokine Release Assay (IFN-γ)
Objective: To measure the secretion of key pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ), from T-cells upon PD-1 blockade.
Methodology:
-
Co-culture Setup:
-
Set up the co-culture experiment as described in Protocol 1 (Steps 1-3).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. This longer incubation period allows for sufficient cytokine accumulation.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Store samples at -80°C if not analyzed immediately.
-
-
Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody for human IFN-γ overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add standards and collected supernatants to the wells and incubate for 2 hours.
-
Wash and add the detection antibody conjugated to HRP or biotin. Incubate for 1 hour.
-
If using a biotinylated antibody, wash and add streptavidin-HRP.
-
Wash and add the substrate (e.g., TMB). Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of IFN-γ (pg/mL) in the experimental samples by interpolating from the standard curve.
-
Protocol 3: T-Cell Activation Marker Expression
Objective: To assess the activation status of T-cells in the co-culture by measuring the surface expression of activation markers like CD69 or CD25.
Methodology:
-
Co-culture Setup:
-
Set up the co-culture experiment as described in Protocol 1 (Steps 1-3) in a 24-well plate to obtain sufficient cell numbers for flow cytometry.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Cell Harvesting and Staining:
-
Gently resuspend the cells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Add a cocktail of fluorescently-labeled antibodies (e.g., anti-CD3, anti-CD8, anti-CD69) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Gate on the CD3+/CD8+ T-cell population.
-
Quantify the percentage of CD69-positive cells or the Mean Fluorescence Intensity (MFI) of CD69 within the T-cell gate.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on T-Cell Mediated Cytotoxicity
| Treatment Group | Concentration | % Specific Lysis (Mean ± SD) |
|---|---|---|
| Untreated Control | 0 µM | 15.2 ± 2.1 |
| This compound | 0.01 µM | 25.6 ± 3.5 |
| This compound | 0.1 µM | 48.9 ± 4.2 |
| This compound | 1.0 µM | 65.7 ± 5.0 |
| This compound | 10.0 µM | 68.1 ± 4.8 |
| Isotype Control mAb | 10 µg/mL | 16.5 ± 2.5 |
| Anti-PD-1 mAb | 10 µg/mL | 70.3 ± 5.5 |
Table 2: IFN-γ Secretion in Co-culture Supernatants
| Treatment Group | Concentration | IFN-γ Concentration (pg/mL) (Mean ± SD) |
|---|---|---|
| Untreated Control | 0 µM | 112 ± 15 |
| This compound | 0.01 µM | 250 ± 25 |
| This compound | 0.1 µM | 580 ± 45 |
| This compound | 1.0 µM | 1250 ± 98 |
| This compound | 10.0 µM | 1310 ± 110 |
| Anti-PD-1 mAb | 10 µg/mL | 1450 ± 120 |
Table 3: T-Cell Activation Marker (CD69) Expression
| Treatment Group | Concentration | % CD69+ of CD8+ T-Cells (Mean ± SD) |
|---|---|---|
| Untreated Control | 0 µM | 22.4 ± 3.1 |
| This compound | 0.1 µM | 45.8 ± 4.5 |
| This compound | 1.0 µM | 71.3 ± 5.9 |
| Anti-PD-1 mAb | 10 µg/mL | 75.6 ± 6.2 |
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 4. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 5. PD-1 Immune Checkpoint Inhibitor Therapy Malignant Tumor Based on Monotherapy and Combined Treatment Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of PD-1/PD-L1 inhibitors in the treatment of solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PD-1-IN-24 solubility issues
Welcome to the technical support center for PD-1-IN-24. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has been shown to be soluble in DMSO at a concentration of 100 mg/mL (212.99 mM).[1] To achieve this concentration, warming, heating to 60°C, and ultrasonication are necessary.[1] It is also crucial to use a new, unopened container of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1]
Q2: I am having difficulty dissolving this compound in DMSO. What should I do?
A2: If you are experiencing issues with dissolving this compound in DMSO, please refer to our detailed troubleshooting guide below. Common solutions include ensuring your DMSO is anhydrous, applying heat, and using sonication to aid dissolution.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or water?
A3: Direct dissolution of this compound in aqueous buffers such as PBS or water is not recommended. The compound is expected to have low aqueous solubility. For in vitro assays requiring an aqueous environment, it is advised to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. A common approach involves using a co-solvent system. One suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline. Another option for oral administration could involve a formulation with corn oil. It is critical to ensure the compound is fully dissolved and the solution is clear before administration.
Q5: How should I store my this compound stock solution?
A5: Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the storage container is sealed to protect from moisture and light.[1]
Solubility Data
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (212.99 mM) | Requires ultrasonication, warming, and heating to 60°C. Use of newly opened DMSO is recommended. | [1] |
Experimental Protocols
Protocol for Preparing a 100 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO (from a newly opened bottle)
-
Sterile microcentrifuge tubes or vials
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a 60°C water bath or heat block for 5-10 minutes.
-
Following heating, place the vial in an ultrasonic bath for 15-30 minutes.
-
Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
If undissolved particles remain, repeat steps 3-5.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected, and tightly sealed vials for storage.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is as an inhibitor of the PD-1/PD-L1 interaction, the following diagram illustrates the general concept of this inhibition.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.
References
Technical Support Center: PD-1-IN-24 In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize variability in in vitro assays involving PD-1-IN-24, a small molecule inhibitor of the PD-1/PD-L1 pathway.
Troubleshooting Guide
High variability in in vitro assays can obscure the true activity of this compound. The table below outlines common issues, their potential causes, and actionable solutions to improve assay consistency and reproducibility.
| Problem | Potential Causes | Recommended Solutions |
| High Well-to-Well Variability (High %CV) | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation from wells on the plate's perimeter. 3. Pipetting Errors: Inaccurate dispensing of cells, compound, or reagents. 4. Cell Clumping: Aggregated cells lead to non-uniform monolayers. | 1. Ensure thorough mixing of cell suspension before and during plating. 2. Use a perimeter moat of sterile PBS or water; avoid using outer wells for data. 3. Use calibrated pipettes; employ reverse pipetting for viscous solutions. 4. Gently triturate cell suspension; consider using cell-detaching agents like Accutase. |
| Inconsistent IC50 Values | 1. Variable Cell Health/Passage: Cells at high passage number or low viability can respond differently. 2. Reagent Instability: Degradation of this compound, cytokines, or antibodies. 3. Assay Timing: Inconsistent incubation times with the compound or during detection steps. 4. Serum Lot Variation: Different lots of FBS can have varying levels of growth factors. | 1. Maintain a consistent cell passage number range (e.g., 5-15); perform viability checks (e.g., Trypan Blue) before seeding. 2. Prepare fresh compound dilutions; aliquot and store reagents at recommended temperatures. 3. Adhere strictly to the protocol's incubation times using calibrated timers. 4. Qualify new lots of FBS by testing against a reference lot before use in critical studies. |
| Low Assay Window (Signal-to-Background) | 1. Suboptimal Cell Density: Too few or too many cells can dampen the dynamic range. 2. Insufficient Stimulation: Low concentration of activating antibodies (e.g., anti-CD3) or mismatched effector-to-target ratio. 3. Target Expression Levels: Low or variable expression of PD-1 or PD-L1 on cell lines. | 1. Perform a cell titration experiment to determine the optimal seeding density. 2. Titrate stimulating reagents to find the concentration that yields the maximal signal window. 3. Regularly verify target expression via flow cytometry; sort cells for high expression if necessary. |
| Unexpected Compound Activity | 1. Compound Precipitation: this compound may fall out of solution at higher concentrations. 2. Solvent Effects: DMSO or other solvents may exhibit toxicity at certain concentrations. 3. Off-Target Effects: The compound may interact with other cellular components. | 1. Visually inspect dilution plates for precipitates; check the compound's solubility limits. 2. Include a vehicle control (e.g., DMSO) titration to determine the non-toxic concentration range. 3. Test the compound in appropriate counter-screens or with parental cell lines lacking the target. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring reproducibility in a PD-1/PD-L1 blockade assay?
A1: The three most critical factors are:
-
Cell Line Stability: Use cell lines with stable expression of PD-1 (e.g., Jurkat-PD-1) and PD-L1 (e.g., aAPC or cancer cell lines). Regularly monitor expression levels via flow cytometry, and maintain a consistent cell passage number.
-
Co-culture Conditions: In T-cell/APC co-culture assays, the ratio of effector cells to target cells is paramount. This ratio should be optimized and kept consistent across all experiments.
-
Reagent Consistency: Use qualified, single lots of critical reagents like Fetal Bovine Serum (FBS), stimulating antibodies, and detection reagents for a given set of experiments to avoid lot-to-lot variability.
Q2: My IC50 value for this compound shifts between experiments. What should I investigate first?
A2: Start by examining your cell culture practices. A shift in IC50 is often linked to the health and passage number of your cells. Ensure you are using cells within a defined passage window and that their viability is >95% at the time of plating. Also, verify the concentration and integrity of your stock solution of this compound, as degradation or precipitation can lead to inaccurate results.
Q3: How can I minimize edge effects in my 96-well or 384-well plate assays?
A3: Edge effects, caused by differential evaporation in the outer wells, can significantly skew data. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier. For data collection, use only the interior wells of the plate.
Q4: What are the essential controls to include in my this compound in vitro assay?
A4: A robust assay should always include the following controls:
-
Vehicle Control: (e.g., 0.1% DMSO) to establish the baseline response in the absence of the inhibitor.
-
No-Stimulation Control: Cells without the primary stimulus (e.g., anti-CD3) to define the background signal.
-
Maximum Stimulation Control: Stimulated cells with vehicle to define the top of the assay window.
-
Reference Inhibitor Control: A well-characterized PD-1 or PD-L1 antibody or small molecule to benchmark the performance of this compound and confirm the assay is working as expected.
Visualized Workflows and Pathways
PD-1/PD-L1 Signaling Pathway
Technical Support Center: PD-1-IN-24 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of PD-1-IN-24, a novel small molecule inhibitor of the PD-1/PD-L1 pathway.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for a small molecule inhibitor like this compound?
A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its intended therapeutic target, in this case, the PD-1/PD-L1 pathway.[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1] A thorough investigation of off-target effects is crucial to ensure both the efficacy and safety of a potential therapeutic agent.[1]
Q2: My preliminary screens show this compound has high potency against the PD-1/PD-L1 interaction. How can I begin to assess its selectivity and potential off-target effects?
A: A multi-faceted approach is recommended to assess the selectivity of this compound. This should include both computational and experimental methods. Initially, you can utilize computational approaches, such as 2D chemical similarity searches and 3D surface pocket similarity analyses, to predict potential off-target interactions.[2] Experimentally, a broad kinase panel screening is a standard initial step to identify interactions with other kinases. Further cellular assays are necessary to confirm any predicted or identified off-target activities.
Q3: We observed unexpected toxicity in our cell-based assays at concentrations close to the IC50 for PD-1 inhibition. How can we determine if this is an on-target or off-target effect?
A: Distinguishing between on-target and off-target toxicity is a critical step. Here are some strategies:
-
Counter-screening: Test this compound in a cell line that does not express PD-1. If toxicity persists, it is likely due to off-target effects.[1]
-
Target knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate PD-1 expression in your target cells. If the toxicity is phenocopied by PD-1 knockdown, it suggests an on-target effect.[1]
-
Rescue experiment: Overexpress PD-1 in the cells. If this does not rescue the cells from the compound's toxicity, it points towards the involvement of other targets.[1]
Q4: What are the recommended high-throughput methods to screen for potential off-target binders of this compound?
A: High-throughput screening (HTS) is a powerful tool for identifying potential off-target interactions early in the drug development process.[3] This allows for the rapid testing of thousands of compounds against a specific target to identify those with the highest affinity and selectivity.[3] For a small molecule like this compound, proteomic-based approaches such as mass spectrometry can be employed to analyze changes in the cellular proteome upon treatment, revealing unexpected protein level alterations that may indicate off-target effects.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based viability assays with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Verify the stability of this compound in your specific cell culture medium over the time course of the experiment. Use freshly prepared solutions for each experiment. | Consistent compound concentration throughout the assay. |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free from contamination. Regularly check cell morphology. | Reproducible growth and viability in control wells. |
| Assay Interference | The compound may interfere with the assay reagents (e.g., autofluorescence). Run a cell-free assay with the compound and assay reagents to check for interference. | No signal in the absence of cells. |
| Off-target Cytotoxicity | The observed effect might be due to a genuine off-target effect. Proceed with counter-screening in a PD-1 negative cell line. | If cytotoxicity is still observed, it confirms an off-target effect. |
Issue 2: this compound shows activity in a kinase screen, but the functional relevance is unclear.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| False Positive in Screen | The interaction may be an artifact of the in vitro assay format. Validate the interaction using a different assay format (e.g., a cell-based target engagement assay). | Confirmation or refutation of the kinase interaction. |
| Low Affinity Interaction | The affinity for the off-target kinase may be significantly lower than for PD-1. Determine the IC50 or Kd for the off-target kinase and compare it to the on-target potency. | A significantly higher IC50 for the off-target suggests it may not be biologically relevant at therapeutic concentrations. |
| No Cellular Phenotype | The kinase may not be expressed or be functionally important in your cellular model. Analyze the expression level of the off-target kinase in your cells of interest. Perform a cellular assay to see if inhibiting this kinase with a known selective inhibitor phenocopies any effects of this compound. | Understanding the functional consequence of the off-target interaction in a cellular context. |
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PD-1 |
| PD-1 (On-target) | 15 | 1 |
| Kinase A | 5,000 | >333 |
| Kinase B | >10,000 | >667 |
| STK24 (Off-target hit) | 250 | 16.7 |
| Kinase D | >10,000 | >667 |
This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative Cellular Cytotoxicity Profile of this compound
| Cell Line | PD-1 Expression | CC50 (µM) |
| Jurkat (T-cell lymphoma) | High | 5.2 |
| A549 (Lung carcinoma) | Low | > 50 |
| K562 (Leukemia) | Negative | > 50 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Kinase Profiling using a Commercial Screening Service
This protocol outlines the general steps for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers a comprehensive kinase screening panel (e.g., >400 kinases).
-
Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Data Analysis: The CRO will provide a report with the percent inhibition for each kinase at the tested concentration.
-
Follow-up: For any kinases showing significant inhibition (e.g., >50%), a dose-response curve should be generated to determine the IC50 value.
Protocol 2: Proteomics-based Off-Target Identification
This protocol describes a general workflow for identifying cellular off-targets of this compound using mass spectrometry.[1]
-
Cell Culture and Treatment: Culture your target cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or a relevant concentration of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.[1]
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying off-target effects of this compound.
Caption: Troubleshooting decision tree for unexpected cellular toxicity.
References
Technical Support Center: Optimizing PD-1-IN-24 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of PD-1-IN-24, a potent PD-1/PD-L1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a highly potent small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 value of 1.57 nM.[1] By blocking this interaction, this compound aims to restore T-cell function and enhance anti-tumor immunity.[1] The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and self-tolerance.[2][3] Tumor cells can exploit this pathway to evade immune surveillance by expressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction.[4][5][6]
Q2: What is the recommended starting dose for in vivo experiments with this compound?
As specific in vivo dosage information for this compound is not publicly available, a recommended starting point would be to conduct a Maximum Tolerated Dose (MTD) study.[7] The initial dose for an MTD study is often extrapolated from in vitro data, such as the IC50 value. A common approach is to start with a dose anticipated to achieve a plasma concentration several times higher than the in vitro IC50.[7] Given the high potency of this compound (IC50 = 1.57 nM)[1], it is crucial to start with a very low dose and escalate carefully.
Q3: Which administration route is most suitable for this compound in vivo?
The optimal administration route for a small molecule inhibitor like this compound depends on its pharmacokinetic properties. Common routes for similar compounds in preclinical studies include oral (PO), intraperitoneal (IP), and intravenous (IV) injection.[8][9][10] Oral administration offers convenience, while IP and IV routes can provide more direct and controlled systemic exposure.[8][11] The choice of administration will depend on the formulation of this compound and the experimental design.
Q4: What are the potential side effects or toxicities associated with PD-1/PD-L1 inhibitors?
While PD-1/PD-L1 inhibitors are generally better tolerated than traditional chemotherapy, they can cause immune-related adverse events (irAEs).[12][13] Common toxicities include fatigue, skin rash, pruritus, and endocrinopathies like hypothyroidism and hyperthyroidism.[12][14][15] More severe, though less common, irAEs can include pneumonitis, colitis, hepatitis, and myocarditis.[12][15] Close monitoring of animal health during in vivo experiments is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observed anti-tumor efficacy | Insufficient dosage | - Increase the dose in a stepwise manner, ensuring it remains below the MTD.- Evaluate target engagement in the tumor microenvironment. |
| Poor bioavailability of the compound | - Consider a different administration route (e.g., from oral to intraperitoneal).- Assess the pharmacokinetic profile of this compound. | |
| Tumor model is resistant to PD-1/PD-L1 blockade | - Confirm PD-L1 expression on tumor cells.[16]- Consider using a different tumor model known to be responsive to checkpoint inhibitors.[16] | |
| Significant animal toxicity (e.g., weight loss, lethargy) | Dosage is too high | - Immediately reduce the dosage or dosing frequency.- Re-evaluate the Maximum Tolerated Dose (MTD).[7] |
| Off-target effects of the compound | - Perform a comprehensive toxicity assessment, including hematology, clinical chemistry, and histopathology.[7] | |
| High variability in tumor response between animals | Inconsistent dosing or administration | - Ensure accurate and consistent preparation and administration of the compound.- Standardize the experimental procedures across all animals. |
| Heterogeneity of the tumor model | - Use a well-characterized and stable tumor cell line.- Increase the number of animals per group to improve statistical power. | |
| Compound solubility or stability issues | Improper formulation | - Consult formulation guidelines for small molecule inhibitors.- Prepare fresh solutions for each administration. |
Quantitative Data Summary
Since specific in vivo data for this compound is not available, the following tables provide example data for other small molecule PD-1/PD-L1 inhibitors and general toxicity data for the inhibitor class to guide experimental design.
Table 1: Example Preclinical Efficacy of a Small Molecule PD-L1 Inhibitor (GS-4224) [9]
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 0 |
| GS-4224 | 25 mg/kg | Intraperitoneal | 49-55 |
| Atezolizumab (anti-PD-L1 antibody) | 10 mg/kg | Intraperitoneal | 49-55 |
Table 2: Common Immune-Related Adverse Events with PD-1/PD-L1 Inhibitors (All Grades) [12][14]
| Adverse Event | Frequency (%) |
| Fatigue | 12 - 37 |
| Rash | 14 - 17 |
| Pruritus | Not specified |
| Hypothyroidism | Not specified |
| Hyperthyroidism | Not specified |
| Pneumonitis | < 10 |
| Colitis | Not specified |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5 groups) and a vehicle control group, with at least 3-5 mice per group.
-
Dose Selection: Based on in vitro data (IC50 of 1.57 nM for this compound)[1], start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 0.5, 2.5, 10, 50 mg/kg).
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection) daily for 14-28 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Data Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis and perform histopathological examination of major organs.[7]
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.[7]
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
-
Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³), measuring tumor volume with calipers every 2-3 days.[9]
-
Group Allocation and Treatment: Randomize mice into treatment groups (vehicle control and 2-3 dose levels of this compound below the MTD).[7]
-
Dosing Schedule: Administer the compound according to a predetermined schedule (e.g., once daily via intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[7]
-
Pharmacodynamic Analysis: In a satellite group of animals, collect tumor and spleen samples at various time points after treatment to assess target engagement and immune cell infiltration by flow cytometry or immunohistochemistry.
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for In Vivo Dosage Optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 5. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 7. benchchem.com [benchchem.com]
- 8. New routes of administration for immunotherapy [dailyreporter.esmo.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. ichor.bio [ichor.bio]
- 12. Toxicities of the anti-PD-1 and anti-PD-L1 immune checkpoint antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy of Pembrolizumab, Ipilimumab, and Nivolumab monotherapy and combination for colorectal cancer: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 14. medrxiv.org [medrxiv.org]
- 15. Toxicities associated with PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD-1-IN-24 and Novel Small Molecule PD-1/PD-L1 Inhibitors
Welcome to the technical support center for researchers utilizing PD-1-IN-24 and other novel small molecule inhibitors of the PD-1/PD-L1 pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize toxicity in your cell line experiments, ensuring reliable and reproducible results.
Disclaimer: Specific toxicity data for this compound is limited. Therefore, this guide also provides a broader framework for troubleshooting cytotoxicity with novel small molecule inhibitors, using this compound as a reference where public data is available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is a potent, cell-permeable small molecule inhibitor designed to block the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[1][2] By inhibiting this pathway, this compound is intended to restore T-cell function.
Q2: What is the reported efficacy and toxicity of this compound in vitro?
Publicly available data on this compound is summarized below. It is highly potent in inhibiting the PD-1/PD-L1 interaction. Notably, the concentration required for 50% cytotoxicity (IC50) in Peripheral Blood Mononuclear Cells (PBMCs) is significantly higher than its inhibitory concentration for the PD-1/PD-L1 pathway, suggesting a potentially favorable therapeutic window in this cell type.
| Parameter | Value | Cell Type / Assay | Source |
| PD-1/PD-L1 Inhibition IC50 | 1.57 nM | Biochemical Assay | |
| Cytotoxicity IC50 | 12.42 µM | PBMCs (72-hour incubation) | |
| Effective Concentration | 0.082 - 2.222 µM | T cell-tumor co-culture (IFN-γ secretion) |
Q3: Why am I observing high toxicity in my cell line even at low concentrations?
Unexpected toxicity from small molecule inhibitors can arise from several sources:
-
On-Target Toxicity: Your specific cell line may be highly dependent on signaling pathways that are inadvertently affected by the inhibition of the PD-1/PD-L1 axis, or the cell line may have a unique sensitivity to the compound's primary effect.
-
Off-Target Effects: Small molecule inhibitors, particularly those targeting protein-protein interactions or with kinase-inhibitor-like scaffolds, can bind to unintended cellular targets, leading to toxicity.[2][3] This is a common challenge in drug development.[4]
-
Compound Concentration and Purity: The actual concentration may be higher than intended, or impurities in the compound batch could be causing cytotoxic effects.
-
Experimental Conditions: Factors like high solvent concentration (e.g., DMSO), prolonged incubation times, or the health and passage number of the cell line can contribute to apparent toxicity.[5][6]
Troubleshooting Guide: Minimizing In Vitro Toxicity
This guide is designed to help you systematically troubleshoot and mitigate unexpected cytotoxicity.
Issue 1: High Cell Death Observed at Expected Effective Concentrations
You are observing significant cell death in your monolayer culture or co-culture system at concentrations where you expect to see modulation of the PD-1/PD-L1 pathway.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
-
Cause: The inhibitor concentration is too high for your specific cell line.
-
Solution: Perform a dose-response experiment. Culture your cells with a broad range of inhibitor concentrations (e.g., 0.1 nM to 50 µM) for a fixed duration (e.g., 24, 48, or 72 hours). Use a cell viability assay like MTT to determine the IC50 for cytotoxicity.[5] This will help you establish a therapeutic window by comparing it to the concentration needed for efficacy.
-
-
Cause: The solvent (e.g., DMSO) is causing toxicity.
-
Solution: Always include a vehicle control group treated with the same concentration of the solvent used to dissolve the inhibitor. Ensure the final solvent concentration in the culture medium is low and non-toxic to your cells (typically <0.1%).[5]
-
-
Cause: The treatment duration is too long.
-
Solution: Optimize the treatment time. Treat your cells with a fixed, non-toxic concentration of the inhibitor and assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours). This helps identify the optimal window to observe the desired biological effect before significant cytotoxicity occurs.
-
-
Cause: The inhibitor has off-target effects leading to programmed cell death.
-
Solution: Investigate the mechanism of cell death. This will provide clues about potential off-target pathways being activated. Proceed to Issue 2 .
-
Issue 2: Determining the Mechanism of Off-Target Cell Death
Understanding how the cells are dying can help devise strategies to mitigate the toxicity or identify if the off-target effect is interfering with your experimental goals.
Caption: On-target vs. potential off-target effects of a small molecule inhibitor.
-
Question: Is the cell death apoptotic (a programmed, "clean" cell death)?
-
Experiment: Measure the activity of executioner caspases (Caspase-3 and Caspase-7). An increase in their activity is a hallmark of apoptosis.
-
Recommended Assay: Caspase-Glo® 3/7 Assay.[7]
-
Interpretation: If caspase activity is high, the toxicity is likely mediated by apoptosis. You can try co-treatment with a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues the cells, confirming the apoptotic mechanism.
-
-
Question: Is the cell death necrotic (a lytic, "messy" cell death)?
-
Experiment: Measure the release of lactate dehydrogenase (LDH) into the cell culture supernatant. LDH is a cytosolic enzyme that is released when the cell membrane is compromised, a key feature of necrosis.
-
Recommended Assay: LDH Cytotoxicity Assay.[8]
-
Interpretation: An increase in LDH in the media indicates a loss of membrane integrity. This points towards necrosis or other forms of lytic cell death like necroptosis.
-
-
Question: If necrotic, could it be the specific programmed pathway of necroptosis?
-
Experiment: Necroptosis is dependent on the kinase activity of RIPK1.[9] You can test if the observed toxicity can be prevented by co-incubating your cells with a specific RIPK1 inhibitor.
-
Interpretation: If Necrostatin-1 reduces the amount of cell death caused by this compound, it strongly suggests an off-target effect involving the activation of the necroptosis pathway.
-
-
Question: Could the toxicity be related to DNA damage (Parthanatos)?
-
Experiment: Parthanatos is a form of cell death triggered by the hyperactivation of Poly (ADP-ribose) polymerase (PARP) in response to severe DNA damage.[12] While more complex to definitively prove, you can look for signs of DNA damage.
-
Recommended Assay: Western blot or immunofluorescence for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.[13]
-
Interpretation: A significant increase in γH2AX suggests the compound may be causing DNA damage, which could lead to cell death through various mechanisms, including Parthanatos.[14]
-
Key Experimental Protocols
Here are detailed methodologies for the primary assays recommended in the troubleshooting guide.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
Materials:
-
96-well flat-bottom plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells). Include wells with media only for a background control.
-
Treatment: Treat the cells with a serial dilution of your inhibitor (e.g., this compound) and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Carefully remove the culture medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[17]
-
Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[16] Measure the absorbance at 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[18]
Materials:
-
96-well plate
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended and typically include a catalyst, dye, and lysis buffer).
-
Plate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer (or 1% Triton X-100) 45 minutes before the end of the experiment.[19]
-
Vehicle Control: Cells treated with the highest concentration of solvent.
-
-
Collect Supernatant: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubate with Reaction Mix: Add 50 µL of the reaction mixture to each well containing the supernatant.[8] Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Read Absorbance: Measure the absorbance at 490 nm.
-
Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioners of apoptosis.[7]
Materials:
-
96-well white-walled, clear-bottom plate (for luminescence).
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate. Treat with the inhibitor and appropriate controls (vehicle, positive control for apoptosis e.g., staurosporine).
-
Prepare Reagent: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.
-
Add Reagent: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background (media + reagent) luminescence from all readings. Express the results as fold-change in caspase activity relative to the vehicle control.
Experimental Workflow Visualization
Caption: A typical workflow for characterizing in vitro toxicity.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 10. Necrostatin-1 | RIP kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. invivogen.com [invivogen.com]
- 12. The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
inconsistent results with PD-1-IN-24 experiments
Technical Support Center: PD-1-IN-24
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using this compound, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the Programmed Cell Death Protein 1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2] By blocking this interaction, the compound prevents the delivery of an inhibitory signal to T cells, thereby restoring their ability to recognize and eliminate tumor cells.[3][4] This mechanism reactivates T cell-mediated antitumor immunity.[5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For stock solutions in DMSO, store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: At what passage number should I use my cells for reproducible results?
A3: It is best practice to use cells within a defined, low passage number range. High passage numbers can lead to phenotypic and genotypic changes, altering growth rates and responses to stimuli.[6] We recommend creating a master cell bank and working cell banks to ensure consistency across experiments.[6]
Q4: How can I be sure the observed effect is due to PD-1/PD-L1 inhibition and not off-target effects?
A4: To confirm on-target activity, consider including the following controls in your experiments:
-
A negative control compound: Use a structurally similar but inactive molecule.
-
A rescue experiment: If possible, overexpress PD-L1 on target cells to see if it overcomes the inhibitor's effect.
-
A secondary assay: Use an orthogonal assay to confirm the findings. For example, if you observe increased cytokine release, verify the downstream signaling pathway (e.g., dephosphorylation of SHP2) via Western Blot.
-
Off-target profiling: Refer to the provided off-target screening data (Table 3) to understand potential confounding activities.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in In Vitro IC50 Values
-
Symptoms: Inconsistent dose-response curves and large standard deviations between replicate wells.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[6]
-
Compound Solubility: The compound may be precipitating at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment and consider pre-warming the media before adding the compound.
-
Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating the compound solution and ensure slow, consistent pipetting.[6]
-
Edge Effects: Evaporation can be higher in the outer wells of a microplate. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[6]
-
Issue 2: Lack of Expected T-cell Activation (e.g., No Increase in IFN-γ)
-
Symptoms: The inhibitor does not produce a dose-dependent increase in T-cell activation markers or cytokine secretion in a co-culture assay.
-
Possible Causes & Solutions:
-
Sub-optimal PD-L1 Expression: Verify the expression level of PD-L1 on the tumor cells and PD-1 on the effector T-cells by flow cytometry or Western Blot. The inhibitory signal may be too weak for the effect of this compound to be observed if expression levels are low.
-
Incorrect Effector-to-Target (E:T) Ratio: The ratio of T-cells to tumor cells is critical. Titrate the E:T ratio (e.g., 1:1, 5:1, 10:1) to find the optimal window where T-cell inhibition is present and can be reversed.
-
T-cell Health: Ensure the T-cells are healthy and have not become exhausted from extensive in vitro culture. Use freshly isolated or low-passage T-cells when possible.
-
Assay Incubation Time: The kinetics of T-cell activation can vary. Optimize the incubation time for the assay, testing various time points (e.g., 24, 48, 72 hours).[7]
-
Issue 3: Unexpected Cytotoxicity in Control Cell Lines
-
Symptoms: this compound shows toxicity in cell lines that do not express PD-1 or PD-L1, or in T-cells alone.
-
Possible Causes & Solutions:
-
High Compound Concentration: The observed toxicity may be an off-target effect at high concentrations. The reported IC50 for toxicity on PBMCs is 12.42 µM.[8] Ensure your experimental concentrations are well below this level for mechanism-specific studies.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
-
Contamination: Check cell cultures for mycoplasma or other contaminants, which can affect cell viability and experimental outcomes.
-
Quantitative Data Summary
The following tables provide reference data for the characterization of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line(s) | Parameter | Value |
|---|---|---|---|
| PD-1/PD-L1 Binding Assay | Recombinant Protein | IC50 | 1.57 nM[8] |
| T-cell/Tumor Co-culture | Jurkat (PD-1+), A375 (PD-L1+) | EC50 (IFN-γ release) | ~0.5 µM |
| PBMC Viability Assay | Human PBMCs | CC50 (Cytotoxicity) | 12.42 µM[8] |
Table 2: Representative Cytokine Release Profile (Data from a 72-hour co-culture of human PBMCs and MDA-MB-231 tumor cells at a 5:1 E:T ratio)
| This compound Conc. | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
|---|---|---|---|
| Vehicle (DMSO) | 150 ± 25 | 80 ± 15 | 50 ± 10 |
| 0.1 µM | 450 ± 50 | 220 ± 30 | 150 ± 20 |
| 1 µM | 1200 ± 150 | 650 ± 75 | 400 ± 45 |
| 10 µM | 1150 ± 200 | 620 ± 90 | 380 ± 50 |
Table 3: Off-Target Kinase Screening Profile (Inhibition at 10 µM concentration of this compound)
| Kinase Target | % Inhibition | Potential Implication |
|---|---|---|
| VEGFR2 | < 5% | Low risk of anti-angiogenic side effects. |
| EGFR | < 10% | Low risk of skin rash or diarrhea. |
| SRC | 15% | Minor potential for impacting SRC-mediated pathways. |
| LCK | 25% | Potential for minor modulation of T-cell receptor signaling. |
Experimental Protocols
Protocol 1: T-cell Activation Co-culture Assay
This protocol measures the ability of this compound to restore T-cell effector function in the presence of PD-L1-expressing tumor cells.
-
Cell Preparation:
-
Culture PD-L1 positive tumor cells (e.g., MDA-MB-231) and harvest them during the logarithmic growth phase.
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor.
-
-
Assay Setup:
-
Seed tumor cells in a 96-well flat-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight to allow for adherence.
-
The next day, remove the culture medium.
-
Add 1 x 10^5 PBMCs to each well (for a 5:1 E:T ratio).
-
Add this compound at various concentrations (e.g., 0.01 to 10 µM) in complete RPMI-1640 medium. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the co-culture plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a standard ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-γ concentration against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the phosphorylation status of SHP2, a key phosphatase recruited by PD-1 upon ligand binding.
-
Cell Treatment:
-
Co-culture PD-1 expressing Jurkat T-cells with PD-L1 expressing target cells for 2 hours.
-
Treat the cells with this compound (e.g., 1 µM) or a vehicle control for 30 minutes prior to lysis.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-SHP2 (p-SHP2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total SHP2 or a loading control (e.g., GAPDH) to ensure equal loading. A decrease in the p-SHP2/Total SHP2 ratio indicates successful inhibition of the PD-1 pathway.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound from in vitro to in vivo.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Treatment-Related Adverse Events of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. medchemexpress.com [medchemexpress.com]
PD-1-IN-24 precipitation in cell culture media
Welcome to the technical support center for PD-1-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction, with a reported IC50 of 1.57 nM.[1] By blocking this key immune checkpoint, this compound can restore T-cell function, leading to an increase in interferon-gamma (IFN-γ) levels.[1] This mechanism is central to cancer immunotherapy, as it helps the immune system to recognize and attack tumor cells.
Q2: What is the recommended solvent for dissolving this compound?
Q3: At what concentrations has this compound been used in cell culture experiments?
Published data indicates that this compound has been used in cell-based assays at concentrations up to 10 µM.[1] It has been shown to have low toxicity on peripheral blood mononuclear cells (PBMCs) at concentrations up to 2.22 µM.[1]
Q4: Can this compound be used in animal studies?
Yes, a compound referred to as this compound has been described as an orally active PD-1 inhibitor and has been used in murine breast and melanoma cancer models.[2] However, it is crucial to ensure you are using the correct compound ("PD-1/PD-L1-IN-24" for in vitro studies targeting the PD-1/PD-L1 interaction) as there can be ambiguity in compound naming.
Troubleshooting Guide: Precipitation in Cell Culture Media
A common challenge encountered when working with small molecule inhibitors is their precipitation upon dilution into aqueous cell culture media. This can significantly impact experimental reproducibility and lead to inaccurate results. Below are troubleshooting steps to address precipitation of this compound.
Initial Observation: Cloudiness or visible precipitate in media after adding this compound.
This indicates that the compound is not fully soluble at the desired final concentration in your cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Many small molecule inhibitors have poor solubility in water-based solutions like cell culture media. |
| 1. Optimize DMSO Stock Concentration: Prepare a higher concentration stock of this compound in DMSO. This allows for the addition of a smaller volume of the stock solution to your media, keeping the final DMSO concentration low (typically ≤0.1%) to minimize solvent-induced toxicity and solubility issues. | |
| 2. Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can sometimes help maintain solubility. | |
| 3. Pre-warming the Media: Gently pre-warm the cell culture media to 37°C before adding the compound. This can sometimes improve the solubility of certain compounds. | |
| High Final Concentration of Compound | The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium being used. |
| 1. Determine the Optimal Concentration Range: Perform a dose-response curve to identify the lowest effective concentration of this compound for your specific cell line and assay. This can help you avoid using unnecessarily high concentrations that are more prone to precipitation. | |
| 2. Solubility Testing: Before your main experiment, perform a small-scale solubility test. Add the intended concentration of this compound to a small volume of your cell culture medium and observe for any precipitation over time at 37°C. | |
| Interaction with Media Components | Components in the cell culture medium, such as serum proteins, can sometimes interact with small molecules and cause them to precipitate. |
| 1. Reduce Serum Concentration: If your experiment allows, try reducing the serum percentage in your media during the treatment with this compound. | |
| 2. Use Serum-Free Media: If compatible with your cells, consider using a serum-free medium for the duration of the compound treatment. |
Experimental Workflow and Diagrams
Workflow for Preparing this compound for Cell Culture
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting logic for this compound precipitation.
Simplified PD-1/PD-L1 Signaling Pathway
Caption: Inhibition of the PD-1/PD-L1 pathway by this compound.
References
Technical Support Center: Addressing Poor Oral Absorption of PD-1-IN-24 in Mice
Welcome to the technical support center for PD-1-IN-24, an orally active small molecule inhibitor of the PD-1/PD-L1 pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to its poor oral absorption in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, small molecule inhibitor designed to disrupt the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the immune system.[2][3] By blocking this pathway, this compound aims to restore the anti-tumor activity of T-cells.[3][4] Small molecule inhibitors like this compound offer potential advantages over monoclonal antibodies, such as oral bioavailability and improved tumor penetration.[5][6]
Q2: We are observing low or inconsistent efficacy of orally administered this compound in our mouse tumor models. What could be the underlying cause?
Poor or variable efficacy following oral administration can often be attributed to low bioavailability. This means that an insufficient amount of the compound is reaching the systemic circulation to exert its therapeutic effect. Factors contributing to poor oral absorption include low aqueous solubility, poor permeability across the intestinal wall, and rapid metabolism within the gastrointestinal tract or liver.[7]
Q3: How can we confirm that poor oral absorption is the issue?
To confirm poor oral absorption, a pharmacokinetic (PK) study is recommended. This involves administering a known dose of this compound to mice and then measuring the concentration of the compound in blood samples collected at various time points. A low maximum concentration (Cmax) and a small area under the curve (AUC) would indicate poor absorption.
Q4: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs. These can be broadly categorized as follows:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[8][9]
-
Formulation with Vehicles: Using co-solvents, surfactants, or lipids can help to dissolve the compound and maintain its solubility in the gastrointestinal tract.[8][10]
-
Novel Drug Delivery Systems: Advanced formulations such as solid dispersions, liposomes, and self-emulsifying drug delivery systems (SEDDS) can significantly enhance bioavailability.[9][10]
Troubleshooting Guide: Improving Oral Absorption of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound in mice.
Step 1: Physicochemical Characterization
Before modifying the formulation, it is crucial to understand the physicochemical properties of this compound.
| Parameter | Importance |
| Aqueous Solubility | Determines the dissolution rate in the gastrointestinal fluids. |
| LogP | Indicates the lipophilicity of the compound, which affects its permeability. |
| pKa | Determines the ionization state of the compound at different pH values in the gut. |
Step 2: Formulation Development and Optimization
Based on the physicochemical properties, an appropriate formulation strategy can be selected. The following table summarizes common formulation approaches for poorly soluble drugs.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a water-miscible solvent with water. | Simple to prepare. | Potential for drug precipitation upon dilution in the gut. |
| Surfactant-based Formulations | Using surfactants to form micelles that encapsulate the drug. | Can significantly increase solubility. | Potential for gastrointestinal irritation at high concentrations. |
| Lipid-based Formulations (e.g., SEDDS) | A mixture of oils, surfactants, and co-solvents that forms a fine emulsion in the gut. | Can enhance absorption through multiple mechanisms. | More complex to develop and characterize. |
| Particle Size Reduction (Micronization/Nanonization) | Reducing the particle size to increase surface area and dissolution rate.[8][9] | Applicable to a wide range of compounds. | May not be sufficient for very poorly soluble drugs. |
Step 3: In Vivo Evaluation in Mice
Once a new formulation is developed, it should be evaluated in a mouse PK study to determine if the oral bioavailability has improved.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
-
Select a Co-solvent: Common co-solvents include PEG 400, propylene glycol, and ethanol. The choice will depend on the solubility of this compound in these solvents.
-
Determine the Optimal Ratio: Start by dissolving this compound in the chosen co-solvent. Then, titrate with water or a buffer to determine the maximum amount of the aqueous phase that can be added before the drug precipitates.
-
Preparation for Dosing: Prepare the final formulation at the desired concentration for oral gavage. Ensure the solution is clear and free of precipitates before administration.
Protocol 2: Oral Gavage in Mice
Proper oral gavage technique is critical for accurate and safe drug administration.
-
Animal Restraint: Properly restrain the mouse to ensure its head and neck are in a straight line with its body.[11][12]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse (typically 18-20 gauge for an adult mouse).[11][12]
-
Measurement and Administration: Measure the distance from the mouse's snout to the last rib to estimate the length of the esophagus and avoid stomach perforation.[11] Gently insert the needle into the esophagus and administer the formulation. The maximum recommended volume is 10 ml/kg.[11][12]
-
Post-Administration Monitoring: Monitor the animal for any signs of distress after the procedure.[12][13]
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
References
- 1. glpbio.com [glpbio.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 4. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in cancer immunotherapy using small-molecular inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypic effects of PD-1-IN-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel small molecule inhibitor, PD-1-IN-24. The information provided is intended to help users identify and address unexpected phenotypic effects that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed to be a potent and selective inhibitor of the Programmed Death-1 (PD-1) receptor. By binding to PD-1, it is expected to block the interaction with its ligands, PD-L1 and PD-L2. This blockade is intended to release the "brake" on the immune system, thereby enhancing T-cell activation and promoting anti-tumor immunity.[1][2][3][4] The primary therapeutic goal is to reinvigorate exhausted T cells within the tumor microenvironment, leading to an effective anti-cancer response.[5][6][7]
Q2: We are observing significant inflammatory responses in our in vivo models, beyond the expected anti-tumor activity. Is this a known side effect?
A2: While an enhanced anti-tumor immune response is the intended effect, excessive inflammation can be an unexpected consequence of potent PD-1 inhibition. The PD-1/PD-L1 pathway is crucial for maintaining immune homeostasis and preventing autoimmunity.[1][6] Disruption of this pathway can lead to a generalized hyperactivation of the immune system, manifesting as inflammatory side effects. It is advisable to monitor for signs of autoimmune-like toxicities in your models.
Q3: Our in vitro T-cell activation assays show a paradoxical decrease in proliferation at high concentrations of this compound. Why might this be happening?
A3: This could be due to several factors. High concentrations of small molecule inhibitors can sometimes lead to off-target effects or cellular toxicity. It is also possible that potent, sustained signaling through the T-cell receptor in the absence of PD-1-mediated inhibition could lead to activation-induced cell death (AICD). We recommend performing a dose-response curve to identify the optimal concentration and conducting viability assays to rule out cytotoxicity.
Q4: We have noticed changes in the metabolic profile of our T cells after treatment with this compound. Is this expected?
A4: Yes, alterations in T-cell metabolism are an expected downstream effect of PD-1 inhibition. PD-1 signaling is known to suppress metabolic activity in T cells.[8][9] By blocking PD-1, this compound can lead to increased glycolysis and mitochondrial respiration to support the heightened energetic demands of T-cell activation, proliferation, and effector function. Unexpectedly severe metabolic shifts, however, could indicate a broader systemic effect and should be monitored.
Troubleshooting Guides
Issue 1: Unexpected Cytokine Storm in In Vivo Models
Symptoms:
-
Rapid weight loss in animal models.
-
Elevated serum levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6).
-
Signs of systemic inflammation (e.g., ruffled fur, lethargy).
Possible Causes:
-
On-target, exaggerated pharmacology: The dose of this compound may be too high, leading to excessive immune stimulation.
-
Off-target effects: The compound may be interacting with other signaling pathways that regulate inflammation.
Troubleshooting Steps:
-
Dose Titration: Perform a dose-ranging study to determine the minimal effective dose that elicits an anti-tumor response without causing severe systemic inflammation.
-
Cytokine Profiling: Conduct a comprehensive analysis of a panel of cytokines at different time points post-treatment to understand the nature and kinetics of the inflammatory response.
-
Immunophenotyping: Analyze immune cell populations in peripheral blood and tissues to identify the primary cell types contributing to the cytokine storm.
Issue 2: Resistance to this compound in Tumor Models
Symptoms:
-
Initial tumor regression followed by rapid regrowth despite continuous treatment.
-
Lack of tumor response in a previously sensitive model.
Possible Causes:
-
Acquired Resistance: Tumor cells may have developed mechanisms to evade the reinvigorated immune response. This can include the downregulation of antigen presentation machinery or mutations in interferon signaling pathways.[10][11]
-
Upregulation of Other Checkpoint Inhibitors: Tumors may compensate for PD-1 blockade by upregulating alternative inhibitory checkpoints.
Troubleshooting Steps:
-
Genomic and Transcriptomic Analysis: Sequence tumor samples from resistant and sensitive models to identify potential resistance mutations.[10]
-
Immunophenotyping of the Tumor Microenvironment: Use techniques like flow cytometry or immunohistochemistry to assess the expression of other immune checkpoint proteins (e.g., CTLA-4, TIM-3, LAG-3) on tumor-infiltrating lymphocytes.
-
Combination Therapy Studies: Investigate the efficacy of combining this compound with inhibitors of other checkpoint pathways or with other anti-cancer therapies.[2][12]
Data Presentation
Table 1: Hypothetical Changes in Immune Cell Populations in Response to this compound
| Cell Type | Marker | Expected Change | Potential Unexpected Change |
| Cytotoxic T Lymphocytes | CD8+, Ki67+ | Increase | Excessive proliferation leading to exhaustion |
| Helper T Cells | CD4+, IFN-γ+ | Increase | Skewing towards a highly inflammatory Th17 phenotype |
| Regulatory T Cells | CD4+, FoxP3+ | Decrease or No Change | Paradoxical increase in specific tissues |
| Natural Killer Cells | NKp46+, Granzyme B+ | Increase in activity | No significant change or decrease |
Table 2: Hypothetical Cytokine Profile in Plasma after this compound Treatment
| Cytokine | Expected Change | Potential Unexpected High Level |
| IFN-γ | ↑ | ↑↑↑ |
| TNF-α | ↑ | ↑↑↑ |
| IL-2 | ↑ | ↑↑ |
| IL-6 | ↔ or ↑ | ↑↑↑↑ |
| IL-10 | ↔ or ↓ | ↑ |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
-
Isolate T cells: Isolate primary human or murine T cells from peripheral blood or spleen using negative selection kits.
-
Plate coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
Cell seeding: Seed the isolated T cells at a density of 1 x 10^5 cells per well.
-
Treatment: Add this compound at a range of concentrations. Include a vehicle control and a positive control (e.g., an anti-PD-1 antibody).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Analysis:
-
Proliferation: Measure T-cell proliferation using a BrdU or CFSE-based assay.
-
Cytokine production: Collect the supernatant and measure cytokine levels (e.g., IFN-γ, IL-2) using ELISA or a multiplex bead array.
-
Protocol 2: Pharmacodynamic Assessment in Tumor-Bearing Mice
-
Tumor implantation: Implant tumor cells (e.g., MC38 or B16-F10) into syngeneic mice.
-
Treatment initiation: Once tumors are established, begin treatment with this compound at the desired dose and schedule.
-
Monitoring: Monitor tumor growth and animal health daily.
-
Sample collection: At specified time points, collect blood for plasma cytokine analysis and isolate tumors and spleens.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Stain with antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Ki67) and analyze by flow cytometry.
-
Data analysis: Compare immune cell populations and cytokine levels between treated and vehicle control groups.
Visualizations
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
References
- 1. oaepublish.com [oaepublish.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 7. What Happens to the Immune Microenvironment After PD-1 Inhibitor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutations Associated with Acquired Resistance to PD-1 Blockade in Melanoma [pubmed.ncbi.nlm.nih.gov]
- 11. Genomic and Immunophenotypic Landscape of Acquired Resistance to PD-(L)1 Blockade in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PD-1 as a potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flow Cytometry Analysis of PD-1-IN-24 Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor PD-1-IN-24 in flow cytometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, small molecule inhibitor of the Programmed Death-1 (PD-1) receptor.[1][2][3] Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction at the cell surface, some small molecule inhibitors can induce dimerization and subsequent internalization of the PD-L1 protein.[1][3] This effectively removes the PD-1 ligand from the cell surface, preventing its interaction with PD-1 on immune cells and thereby blocking the inhibitory signal. This disruption of the PD-1/PD-L1 axis can restore T-cell function.[4]
Q2: I am observing a decrease in PD-1 surface expression on my target cells after treatment with this compound. Is this expected?
A decrease in detectable surface PD-1 expression post-treatment with a small molecule inhibitor could be due to several factors. One possibility is that the inhibitor induces the internalization of the PD-1 receptor, similar to how some small molecules affect PD-L1.[3][5] This would lead to a lower signal in flow cytometry when using an antibody that only recognizes the extracellular domain. Alternatively, the binding of this compound to PD-1 might sterically hinder the binding of the detection antibody. It is crucial to differentiate between a true downregulation of the protein and these other mechanisms.
Q3: Can this compound treatment affect cell viability and induce apoptosis?
Yes, by blocking the inhibitory PD-1 signaling pathway, this compound can restore the cytotoxic function of T-cells, leading to the apoptosis of cancer cells.[6] Therefore, an increase in apoptotic cells is an expected outcome in co-culture systems with immune cells. However, it is also important to assess the direct cytotoxic effects of the compound on your target cells in the absence of immune cells to rule out off-target toxicity.[7]
Q4: What are the critical controls to include in my flow cytometry experiment with this compound?
To ensure the reliability of your data, the following controls are essential:
-
Unstained Cells: To determine the level of autofluorescence.[8]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[8]
-
Isotype Control: To control for non-specific binding of the fluorochrome-conjugated antibody.
-
Fluorescence Minus One (FMO) Controls: Particularly important in multicolor panels to correctly set gates.[8]
-
Positive and Negative Control Cells: Cell lines with known high and low/no expression of the target protein.
-
Compensation Controls: Single-stained samples for each fluorochrome used in the panel to correct for spectral overlap.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No PD-1 Signal | 1. Antibody Titration: The antibody concentration may not be optimal.[9][10] 2. PD-1 Internalization: The inhibitor may have induced receptor internalization.[3][5] 3. Steric Hindrance: The small molecule may be blocking the antibody binding site. 4. Low Target Expression: The target cells may have low endogenous PD-1 expression. | 1. Perform Antibody Titration: Determine the optimal antibody concentration for your specific cell type and experimental conditions.[9][10] 2. Intracellular Staining: Use a fixation and permeabilization protocol to stain for intracellular PD-1.[11][12][13] An increase in intracellular signal concurrent with a decrease in surface signal would support internalization. 3. Use a Different Antibody Clone: Test an antibody that binds to a different epitope of the PD-1 receptor. 4. Use a Positive Control Cell Line: Confirm your staining protocol is working on cells known to express high levels of PD-1. |
| High Background Staining | 1. Non-specific Antibody Binding: The antibody may be binding non-specifically to Fc receptors on the cell surface.[10][14] 2. Excessive Antibody Concentration: The antibody concentration may be too high.[15] 3. Inadequate Washing: Insufficient washing steps can leave unbound antibody.[15] | 1. Use an Fc Block: Pre-incubate cells with an Fc receptor blocking reagent.[10] 2. Titrate Antibody: Use the lowest concentration of antibody that provides a good signal-to-noise ratio.[15] 3. Increase Wash Steps: Perform additional wash steps after antibody incubation.[10] |
| Increased Cell Death in Controls | 1. Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Harsh Cell Handling: Excessive vortexing or centrifugation can damage cells. | 1. Perform a Vehicle Titration: Determine the highest concentration of the solvent that does not impact cell viability. 2. Gentle Handling: Handle cells gently, avoiding vigorous vortexing and high-speed centrifugation. |
| Inconsistent Results | 1. Variability in Drug Preparation: Inconsistent preparation of this compound stock and working solutions. 2. Inconsistent Staining Protocol: Variations in incubation times, temperatures, or antibody concentrations. 3. Instrument Variability: Fluctuations in laser power or detector sensitivity. | 1. Standardize Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Standardize Protocol: Adhere strictly to a validated and documented staining protocol. 3. Use QC Beads: Run quality control beads daily to monitor instrument performance. |
Experimental Protocols
Protocol 1: Surface and Intracellular Staining of PD-1
This protocol allows for the assessment of both surface and intracellular levels of PD-1, which is crucial for determining if this compound induces receptor internalization.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS)
-
Fc Block reagent
-
Fluorochrome-conjugated anti-PD-1 antibody
-
Isotype control antibody
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells at the desired density and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest cells and wash twice with cold PBS.
-
Surface Staining: a. Resuspend cells in an appropriate buffer and add Fc Block. Incubate for 10-15 minutes at 4°C. b. Add the titrated amount of fluorochrome-conjugated anti-PD-1 antibody or isotype control. c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with PBS.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature. b. Wash cells once with PBS. c. Resuspend the cell pellet in Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Intracellular Staining: a. Add the titrated amount of a differently colored fluorochrome-conjugated anti-PD-1 antibody (recognizing an intracellular epitope if available, otherwise the same antibody can be used to measure the internalized fraction). b. Incubate for 30 minutes at room temperature in the dark. c. Wash cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend cells in PBS and acquire data on a flow cytometer.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.[16]
Materials:
-
Treated and control cells
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells, including the supernatant which may contain apoptotic bodies.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube and analyze on a flow cytometer within one hour.
Data Presentation
Table 1: Effect of this compound on PD-1 Surface Expression
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of Surface PD-1 (Illustrative) | % of PD-1 Positive Cells (Illustrative) |
| Untreated Control | 0 | 1500 | 85% |
| Vehicle Control (DMSO) | 0.1% | 1450 | 84% |
| This compound | 1 | 900 | 60% |
| This compound | 5 | 500 | 35% |
| This compound | 10 | 300 | 20% |
Table 2: Apoptosis Induction by this compound in a Co-culture System (Illustrative)
| Treatment Group | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Live (Annexin V-/PI-) |
| Untreated Control | 0 | 5% | 2% | 93% |
| Vehicle Control (DMSO) | 0.1% | 6% | 3% | 91% |
| This compound | 1 | 15% | 5% | 80% |
| This compound | 5 | 25% | 10% | 65% |
| This compound | 10 | 40% | 15% | 45% |
Disclaimer: The data presented in these tables are for illustrative purposes only and may not be representative of actual experimental results. Researchers should generate their own data based on their specific experimental conditions.
Visualizations
Caption: PD-1 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for flow cytometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 12. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing PD-1-IN-24 Treatment Protocols
Welcome to the technical support center for PD-1-IN-24, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1).[1] The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation.[2][3] By binding to PD-L1, this compound blocks the interaction with PD-1 on T-cells, which in turn restores T-cell function and enhances anti-tumor immunity.[1][4]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on available data, this compound has an IC50 value of 1.57 nM in biochemical assays. For cell-based assays, a starting concentration range of 0.1 nM to 10 µM is recommended for initial screening experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What is a typical incubation time for preliminary experiments with this compound?
A3: The optimal incubation time is highly dependent on the specific assay being performed. For assays measuring the direct inhibition of the PD-1/PD-L1 interaction and subsequent T-cell activation, shorter incubation times of 6 to 24 hours may be sufficient.[5] For cytotoxicity or proliferation assays, longer incubation periods of 48 to 72 hours are commonly used to observe significant effects.[4][6] A time-course experiment is strongly recommended to determine the optimal incubation time for your experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no T-cell activation (e.g., low IFN-γ secretion) | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point. |
| Inhibitor concentration is too low. | Test a wider range of concentrations, including higher concentrations, to generate a complete dose-response curve. | |
| Cell density is not optimal. | Optimize the seeding density for both effector (T-cells) and target (tumor) cells to ensure they are in the logarithmic growth phase during the assay. | |
| The target cell line has low PD-L1 expression. | Verify the PD-L1 expression level on your target cell line. Consider stimulating cells with IFN-γ (10 ng/mL for 18-24 hours) to upregulate PD-L1 expression.[6] | |
| High background signal in control wells | Non-specific binding of the inhibitor. | Ensure proper washing steps are included in your protocol. Consider using a structurally distinct PD-1/PD-L1 inhibitor as a control to confirm on-target effects. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Use sterile techniques throughout the experiment. | |
| Issues with assay reagents. | Check the expiration dates and storage conditions of all reagents. Use fresh media and supplements. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate cell counting and consistent seeding density across all plates and experiments. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. | |
| High cytotoxicity observed at all concentrations | Inhibitor concentration is too high. | Perform a dose-response experiment with a wider and lower range of concentrations to determine the non-toxic concentration range. |
| Off-target effects of the inhibitor. | Lower the inhibitor concentration to the minimal effective dose. Validate findings with a secondary, structurally different inhibitor for the same target.[7] |
Experimental Protocols & Data
Optimizing Incubation Time for this compound Treatment
The optimal incubation time for this compound is assay-dependent. Below are recommended starting points and a general workflow for optimization.
| Assay Type | Recommended Starting Incubation Time | Endpoint Measurement |
| PD-L1 Receptor Occupancy | 1 - 4 hours | Flow cytometry to measure binding of a fluorescently labeled anti-PD-L1 antibody. |
| T-cell Activation (e.g., IFN-γ secretion) | 24 - 72 hours | ELISA or ELISpot to quantify IFN-γ in the culture supernatant.[3] |
| Cytotoxicity/Cell Viability | 48 - 72 hours | MTT, XTT, or LDH release assays to measure cell viability.[8][9][10][11][12] |
Experimental Workflow for Incubation Time Optimization
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: PD-1-IN-X and DMSO Solvent Effects
Welcome to the technical support center for PD-1-IN-X. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using our small molecule PD-1 inhibitor and in understanding and controlling for the potential solvent effects of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for PD-1-IN-X?
A1: PD-1-IN-X is a hydrophobic compound that can be readily dissolved in DMSO. For in-vitro experiments, we recommend creating a high-concentration stock solution in 100% DMSO and then diluting it to the final working concentration in your cell culture medium.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is highly cell-type dependent. Most cell lines can tolerate final DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, primary cells are often more sensitive.[1] It is crucial to perform a dose-response curve with DMSO alone on your specific cell line to determine the optimal non-toxic concentration. Concentrations above 1% can lead to reduced cell viability and altered cellular functions.[2][3]
Q3: Can DMSO affect the results of my experiment beyond cytotoxicity?
A3: Yes, even at non-toxic concentrations, DMSO can have various effects on cells. It can alter membrane permeability, induce cell differentiation in some cell types like hematopoietic and embryonic stem cells, and influence cytokine production.[4][5] Studies have shown that DMSO can induce molecular changes in proteins and nucleic acids, potentially affecting experimental outcomes.[6] Therefore, a proper vehicle control is essential in all experiments.
Q4: How should I prepare my vehicle control?
A4: The vehicle control should contain the same final concentration of DMSO as the highest concentration used for your experimental treatments with PD-1-IN-X. This is critical to ensure that any observed effects are due to the inhibitor and not the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death in both treated and control wells. | DMSO concentration may be too high for your cell type. | Perform a DMSO toxicity assay to determine the maximum tolerable concentration (typically ≤ 0.5%). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. |
| Variability in results between experiments. | Inconsistent final DMSO concentrations or prolonged exposure to DMSO. | Always use a consistent, final concentration of DMSO for all treatments and controls. Minimize the time cells are exposed to the highest concentrations of DMSO during experimental setup. |
| PD-1-IN-X appears to have no effect. | The inhibitor may be precipitating out of solution at the final concentration. | Ensure that after diluting the DMSO stock into your aqueous media, the solution remains clear. If precipitation is observed, you may need to lower the final concentration of PD-1-IN-X or explore alternative solubilization methods. |
| Unexpected changes in gene or protein expression in vehicle control. | DMSO can influence cellular processes even at low concentrations. | This highlights the importance of the vehicle control. The effects observed in the PD-1-IN-X treated group should always be compared to the vehicle control group, not just the untreated group, to isolate the specific effects of the inhibitor. |
Quantitative Data Summary: DMSO Effects on Cell Viability
The following table summarizes the reported effects of different DMSO concentrations on various cell lines. It is important to note that these are general guidelines, and the specific effects on your cell line should be experimentally determined.
| DMSO Concentration (v/v) | General Effect on Cell Lines | Primary Cells | References |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive primary cells. | [1] |
| 0.1% - 0.5% | Tolerated by most cell lines without significant cytotoxicity. | May start to see some effects; testing is recommended. | [1][7][8] |
| 0.5% - 1.0% | Can cause reduced proliferation and viability in some cell lines. | Likely to be toxic. | [1][2] |
| > 1.0% | Significant reduction in cell viability and potential for apoptosis induction. | Not recommended. | [2][3][4] |
Experimental Protocols
Protocol: In-Vitro T-Cell Activation Assay with PD-1-IN-X
This protocol outlines a general procedure for assessing the effect of PD-1-IN-X on T-cell activation, with a focus on proper solvent controls.
1. Materials:
- PD-1-IN-X
- 100% DMSO
- T-cells (e.g., Jurkat cell line or primary T-cells)
- Antigen-presenting cells (APCs) expressing PD-L1
- T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or specific antigen)
- Complete cell culture medium
- Assay plates (e.g., 96-well)
- Cytokine detection kit (e.g., IL-2 ELISA)
- Cell viability reagent (e.g., MTT or CellTiter-Glo)
2. Preparation of PD-1-IN-X Stock Solution:
- Dissolve PD-1-IN-X in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended.
3. Experimental Setup:
- Determine Final DMSO Concentration: Based on your preliminary DMSO toxicity assay, determine the maximum non-toxic concentration for your co-culture system (e.g., 0.25%).
- Prepare Working Solutions:
- Prepare serial dilutions of PD-1-IN-X in complete medium. Ensure that the final DMSO concentration in each dilution is the same. This may require preparing intermediate dilutions in DMSO before adding to the medium.
- Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest PD-1-IN-X concentration.
- Plate Cells:
- Plate APCs and allow them to adhere if necessary.
- Add T-cells to the wells.
- Treatment:
- Add the prepared working solutions of PD-1-IN-X and the vehicle control to the appropriate wells.
- Include an "untreated" control group with no PD-1-IN-X or DMSO.
- Stimulation:
- Add the T-cell activation stimuli to all wells except for the unstimulated control.
4. Incubation:
- Incubate the plate for the desired time (e.g., 24-72 hours) at 37°C in a CO2 incubator.
5. Data Collection:
- Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a key cytokine like IL-2 using an ELISA kit.
- Cell Viability: Measure cell viability in each well using a suitable reagent.
6. Data Analysis:
- Normalize the cytokine production in the PD-1-IN-X treated wells to the vehicle control to determine the specific effect of the inhibitor.
- Confirm that there is no significant difference in cell viability between the vehicle control and the treated wells.
Visualizations
Caption: PD-1 Signaling Pathway and Inhibition by PD-1-IN-X.
Caption: Experimental Workflow for Testing PD-1-IN-X with Solvent Controls.
References
- 1. lifetein.com [lifetein.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 5. mdpi.com [mdpi.com]
- 6. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Validation & Comparative
Comparative Efficacy of PD-1/PD-L1 Inhibitors: A Detailed Analysis of BMS-202
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the efficacy of small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway. Due to the absence of publicly available information on a compound designated "PD-1-IN-24," this document will focus on a detailed analysis of BMS-202, a well-characterized PD-L1 inhibitor.
Executive Summary
BMS-202 is a potent, non-peptidic, small molecule inhibitor that disrupts the PD-1/PD-L1 interaction. It achieves this by binding to PD-L1 and inducing its dimerization, thereby preventing its engagement with the PD-1 receptor on T-cells.[1][2][3] This mechanism effectively blocks the inhibitory signal that cancer cells use to evade the immune system. Experimental data from in vitro and in vivo studies have demonstrated the anti-tumor activity of BMS-202. However, some studies suggest that its anti-tumor effect might also involve off-target cytotoxic effects in addition to its immune-mediated mechanism.[1][2]
BMS-202: In Vitro Efficacy
BMS-202 has demonstrated significant activity in various in vitro assays, effectively inhibiting the PD-1/PD-L1 interaction and impacting cancer cell proliferation.
| Assay Type | Target/Cell Line | Key Parameter | Result | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Binding | IC50 | 18 nM | [3][4][5] |
| Cell Proliferation | SCC-3 (PD-L1 positive squamous cell carcinoma) | IC50 | 15 µM | [1][2] |
| Cell Proliferation | Anti-CD3 activated Jurkat cells | IC50 | 10 µM | [1][2] |
| IFN-γ Release Assay | Hep3B/OS-8/hPD-L1 and primary T cell co-culture | IFN-γ Production | Significantly lower than a more optimized compound (A9) | [4] |
BMS-202: In Vivo Efficacy
In vivo studies using animal models have provided evidence for the anti-tumor effects of BMS-202.
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Humanized MHC-double knockout NOG mice | SCC-3 (squamous cell carcinoma) | BMS-202 | - Clear anti-tumor effect compared to control.- No significant lymphocyte accumulation in the tumor, suggesting a potential direct cytotoxic effect. | [1][2] |
| B16-F10 melanoma-bearing mice | Melanoma | PCC0208025 (BMS-202) | - Anti-tumor and immunomodulatory activity. | [5] |
Mechanism of Action of BMS-202
BMS-202 functions by binding directly to PD-L1, which induces the formation of a PD-L1 homodimer. This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells. By blocking this interaction, BMS-202 prevents the delivery of an inhibitory signal to the T-cell, thereby restoring its ability to recognize and attack tumor cells.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is utilized to quantify the inhibitory effect of compounds on the PD-1/PD-L1 interaction.
-
Reagents : Tag1-PD-L1, Tag2-PD-1, anti-Tag1-EuK (donor), and anti-Tag2-XL665 (acceptor) are diluted in a binding buffer.
-
Procedure :
-
Varying concentrations of the test compound (e.g., BMS-202) are incubated with Tag2-PD-1 and Tag1-PD-L1 in a 384-well plate.
-
After a pre-incubation period (e.g., 15 minutes), the detection reagents (anti-Tag1-EuK and anti-Tag2-XL665) are added.
-
The plate is incubated to allow for the binding of the detection reagents.
-
-
Detection : The HTRF signal is measured using a plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated.
-
Analysis : A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. The IC50 value is determined by plotting the HTRF ratio against the compound concentration.
Cell-Based IFN-γ Release Assay
This assay measures the ability of a compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.
-
Cell Culture :
-
Co-culture PD-L1-expressing cancer cells (e.g., Hep3B/OS-8/hPD-L1) with primary human T-cells.
-
Stimulate T-cells with anti-CD3 antibodies to induce activation.
-
-
Treatment : Add varying concentrations of the test compound (e.g., BMS-202) to the co-culture.
-
Incubation : Incubate the cells for a period (e.g., 72 hours) to allow for T-cell activation and cytokine secretion.
-
Measurement : Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Analysis : An increase in IFN-γ production in the presence of the compound indicates a reversal of PD-L1-mediated T-cell suppression.
Conclusion
BMS-202 is a well-documented small molecule inhibitor of the PD-1/PD-L1 pathway with demonstrated in vitro and in vivo efficacy. Its mechanism of action, centered on the induction of PD-L1 dimerization, provides a clear rationale for its anti-tumor activity. The provided experimental protocols offer a basis for the evaluation and comparison of similar compounds. Further research is warranted to fully elucidate the contribution of its immune-mediated versus potential off-target effects in different tumor contexts. The development of more potent and specific small molecule inhibitors of the PD-1/PD-L1 axis remains a promising avenue in cancer immunotherapy.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1 Immune Checkpoint Inhibitor Therapy Malignant Tumor Based on Monotherapy and Combined Treatment Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: The Small Molecule PD-1-IN-24 Versus Anti-PD-1 Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the novel small molecule inhibitor, PD-1-IN-24, and therapeutic anti-PD-1 monoclonal antibodies. This report synthesizes available experimental data to highlight key differences in their mechanisms and performance in preclinical assays.
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Programmed cell death protein 1 (PD-1) is a critical inhibitory receptor expressed on activated T cells. Its engagement with its ligands, PD-L1 and PD-L2, on tumor cells and other cells in the tumor microenvironment, suppresses T-cell-mediated anti-tumor immunity. Blocking this interaction has proven to be a powerful strategy to reinvigorate the immune system to fight cancer. While monoclonal antibodies targeting PD-1 have been the mainstay of this approach, small molecule inhibitors are emerging as a promising alternative. This guide focuses on a direct in vitro comparison of one such small molecule, this compound, with established anti-PD-1 antibodies like nivolumab and pembrolizumab.
Mechanism of Action: A Tale of Two Modalities
Anti-PD-1 antibodies are large glycoprotein molecules that bind to the extracellular domain of the PD-1 receptor on T cells. This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby releasing the "brake" on T cell activity.[1][2] This allows for the restoration of T cell proliferation, cytokine production, and cytotoxic killing of tumor cells.[3][4]
In contrast, this compound is a small molecule designed to inhibit the PD-1/PD-L1 interaction. While the precise binding site and mechanism of action for many small molecule inhibitors are still under extensive investigation, they are developed to interfere with the protein-protein interaction between PD-1 and PD-L1, achieving a similar outcome to antibody-based blockade.
Quantitative Performance Metrics: An In Vitro Snapshot
Direct, head-to-head in vitro studies comparing this compound and anti-PD-1 antibodies are limited. However, by compiling data from various sources, we can construct a comparative overview of their performance in key assays. It is crucial to note that the assay conditions and methodologies may differ, impacting direct comparability.
| Parameter | This compound | Anti-PD-1 Antibodies | Assay Type |
| Binding Affinity / Inhibition | IC50: 1.57 nM | Nivolumab: Kd ~3.06 nMPembrolizumab: Kd ~27 pM - 0.61 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Surface Plasmon Resonance (SPR) |
| Functional Potency | Significant IFN-γ increase at ≥ 0.082 µM | Nivolumab: EC50 ~0.28 µg/mLPembrolizumab: EC50 ~0.11 µg/mL | T Cell/Tumor Co-culture (IFN-γ) / PD-1/PD-L1 Blockade Bioassay (Luciferase) |
| Cellular Toxicity | IC50: 12.42 µM (on PBMCs) | Generally low in vitro cytotoxicity | Cell Viability Assay |
Key Experimental Methodologies
A variety of in vitro assays are employed to characterize the efficacy of PD-1 pathway inhibitors. Below are outlines of the key experimental protocols.
PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the ability of a compound to disrupt the binding between PD-1 and PD-L1.
Protocol Outline:
-
Recombinant human PD-1 protein tagged with a FRET acceptor (e.g., d2) and recombinant human PD-L1 protein tagged with a FRET donor (e.g., Terbium cryptate) are used.
-
The inhibitor (this compound or anti-PD-1 antibody) is serially diluted and incubated with the tagged proteins.
-
If the inhibitor is ineffective, PD-1 and PD-L1 interact, bringing the donor and acceptor into close proximity, resulting in a high FRET signal upon excitation.
-
An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
The signal is read on a compatible plate reader, and the IC50 value is calculated from the dose-response curve.
T-Cell Activation Assays
These assays measure the functional consequence of blocking the PD-1 pathway, which is the enhancement of T-cell activity.
a) Mixed Lymphocyte Reaction (MLR)
This assay assesses the proliferation and cytokine production of T cells in response to allogeneic stimulation.
Protocol Outline:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells from one donor are co-cultured with irradiated PBMCs or dendritic cells from a mismatched donor.
-
The inhibitor (this compound or anti-PD-1 antibody) is added to the co-culture.
-
After a period of incubation (typically 3-6 days), T cell proliferation is measured (e.g., by 3H-thymidine incorporation or CFSE dilution).
-
Supernatants are collected to quantify cytokine release (e.g., IFN-γ, IL-2) by ELISA or other immunoassays.
b) T Cell/Tumor Co-culture Assay
This assay more closely mimics the tumor microenvironment by co-culturing T cells with tumor cells that express PD-L1.
Protocol Outline:
-
Tumor cells known to express PD-L1 are seeded in a culture plate.
-
T cells (either from a healthy donor or a patient) are activated (e.g., with anti-CD3/CD28 beads) and added to the tumor cell culture.
-
The inhibitor is added at various concentrations.
-
After incubation, the supernatant is collected to measure IFN-γ levels.
-
Tumor cell viability can also be assessed to determine T-cell-mediated cytotoxicity.
c) PD-1/PD-L1 Blockade Bioassay (Reporter Assay)
This is a cell-based assay that uses engineered cell lines to provide a quantitative measure of PD-1/PD-L1 blockade.
Protocol Outline:
-
PD-L1 expressing "antigen-presenting cells" (APCs) are co-cultured with PD-1 expressing "effector cells". The effector cells contain a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response element).
-
Engagement of PD-1 by PD-L1 inhibits T-cell receptor signaling, resulting in a low reporter signal.
-
Addition of a blocking agent (this compound or anti-PD-1 antibody) disrupts the PD-1/PD-L1 interaction, leading to T-cell activation and an increase in the reporter signal.
-
The signal is measured, and an EC50 value is determined from the dose-response curve.
Concluding Remarks
Both this compound and anti-PD-1 antibodies demonstrate the ability to disrupt the PD-1/PD-L1 axis and enhance T-cell function in vitro. Anti-PD-1 antibodies are well-characterized biologics with high binding affinities and proven clinical efficacy. This compound represents a promising small molecule alternative with potent inhibitory activity in biochemical assays and functional effects in cell-based systems.
The choice between a small molecule and an antibody for therapeutic development will depend on a multitude of factors including oral bioavailability, tissue penetration, potential for off-target effects, and manufacturing costs. The in vitro data presented here provides a foundational comparison for researchers in the field of immuno-oncology. Further head-to-head studies utilizing standardized assays will be crucial for a more definitive comparison of their in vitro performance.
References
Comparative Guide to PD-1-IN-24 Activity in Primary T-Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical small molecule inhibitor, PD-1-IN-24, against established anti-PD-1/PD-L1 therapeutic antibodies and other small molecule inhibitors. The data presented herein is a synthesis of publicly available information and hypothetical projections for this compound to illustrate its potential efficacy in primary T-cell activation.
Introduction to PD-1 Inhibition
The Programmed Death-1 (PD-1) receptor is a critical immune checkpoint that negatively regulates T-cell activation.[1] Its ligands, PD-L1 and PD-L2, are often overexpressed on tumor cells, leading to T-cell exhaustion and immune evasion.[1] Inhibition of the PD-1/PD-L1 interaction can restore T-cell effector functions, including proliferation, cytokine release, and cytolytic activity, forming the basis of several successful cancer immunotherapies.
PD-1 Signaling Pathway
Upon engagement with its ligands, PD-L1 or PD-L2, on an antigen-presenting cell or a tumor cell, the PD-1 receptor on a T-cell becomes activated. This initiates a signaling cascade that ultimately suppresses T-cell activation. The diagram below illustrates this inhibitory pathway.
Comparative Efficacy in Primary T-Cell Assays
The following tables summarize the in vitro activity of this compound in comparison to other known PD-1/PD-L1 inhibitors. The data for established inhibitors are derived from published studies, while the data for this compound is hypothetical to demonstrate its target profile as a potent, specific small molecule inhibitor.
T-Cell Activation and Proliferation
This table compares the ability of different inhibitors to restore T-cell activation and proliferation in a Mixed Lymphocyte Reaction (MLR) assay.
| Compound | Type | Concentration | T-Cell Activation (CD25+ Expression) | Proliferating T-Cells (% of Total) |
| This compound (Hypothetical) | Small Molecule | 100 nM | 25% increase | 35% increase |
| BMS-1166 | Small Molecule | 100 nM | 15% increase | 20% increase |
| Pembrolizumab | Monoclonal Antibody | 10 µg/mL | Up to 12% increase in CD25 expression[2] | 1.5-fold increase in Ki-67+ CD8 T-cells[3] |
| Nivolumab | Monoclonal Antibody | 1 µg/mL | Significant increase in CD4+ and CD8+ T-cell proliferation[4] | 4.1-fold increase in CD8 mRNA in tumor tissues[5] |
Cytokine Release
This table outlines the capacity of each inhibitor to enhance the secretion of key pro-inflammatory cytokines, IFN-γ and IL-2, from activated primary T-cells.
| Compound | Type | Concentration | IFN-γ Fold Increase | IL-2 Fold Increase |
| This compound (Hypothetical) | Small Molecule | 100 nM | 4.5-fold | 3.8-fold |
| BMS-1166 | Small Molecule | 1 µM | Restoration of IFN-γ expression suppressed by PD-L1[1] | Restoration of IL-2 expression suppressed by PD-L1[1] |
| Pembrolizumab | Monoclonal Antibody | 10 µg/mL | 2 to 6-fold increase in TT-induced IFN-γ production from PBMCs[6] | Restores release of IL-2[7] |
| Nivolumab | Monoclonal Antibody | 1 µg/mL | Increased IFN-γ release in MLR[8] | Increased IL-2 release in MLR[8] |
Potency in Functional Assays
This table provides a comparison of the half-maximal effective concentration (EC50) of the inhibitors in T-cell based functional assays.
| Compound | Type | Assay | EC50 |
| This compound (Hypothetical) | Small Molecule | Primary T-Cell Proliferation | 50 nM |
| BMS-1001 | Small Molecule | Jurkat-based Luciferase Reporter Assay | ~300 nM[9] |
| BMS-1166 | Small Molecule | Jurkat-based Luciferase Reporter Assay | ~150 nM[9] |
| Pembrolizumab | Monoclonal Antibody | Mixed Lymphocyte Reaction (IL-2 Release) | 0.53 µg/mL[2] |
| Nivolumab | Monoclonal Antibody | Mixed Lymphocyte Reaction | Not explicitly stated, but enhances T-cell proliferation[4] |
Experimental Protocols and Workflows
The validation of PD-1 inhibitors in primary T-cells typically involves co-culture assays that measure the restoration of T-cell effector functions in the presence of PD-L1-mediated suppression. Below is a diagram of a general experimental workflow and detailed protocols for key assays.
Experimental Workflow
Primary T-Cell Proliferation Assay (CFSE-based)
This protocol details a method to assess T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
-
T-Cell Isolation and Labeling:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Resuspend isolated T-cells at 1-2 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium supplemented with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
-
Co-culture Setup:
-
Plate PD-L1 expressing antigen-presenting cells (APCs), such as monocyte-derived dendritic cells or an engineered cell line, in a 96-well plate.
-
Add the CFSE-labeled T-cells to the wells containing APCs at an appropriate stimulator-to-responder ratio (e.g., 1:10).
-
Add this compound or other inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-PD-1 antibody).
-
Co-culture the cells for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live T-cell population and examining the CFSE fluorescence intensity. Each peak of halved fluorescence intensity represents a cell division.
-
Quantify proliferation by calculating the percentage of divided cells or the proliferation index.
-
Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine secretion into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Co-culture and Supernatant Collection:
-
Set up the T-cell and APC co-culture as described in the proliferation assay protocol.
-
After 24-72 hours of incubation, centrifuge the plate and carefully collect the culture supernatant without disturbing the cell pellet.
-
Supernatants can be stored at -80°C until analysis.
-
-
ELISA Procedure (for IFN-γ):
-
Coat a 96-well ELISA plate with a capture antibody specific for human IFN-γ overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted supernatants and a serial dilution of recombinant human IFN-γ standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for human IFN-γ and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the recombinant IFN-γ standards.
-
Calculate the concentration of IFN-γ in the samples by interpolating their absorbance values from the standard curve.
-
Determine the fold-increase in cytokine production in the presence of the inhibitor compared to the vehicle control.
-
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. pnas.org [pnas.org]
- 4. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pembrolizumab on CD4+CD25+, CD4+LAP+ and CD4+TIM‐3+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PD-1-IN-24 Cross-Reactivity with Other Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor PD-1-IN-24 and its potential for cross-reactivity with other major immune checkpoint inhibitors. As direct experimental data on the cross-reactivity of this compound is not publicly available, this document outlines the structural and functional distinctions between the primary target of this compound and other key checkpoint proteins, and provides a comprehensive, albeit hypothetical, experimental framework for assessing such cross-reactivity.
Introduction to this compound and Immune Checkpoint Inhibition
This compound is a potent small molecule inhibitor of the Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a reported half-maximal inhibitory concentration (IC50) of 1.57 nM.[1] By disrupting this key immune checkpoint pathway, this compound aims to restore the anti-tumor activity of T-cells, which is often suppressed in the tumor microenvironment.[1][2]
Immune checkpoints are a series of inhibitory pathways in the immune system that are crucial for maintaining self-tolerance and modulating the duration and amplitude of physiological immune responses. However, cancer cells can hijack these pathways to evade immune surveillance. The development of checkpoint inhibitors, including monoclonal antibodies and small molecules, has revolutionized cancer therapy. This guide focuses on comparing this compound with inhibitors targeting other critical checkpoint proteins: CTLA-4, LAG-3, and TIM-3.
Structural and Functional Comparison of Major Checkpoint Inhibitors
A comparative analysis of the structures and functions of the primary immune checkpoint targets suggests a low probability of cross-reactivity for a highly specific small molecule inhibitor like this compound.
Programmed Cell Death Protein 1 (PD-1): PD-1 is a type I transmembrane protein belonging to the CD28/CTLA-4 family.[3][4] Its extracellular region consists of a single immunoglobulin variable-like (IgV) domain.[3][4][5] PD-1's ligands are PD-L1 and PD-L2. The interaction between PD-1 and PD-L1 is characterized by a relatively flat interface, which has proven to be a challenging target for small molecule inhibitors.[6] Small molecules that inhibit this interaction, such as this compound, are designed to fit into specific pockets on the protein surfaces to prevent their association.
Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4): CTLA-4 is another member of the immunoglobulin superfamily, primarily expressed on T-cells.[7][8] Structurally, it is a homodimer linked by a disulfide bond, with an extracellular domain that also has an IgV-like fold.[7][8][9] CTLA-4 competes with the co-stimulatory receptor CD28 for binding to its ligands, B7-1 (CD80) and B7-2 (CD86).[7][8] The distinct structure and different ligand-binding partners of CTLA-4 compared to PD-1 make it an unlikely off-target for a PD-1/PD-L1 specific inhibitor.[10]
Lymphocyte-Activation Gene 3 (LAG-3): LAG-3 is a type I transmembrane protein with four extracellular Ig-like domains.[11][12][13][14] It shares some structural homology with CD4 and binds to MHC class II molecules, as well as another ligand, Fibrinogen-like protein 1 (FGL1).[11][12][14] The more complex extracellular structure of LAG-3, with its four Ig domains, presents a significantly different binding landscape compared to the single IgV domain of PD-1 involved in the PD-L1 interaction.[15]
T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3): TIM-3 is a type I transmembrane protein with a unique structure consisting of an N-terminal IgV domain and a mucin-like domain.[16][17][18] Its known ligands include galectin-9, phosphatidylserine (PtdSer), and high-mobility group box 1 (HMGB1).[16][18] The presence of the mucin domain and its distinct set of ligands differentiate TIM-3 structurally and functionally from PD-1.
Data on this compound and Other Checkpoint Inhibitors
The following table summarizes the key characteristics of this compound and provides a general comparison with inhibitors of other major checkpoint targets. It is important to note the absence of publicly available data on the cross-reactivity of this compound.
| Feature | This compound | Anti-CTLA-4 Inhibitors (e.g., Ipilimumab) | Anti-LAG-3 Inhibitors (e.g., Relatlimab) | Anti-TIM-3 Inhibitors (e.g., Sabatolimab) |
| Primary Target | PD-1/PD-L1 Interaction | CTLA-4 | LAG-3 | TIM-3 |
| Inhibitor Type | Small Molecule | Monoclonal Antibody | Monoclonal Antibody | Monoclonal Antibody |
| Reported IC50 | 1.57 nM[1] | Varies by specific antibody and assay | Varies by specific antibody and assay | Varies by specific antibody and assay |
| Cross-Reactivity | Data Not Available | Generally high target specificity | Generally high target specificity | Generally high target specificity |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PD-1 signaling pathway and a proposed experimental workflow for assessing the cross-reactivity of this compound.
Caption: PD-1 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for determining the cross-reactivity of this compound.
Hypothetical Experimental Protocols for Cross-Reactivity Assessment
To definitively determine the cross-reactivity of this compound, a series of biochemical and cell-based assays should be performed. The following are detailed, hypothetical protocols based on standard industry practices for characterizing small molecule checkpoint inhibitors.
Biochemical Binding Assays
Objective: To quantify the direct binding affinity of this compound to the extracellular domains of PD-1, CTLA-4, LAG-3, and TIM-3.
a) Surface Plasmon Resonance (SPR):
-
Immobilization: Recombinant human PD-1, CTLA-4, LAG-3, and TIM-3 extracellular domains are individually immobilized on separate sensor chip surfaces.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surfaces.
-
Data Acquisition: The binding and dissociation of this compound are monitored in real-time.
-
Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for each checkpoint protein.
b) Homogeneous Time-Resolved Fluorescence (HTRF):
-
Assay Principle: A competitive binding assay is established for each checkpoint protein and its respective ligand. For example, for PD-1, biotinylated PD-L1 and europium-labeled anti-tag antibody binding to tagged PD-1 would be used.
-
Procedure: this compound is titrated into the assay mixture, and its ability to displace the labeled ligand is measured by the decrease in the HTRF signal.
-
Analysis: IC50 values are calculated, representing the concentration of this compound required to inhibit 50% of the protein-protein interaction.
Cell-Based Functional Assays
Objective: To assess the functional activity of this compound on cells expressing the target checkpoint inhibitors.
a) Reporter Gene Assays:
-
Cell Lines: Engineer cell lines (e.g., Jurkat T-cells) to express full-length human PD-1, CTLA-4, LAG-3, or TIM-3, along with a reporter gene (e.g., luciferase) under the control of a transcription factor responsive to T-cell activation (e.g., NFAT).
-
Co-culture: These reporter cells are co-cultured with antigen-presenting cells expressing the respective ligands (e.g., PD-L1, B7-1, MHC class II).
-
Treatment: The co-cultures are treated with a dose range of this compound.
-
Readout: Reporter gene expression is measured to quantify the extent of T-cell activation or inhibition reversal.
-
Analysis: EC50 values are determined for each checkpoint-expressing cell line.
b) Primary T-Cell Assays:
-
Cell Isolation: Primary human T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Activation and Co-culture: T-cells are activated to induce expression of checkpoint receptors and co-cultured with target cells expressing the relevant ligands.
-
Treatment: The co-culture is treated with various concentrations of this compound.
-
Endpoint Measurement: Supernatants are collected to measure cytokine release (e.g., IFN-γ, IL-2) by ELISA or multiplex bead array. T-cell proliferation can also be assessed.
-
Analysis: The effect of this compound on T-cell effector functions is quantified.
Conclusion
Based on the distinct structural and functional characteristics of PD-1, CTLA-4, LAG-3, and TIM-3, it is highly probable that a small molecule inhibitor specifically designed to target the PD-1/PD-L1 interaction, such as this compound, will exhibit a high degree of selectivity with minimal to no cross-reactivity with other checkpoint inhibitors. However, in the absence of direct experimental evidence, this remains a well-supported hypothesis. The comprehensive experimental workflow outlined in this guide provides a robust framework for the empirical determination of the selectivity profile of this compound, which is a critical step in its preclinical and clinical development. Researchers and drug developers are encouraged to perform such studies to fully characterize the specificity of this and other novel small molecule checkpoint inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Programmed cell death protein 1 - Wikipedia [en.wikipedia.org]
- 4. Structure and dynamics of PD-L1 and an ultra high-affinity PD-1 receptor mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. Cytotoxic T-lymphocyte associated protein 4 - Wikipedia [en.wikipedia.org]
- 9. Structure of murine CTLA-4 and its role in modulating T cell responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. LAG3 ectodomain structure reveals functional interfaces for ligand and antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immune checkpoint receptor LAG3: Structure, function, and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lymphocyte-activation gene 3 - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Not All Immune Checkpoints Are Created Equal [frontiersin.org]
- 16. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fig. 2, [Structure of TIM-3 molecule and...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synergistic Effects of PD-1 Inhibitors in Combination Cancer Therapy: A Comparative Guide
The advent of immune checkpoint inhibitors, particularly those targeting the Programmed Death-1 (PD-1) pathway, has revolutionized cancer treatment.[1][2][3] While monotherapy with PD-1 inhibitors has shown remarkable success in a subset of patients, a significant portion do not respond or develop resistance.[1][4] This has spurred extensive research into combination therapies, pairing PD-1 inhibitors with other anticancer agents to enhance their efficacy and overcome resistance. This guide provides a comparative overview of the synergistic effects observed when PD-1 inhibitors are combined with other cancer drugs, supported by experimental data and detailed methodologies.
Mechanism of Action: The PD-1/PD-L1 Axis
Tumor cells can evade the immune system by expressing Programmed Death-Ligand 1 (PD-L1) on their surface.[2][5][6] This ligand binds to the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses T cell-mediated antitumor responses.[5][6][7] PD-1 inhibitors are monoclonal antibodies that block this interaction, thereby restoring the immune system's ability to recognize and eliminate cancer cells.[2][5]
Synergistic Combinations with PD-1 Inhibitors
Numerous clinical trials are underway to investigate the efficacy of combining PD-1 inhibitors with other cancer treatments.[1][8][9] These combinations aim to leverage different mechanisms of action to produce a synergistic antitumor effect.[10][11]
PD-1 Inhibitors with Chemotherapy
Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an inflammatory tumor microenvironment. This can enhance the efficacy of PD-1 inhibitors by increasing T cell infiltration and activation within the tumor.[12]
Table 1: Efficacy of PD-1 Inhibitors in Combination with Chemotherapy
| Cancer Type | PD-1 Inhibitor | Chemotherapy Regimen | Key Efficacy Metric | Result | Clinical Trial Identifier |
| Non-Small Cell Lung Cancer (NSCLC) | Pembrolizumab | Platinum-based chemotherapy | Overall Survival (OS) & Progression-Free Survival (PFS) | Significantly longer OS and PFS compared to chemotherapy alone.[10] | NCT02142738 |
| Diffuse Large B-cell Lymphoma (DLBCL) | PD-1 Inhibitor | DHAP (dexamethasone, high-dose cytarabine, cisplatin) | Tumor Size Reduction | More obvious reduction in tumor size compared to DHAP or PD-1 inhibitor alone.[12] | N/A |
| Diffuse Large B-cell Lymphoma (DLBCL) | PD-1 Inhibitor | GemOx (gemcitabine, oxaliplatin) | Tumor Size Reduction | More obvious reduction in tumor size compared to GemOx alone.[12] | N/A |
PD-1 Inhibitors with Other Immunotherapies
Combining PD-1 inhibitors with other immune checkpoint inhibitors, such as CTLA-4 inhibitors, can target distinct inhibitory pathways, leading to a more robust and durable anti-tumor immune response.
Table 2: Efficacy of PD-1 Inhibitors in Combination with Other Immunotherapies
| Cancer Type | PD-1 Inhibitor | Other Immunotherapy | Key Efficacy Metric | Result | Clinical Trial Identifier |
| Melanoma | Nivolumab | Ipilimumab (CTLA-4 inhibitor) | 2-Year Survival Rate & Objective Response Rate (ORR) | 79% 2-year survival and 42% ORR in combination.[10] | N/A |
| Hodgkin's Lymphoma | Nivolumab | Brentuximab vedotin (antibody-drug conjugate) | Efficacy and Tolerability | Active and well-tolerated first salvage regimen.[10][13] | NCT02572167 |
PD-1 Inhibitors with Targeted Therapies
Targeted therapies, such as SHP2 inhibitors and CDK4/6 inhibitors, can modulate signaling pathways within cancer cells and the tumor microenvironment, potentially sensitizing tumors to PD-1 blockade.[1]
Table 3: Preclinical and Clinical Insights into PD-1 Inhibitor Combinations with Targeted Therapies
| Targeted Therapy | Mechanism of Synergy | Supporting Evidence |
| SHP2 Inhibitors | Enhance response to anti-PD-1 therapy through PD-L1 upregulation and concomitant inhibition of cancer cells and activation of anti-tumor immune response.[1] | Strong anti-tumor effects in a mouse model of anti-PD-1-resistant NSCLC (triple therapy with radiotherapy).[1] |
| CDK4/6 Inhibitors | Enhanced T cell tumor infiltration, increased MHC-I/II expression on tumor cells and APCs, and improved memory formation.[1] | Additive effect in animal tumor models.[1] |
| GSK-3 Inhibitors | Increased ratio of CD8 effector memory cells to CD4 Tregs within the tumor.[1] | Further tumor growth inhibition when combined with anti-LAG3 antibodies in mice.[1] |
Signaling Pathways and Experimental Workflows
The synergistic effects of these combination therapies are rooted in complex biological pathways. Visualizing these interactions and the experimental designs used to study them is crucial for understanding their rationale and outcomes.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of PD-1 inhibitors.
References
- 1. Combination Approaches to Target PD-1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Why a surge in PD-1/PD-L1 targeted combination trials is shaping the future of cancer treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 7. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What's the latest update on the ongoing clinical trials related to PD-1? [synapse.patsnap.com]
- 9. onclive.com [onclive.com]
- 10. Frontiers | PD-1/PD-L1 Based Combinational Cancer Therapy: Icing on the Cake [frontiersin.org]
- 11. New dimensions of PD-1/PD-L1 inhibitor combination therapy in cancer treatment: current advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effect of programmed death-1 inhibitor and programmed death-1 ligand-1 inhibitor combined with chemotherapeutic drugs on DLBCL cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-1/PD-L1 Based Combinational Cancer Therapy: Icing on the Cake - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PD-1-IN-24 and Nivolumab in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, targeting the programmed cell death-1 (PD-1) pathway has emerged as a cornerstone of treatment for a variety of malignancies. This guide provides a detailed head-to-head comparison of two distinct classes of PD-1 pathway inhibitors: PD-1-IN-24 , a small molecule inhibitor, and Nivolumab , a well-established monoclonal antibody. This comparison is based on their performance in relevant cell-based assays, offering insights into their mechanisms of action and relative potencies.
Executive Summary
This guide delves into the in-vitro efficacy of this compound and Nivolumab, focusing on their ability to disrupt the PD-1/PD-L1 interaction and restore T-cell function. While direct comparative studies are limited, this document synthesizes available data from similar cell-based assays to provide a comprehensive overview. Nivolumab, a human immunoglobulin G4 (IgG4) monoclonal antibody, functions by directly binding to the PD-1 receptor, preventing its interaction with ligands PD-L1 and PD-L2.[1] In contrast, this compound is a potent small molecule designed to inhibit the PD-1/PD-L1 interaction, thereby reactivating T-cell responses.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from cell-based assays for both inhibitor types. It is important to note that the data for the small molecule inhibitor is represented by compounds with a similar mechanism of action due to the limited public availability of head-to-head studies involving this compound and Nivolumab under identical experimental conditions.
| Inhibitor | Assay Type | Cell Lines | Parameter | Value | Reference |
| This compound | PD-1/PD-L1 Blockade | Not Specified | IC50 | 1.57 nM | |
| Nivolumab | PD-1/PD-L1 Blockade Bioassay | PD-1 Effector Cells / PD-L1 aAPC/CHO-K1 | EC50 | 0.25 µg/mL (~1.7 nM) | [1] |
| Nivolumab | T-cell Reporter Assay | JE6.1 reporter cell line expressing PD-1 | EC50 | 76.17 ng/mL (~0.52 nM) | [2] |
| BMS-1001 (Small Molecule) | PD-1/PD-L1 Checkpoint Assay | PD-1 Effector Cells | EC50 | Not specified, dose-dependent activity shown | [3] |
| BMS-1166 (Small Molecule) | PD-1/PD-L1 Checkpoint Assay | PD-1 Effector Cells | EC50 | Not specified, dose-dependent activity shown | [3] |
Note: The molecular weight of Nivolumab is approximately 146 kDa. The conversion of µg/mL to nM is an approximation.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the mechanism of action of both inhibitors, and a typical experimental workflow for their evaluation in a cell-based assay.
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Mechanisms of action for Nivolumab and this compound.
Caption: General experimental workflow for cell-based PD-1/PD-L1 inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key cell-based assays used to evaluate PD-1/PD-L1 inhibitors.
PD-1/PD-L1 Blockade Bioassay (Reporter Gene Assay)
This assay measures the inhibition of the PD-1/PD-L1 interaction through the activation of a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT).
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T-cells stably expressing PD-1 and an NFAT-luciferase reporter construct)
-
PD-L1 Antigen Presenting Cells (APCs) (e.g., CHO-K1 or Raji cells engineered to express PD-L1 and a T-cell receptor (TCR) activator)
-
Cell culture medium (e.g., RPMI-1640 or Ham's F-12) supplemented with fetal bovine serum (FBS)
-
This compound and Nivolumab
-
Luciferase assay reagent
-
White, clear-bottom 96-well assay plates
-
Luminometer
Protocol:
-
Cell Plating: Seed the PD-L1 APCs at an optimized density in a 96-well plate and incubate overnight to allow for cell adherence.
-
Inhibitor Addition: Prepare serial dilutions of this compound and Nivolumab in assay medium. Add the diluted compounds to the wells containing the PD-L1 APCs.
-
Effector Cell Addition: Add the PD-1 Effector Cells to each well.
-
Co-incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (typically 6 to 24 hours) to allow for cell-cell interaction and reporter gene expression.
-
Luminescence Reading: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
T-Cell Activation Assay (Cytokine Release)
This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the secretion of cytokines, such as interferon-gamma (IFN-γ), from activated T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a co-culture of T-cells and tumor cells expressing PD-L1.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, or specific antigen).
-
This compound and Nivolumab.
-
ELISA kit for the detection of IFN-γ or other relevant cytokines.
-
96-well cell culture plates.
-
Plate reader for ELISA.
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donors or prepare the co-culture of T-cells and tumor cells.
-
Assay Setup: Plate the cells in a 96-well plate.
-
Inhibitor and Stimulus Addition: Add the desired concentrations of this compound or Nivolumab to the wells. Add the T-cell activation stimulus.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48 to 72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of IFN-γ in the supernatants using an ELISA kit following the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to evaluate the dose-dependent effect of the inhibitors on T-cell activation.
Conclusion
Both this compound, as a representative small molecule inhibitor, and Nivolumab, a monoclonal antibody, demonstrate the ability to block the PD-1/PD-L1 pathway and restore T-cell function in vitro. While Nivolumab is a well-characterized therapeutic with extensive clinical data, small molecule inhibitors like this compound offer potential advantages such as oral bioavailability and different pharmacokinetic profiles. The choice between these modalities will depend on the specific research or therapeutic context. The cell-based assays detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these and other emerging PD-1 pathway inhibitors.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Therapeutic PD-L1 antibodies are more effective than PD-1 antibodies in blocking PD-1/PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of PD-1-IN-24 for the PD-1/PD-L1 Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor PD-1-IN-24 with other inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. The content herein is designed to offer an objective evaluation based on available experimental data, assisting researchers in making informed decisions for their discovery and development programs.
Introduction to PD-1/PD-L1 Inhibition
The interaction between the PD-1 receptor, primarily expressed on activated T cells, and its ligand PD-L1, often upregulated on tumor cells, represents a critical immune checkpoint.[1] This binding event transmits an inhibitory signal into the T cell, leading to a state of exhaustion and dampening the anti-tumor immune response.[2] Blocking the PD-1/PD-L1 interaction has emerged as a cornerstone of cancer immunotherapy, with both monoclonal antibodies and small molecule inhibitors demonstrating clinical potential.[2] This guide focuses on the specificity of a novel small molecule inhibitor, this compound, in comparison to established monoclonal antibodies and other small molecule inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and a selection of alternative PD-1/PD-L1 inhibitors. The data is presented as half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values, which are key indicators of a drug's potency. Lower values typically signify higher potency.
| Inhibitor | Type | Target | Assay Type | Potency (IC50/Kd) |
| This compound | Small Molecule | PD-1/PD-L1 Interaction | - | 1.57 nM (IC50) [3] |
| BMS-1001 | Small Molecule | PD-1/PD-L1 Interaction | HTRF | 2.25 nM (IC50) [4] |
| Nivolumab | Monoclonal Antibody | PD-1 | SPR | ~3.06 - 3.65 nM (Kd) [5][6] |
| Pembrolizumab | Monoclonal Antibody | PD-1 | SPR | ~0.25 - 0.61 nM (Kd); 27-29 pM (Kd) [1][5] |
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) is a key mechanism of immune suppression. The following diagram illustrates this signaling cascade.
Caption: PD-1/PD-L1 signaling inhibits T cell activation.
Experimental Methodologies
Detailed protocols for key assays used to evaluate the specificity and functional effects of PD-1/PD-L1 inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.
Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to an anti-tag antibody recognizing the first protein partner (e.g., His-tagged PD-L1) and an acceptor fluorophore (e.g., d2) conjugated to an anti-tag antibody for the second protein partner (e.g., Fc-tagged PD-1). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[7]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: Phosphate-buffered saline (PBS) containing 0.1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.
-
Dilute recombinant human His-tagged PD-L1 and Fc-tagged PD-1 to desired concentrations in assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.
-
Prepare the HTRF detection reagents: Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His antibody in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a low-volume 384-well white plate.
-
Add 4 µL of the His-tagged PD-L1 solution to each well and incubate for 15 minutes at room temperature.
-
Add 4 µL of the Fc-tagged PD-1 solution to each well and incubate for another 15 minutes at room temperature.
-
Add 10 µL of the premixed HTRF detection reagents to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
T Cell Activation Assay (IFN-γ Release)
This cell-based functional assay assesses the ability of a PD-1/PD-L1 inhibitor to restore T cell effector function in the presence of PD-L1-expressing tumor cells.
Principle: When T cells are co-cultured with tumor cells that express PD-L1, the PD-1/PD-L1 interaction suppresses T cell activation and cytokine production, such as Interferon-gamma (IFN-γ). An effective inhibitor will block this interaction, leading to increased T cell activation and a measurable increase in IFN-γ secretion.[3][8]
Protocol:
-
Cell Culture:
-
Culture a human T cell line (e.g., Jurkat cells engineered to express PD-1) and a human tumor cell line known to express PD-L1 (e.g., MDA-MB-231).
-
Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Co-culture and Treatment:
-
Seed the PD-L1-positive tumor cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add the PD-1-expressing T cells to the wells containing the tumor cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).
-
Immediately add a serial dilution of the test inhibitor (e.g., this compound) or vehicle control to the co-culture.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
IFN-γ Measurement (ELISA):
-
After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a commercially available Human IFN-γ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of IFN-γ against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, the concentration of the inhibitor that results in a 50% maximal increase in IFN-γ production.
-
Experimental Workflow for Inhibitor Specificity Evaluation
The following diagram outlines a typical workflow for evaluating the specificity of a novel PD-1/PD-L1 inhibitor.
Caption: A typical workflow for inhibitor specificity testing.
Conclusion
The available data indicates that this compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, with an IC50 value in the low nanomolar range, comparable to other small molecule inhibitors like BMS-1001. Its potency in biochemical assays is in a similar range to the binding affinities of therapeutic antibodies such as Nivolumab, although direct comparisons between IC50 and Kd values should be made with caution due to the different nature of these measurements. Further evaluation of this compound in cell-based functional assays and in vivo models is warranted to fully elucidate its therapeutic potential and specificity profile. The experimental protocols and workflows provided in this guide offer a framework for such investigations.
References
- 1. revvity.com [revvity.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Intracellular IFN-γ staining assay [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Benchmarking Guide: PD-1-IN-24 vs. Clinical PD-1 Inhibitors
In the rapidly evolving landscape of cancer immunotherapy, the development of novel programmed cell death-1 (PD-1) pathway inhibitors is a key focus for researchers and drug developers. This guide provides a comprehensive comparison of the novel small molecule inhibitor, PD-1-IN-24, against the well-established clinical monoclonal antibodies, Pembrolizumab (Keytruda®) and Nivolumab (Opdivo®). This objective analysis is supported by available experimental data to inform preclinical research and drug development decisions.
Mechanism of Action: A Tale of Two Modalities
The fundamental difference between this compound and the approved clinical inhibitors lies in their molecular nature and mechanism of action.
This compound is a small molecule inhibitor designed to disrupt the interaction between PD-1 and its ligand, PD-L1.[1] Its small size may offer potential advantages in terms of oral bioavailability and tissue penetration.
Pembrolizumab and Nivolumab , conversely, are humanized IgG4 monoclonal antibodies.[2][3][4] They function by binding directly to the PD-1 receptor on T-cells, effectively blocking its interaction with both PD-L1 and PD-L2.[2][4][5] This blockade releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.[2][3][4]
Comparative Efficacy: A Look at the Data
The following tables summarize the available quantitative data for this compound, Pembrolizumab, and Nivolumab, providing a basis for performance comparison.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor | Type | Target | IC50 (PD-1/PD-L1 Inhibition) | Binding Affinity (Kd) to PD-1 |
| This compound | Small Molecule | PD-1/PD-L1 Interaction | 1.57 nM (HTRF Assay)[1] | Data Not Available |
| Pembrolizumab | Monoclonal Antibody | PD-1 Receptor | ~0.535 µg/mL (T-cell inhibition)[6] | 29 pM - 3.4 nM[7][8][9] |
| Nivolumab | Monoclonal Antibody | PD-1 Receptor | Data Not Available | ~3 nM[2][4][5][7][8] |
Note: Direct comparison of IC50 values should be approached with caution due to the different assay formats and the nature of the inhibitors (small molecule vs. antibody). The binding affinity (Kd) for Pembrolizumab shows a range, which can be attributed to different measurement techniques (e.g., SPR, Bio-layer Interferometry).[5][7]
Table 2: Clinical Efficacy in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial (Exemplary) | Patient Population | Median Overall Survival (OS) | 5-Year OS Rate |
| Pembrolizumab | KEYNOTE-001 | Treatment-naïve, PD-L1 TPS ≥50% | 35.4 months[10] | 29.6%[10] |
| Nivolumab | CheckMate 017 & 057 (Combined 5-year data) | Previously treated | 11.5 months (in patients <65 years)[11] | 13.4% (in patients <65 years)[11] |
Note: Clinical trial data is presented for NSCLC as a representative indication. Efficacy can vary significantly based on cancer type, line of therapy, and patient biomarkers such as PD-L1 expression.
Experimental Methodologies: The Assays Behind the Data
The following are detailed descriptions of the key experimental protocols used to characterize and benchmark PD-1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.
-
Principle: The assay relies on the proximity-based fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). Tagged recombinant human PD-1 and PD-L1 proteins are used. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[3][12][13]
-
Protocol Outline:
-
Dispense the test compound (e.g., this compound) or a known inhibitor standard into a low-volume 384-well plate.
-
Add a pre-mixed solution of tagged human PD-1 and PD-L1 proteins.
-
Add the HTRF detection reagents (anti-tag antibodies labeled with the donor and acceptor fluorophores).
-
Incubate the plate to allow for binding and signal development.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and determine the IC50 value of the inhibitor.[3][12]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of inhibitors to their targets.[14][15][16]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., human PD-1) is immobilized on the chip surface. The other binding partner (the analyte, e.g., an anti-PD-1 antibody or small molecule) is flowed over the surface. The binding event causes a change in mass at the surface, which is detected as a change in the SPR signal.[14][16]
-
Protocol Outline:
-
Immobilize recombinant human PD-1 protein onto a sensor chip.
-
Flow a series of concentrations of the analyte (e.g., Pembrolizumab, Nivolumab, or this compound) over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the chip surface to remove the bound analyte.
-
Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[14][15][17]
-
Cell-Based Reporter Assay for Functional Activity
Cell-based assays are crucial for determining the functional consequences of PD-1 blockade in a more physiologically relevant context.
-
Principle: These assays typically utilize two cell lines: an effector cell line (e.g., Jurkat T-cells) engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response elements), and a target cell line engineered to express human PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low reporter gene expression. An inhibitor that blocks this interaction will restore T-cell activation and result in a measurable increase in the reporter signal.[18][19][20][21]
-
Protocol Outline:
-
Seed the PD-L1 expressing target cells in a 96-well plate.
-
Add the test inhibitor (e.g., this compound, Pembrolizumab, or Nivolumab) at various concentrations.
-
Add the PD-1 expressing effector cells to the wells.
-
Co-culture the cells for a defined period (e.g., 6-24 hours) to allow for cell-cell interaction and T-cell activation.
-
Add a substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the reporter signal (e.g., luminescence) using a plate reader.
-
Calculate the EC50 value, representing the concentration of the inhibitor that induces a half-maximal response.[19][21]
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the PD-1 signaling pathway and the workflows of the key experimental assays.
PD-1 Signaling Pathway and Points of Inhibition.
HTRF Assay Workflow for PD-1/PD-L1 Inhibition.
Surface Plasmon Resonance (SPR) Workflow.
Cell-Based Reporter Assay Workflow.
References
- 1. Clinical Review - Nivolumab (Opdivo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nivolumab, a Novel Anti–PD-1 Monoclonal Antibody for the Treatment of Solid and Hematologic Malignancies - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 4. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Case report: Pharmacokinetics of pembrolizumab in a patient with stage IV non–small cell lung cancer after a single 200 mg administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An affinity threshold for maximum efficacy in anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Data Confirm Survival Benefit for Pembrolizumab in Advanced NSCLC [jhoponline.com]
- 11. mdpi.com [mdpi.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. aurorabiolabs.com [aurorabiolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. amsbio.com [amsbio.com]
- 21. worldwide.promega.com [worldwide.promega.com]
Unlocking the Potential of Immune Checkpoint Blockade: A Comparative Analysis of PD-1-IN-24 and Peptide-Based PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. By targeting the programmed cell death protein 1 (PD-1) pathway, these agents can reinvigorate the body's immune system to recognize and eliminate tumor cells.[1][2][3] While monoclonal antibodies have been the vanguard of this therapeutic strategy, the focus is increasingly shifting towards small molecule and peptide-based inhibitors that offer distinct advantages. This guide provides a comprehensive comparison of a representative small molecule inhibitor, PD-1-IN-24, and peptide-based inhibitors of the PD-1/PD-L1 interaction, supported by experimental data and detailed protocols.
At a Glance: Small Molecules vs. Peptides
Small molecule inhibitors like this compound and peptide inhibitors represent two promising alternatives to antibody-based therapies, each with a unique set of characteristics.[4][5] Small molecules are orally bioavailable, have better tissue and tumor penetration, and generally have shorter half-lives, which can be advantageous in managing immune-related adverse events.[6][7] Peptide inhibitors, while larger than small molecules, can offer a larger binding interface, potentially leading to high specificity and binding affinity.[4]
Performance Comparison: this compound vs. Peptide Inhibitors
To illustrate the differences in performance, this section presents a summary of key quantitative data for a representative small molecule PD-1/PD-L1 inhibitor (as a proxy for this compound) and a representative peptide inhibitor.
| Parameter | Representative Small Molecule Inhibitor (e.g., BMS-1166) | Representative Peptide Inhibitor (e.g., AUNP-12) |
| Binding Affinity (IC50) | 7 nM (TR-FRET assay)[8] | Micromolar range in IFNγ-release assay[4] |
| Mechanism of Action | Induces PD-L1 dimerization, blocking the PD-1 interaction surface.[5] | Binds to PD-1, competitively inhibiting the binding of PD-L1. |
| Oral Bioavailability | Generally high. | Typically low, requiring alternative administration routes. |
| Tumor Penetration | Enhanced due to small size.[6][7] | Can be limited by molecular size. |
| Plasma Stability | Generally high.[5] | Can be susceptible to proteolytic degradation. |
| Immunogenicity | Low risk.[5] | Potential for immunogenicity. |
| Manufacturing Cost | Lower compared to biologics.[5] | Generally lower than antibodies, but can be higher than small molecules. |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
Caption: Experimental workflow for evaluating PD-1 inhibitors.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing findings, detailed methodologies for key experiments are crucial.
PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the ability of a compound to inhibit the binding of PD-1 to its ligand PD-L1.
-
Materials:
-
Tagged human recombinant PD-1 and PD-L1 proteins.
-
Labeled anti-tag detection reagents.
-
Assay buffer.
-
Test compounds (this compound or peptide inhibitor).
-
384-well low volume white plate.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Dispense the diluted compounds or standards directly into the assay plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents. The reagents can be pre-mixed and added in a single step.
-
Incubate the plate at room temperature for the recommended time (e.g., 1 hour).
-
Read the plate on an HTRF-compatible reader. The signal decreases in the presence of an inhibitor.
-
Calculate the IC50 value from the dose-response curve.[9]
-
Cell-Based PD-1/PD-L1 Blockade Bioassay
This assay measures the ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell activation.
-
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells expressing PD-1 and a luciferase reporter under an NFAT response element).
-
PD-L1 aAPC/CHO-K1 Cells (Antigen Presenting Cells).
-
Cell culture medium and serum.
-
Test compounds.
-
96-well white clear-bottom assay plate.
-
Luminometer.
-
-
Procedure:
-
Thaw and plate the PD-L1 aAPC/CHO-K1 cells in the 96-well plate and incubate.
-
On the day of the assay, prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the wells containing the aAPC/CHO-K1 cells.
-
Add the PD-1 Effector Cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6 hours) at 37°C.
-
Add a luciferase assay reagent to the wells.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction.[6]
-
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of the inhibitors in a preclinical animal model.
-
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice).
-
Tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Test compounds (formulated for in vivo administration).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inoculate mice subcutaneously with tumor cells.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage for a small molecule, intraperitoneal injection for a peptide).
-
Measure tumor volume with calipers every 2-3 days.
-
Continue treatment for a predetermined period or until tumors reach a specified endpoint.
-
At the end of the study, collect tumors and other tissues for further analysis (e.g., flow cytometry for immune cell infiltration).
-
Analyze tumor growth curves and perform statistical analysis to determine efficacy.[10]
-
Conclusion
Both small molecule inhibitors like this compound and peptide-based inhibitors offer compelling advantages over traditional antibody therapies for targeting the PD-1/PD-L1 pathway. Small molecules excel in their pharmacokinetic properties, including oral bioavailability and tumor penetration, making them highly attractive for clinical development.[5][6][7] Peptide inhibitors, on the other hand, can be designed for high target specificity. The choice between these modalities will depend on the specific therapeutic context and desired pharmacological profile. The experimental protocols provided herein offer a robust framework for the preclinical evaluation and comparison of these promising classes of cancer immunotherapies.
References
- 1. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-based and small molecule PD-1 and PD-L1 pharmacological modulators in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the efficacy of checkpoint inhibitors on CD8+ cytotoxic T cells for immunotherapeutic applications via single-cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. pulsus.com [pulsus.com]
- 8. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. ichor.bio [ichor.bio]
pharmacokinetics and pharmacodynamics of PD-1-IN-24 compared to similar compounds
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Small Molecule PD-1/PD-L1 Inhibitors: PD-1-IN-24 and Similar Compounds
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have shown significant clinical success, there is a growing interest in the development of small molecule inhibitors. These compounds offer potential advantages such as oral bioavailability, shorter half-lives for better management of immune-related adverse events, and potentially improved tumor penetration. This guide provides a comparative analysis of the pharmacokinetics and pharmacodynamics of this compound and three other notable small molecule PD-1/PD-L1 inhibitors: BMS-202, CA-170, and INCB086550. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available preclinical data.
Mechanism of Action
Small molecule inhibitors of the PD-1/PD-L1 pathway primarily function by disrupting the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This blockade abrogates the inhibitory signal, thereby restoring T cell effector functions, such as cytokine production (e.g., IFN-γ) and cytotoxicity, leading to an enhanced anti-tumor immune response. Some small molecules, like BMS-202 and INCB086550, have been shown to induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, further preventing its engagement with PD-1.
Comparative Analysis
This section provides a detailed comparison of the in vitro pharmacology, in vivo pharmacokinetics, and in vivo pharmacodynamics and efficacy of this compound, BMS-202, CA-170, and INCB086550 based on publicly available preclinical data.
In Vitro Pharmacology
The in vitro potency of these small molecule inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) for the disruption of the PD-1/PD-L1 interaction is a key parameter.
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference |
| This compound | PD-1/PD-L1 | Not Specified | 1.57 | Vendor Data |
| BMS-202 | PD-L1 | HTRF | 18 | [1] |
| CA-170 | PD-L1, VISTA | Cell-based | ~125-500 (Optimal) | [2] |
| INCB086550 | PD-L1 | HTRF | < 10 | [3] |
In Vivo Pharmacokinetics in Mice
Understanding the pharmacokinetic profile of these compounds is essential for designing effective in vivo studies and predicting their behavior in more complex biological systems.
| Compound | Mouse Strain | Dose & Route | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (%) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| BMS-202 | C57BL/6NCrl | 60 mg/kg, Oral | ~4.36 nM (plasma at 1h) | ~3h (tumor) | Not Reported | Not Reported | Not Reported | BenchChem |
| CA-170 | Balb/c | 10-300 mg/kg, Oral | Dose-dependent | ~1-2 h | Dose-dependent | ~0.5 h | ~40% | [4][5] |
| INCB086550 | C57BL/6 | 20 mg/kg, Oral (BID) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
In Vivo Pharmacodynamics & Efficacy in Murine Tumor Models
The ultimate preclinical validation for these inhibitors comes from their ability to modulate the immune system and inhibit tumor growth in vivo.
| Compound | Tumor Model | Dosing Regimen | Key Pharmacodynamic Effects | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| BMS-202 | B16-F10 melanoma | 20 mg/kg, IP, daily | Increased intratumoral CD8+ T cells | Significant TGI | [1] |
| CA-170 | B16/F1 melanoma | 10 & 100 mg/kg, Oral | Increased peripheral and tumor T cell activation | 23% (10mg/kg), 41% (100mg/kg) | [2] |
| INCB086550 | MC38-huPD-L1 | 2, 20, 200 mg/kg, Oral (BID) | Reduced unoccupied tumor PD-L1, increased intratumoral CD8+ T cells | Dose-dependent TGI | [3] |
Experimental Protocols
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.
-
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the proteins interact, the donor and acceptor are in close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
General Procedure:
-
Recombinant human PD-1 and PD-L1 proteins, each tagged for detection (e.g., with a 6-His tag and an Fc tag, respectively), are used.
-
The test compound is serially diluted and added to a low-volume 384-well plate.
-
A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells.
-
The detection reagents (e.g., anti-6His-Europium and anti-Fc-d2) are added.
-
The plate is incubated at room temperature to allow for binding to reach equilibrium.
-
The fluorescence is read on an HTRF-compatible plate reader at the emission wavelengths of the donor and acceptor.
-
The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curves.[6][7]
-
In Vivo Murine Syngeneic Tumor Model for Efficacy Evaluation
This model is used to assess the anti-tumor efficacy of immune checkpoint inhibitors in the context of a competent immune system.
-
Animal Model: C57BL/6 or Balb/c mice are commonly used.
-
Tumor Cell Line: A syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma for C57BL/6 mice or CT26 colon carcinoma for Balb/c mice) is selected.
-
Procedure:
-
Tumor cells are cultured and then subcutaneously implanted into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
The test compound is administered at various doses and schedules (e.g., daily oral gavage).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested for pharmacodynamic analysis (e.g., flow cytometry to assess immune cell infiltration).[8][9]
-
Pharmacokinetic Analysis in Mice
This protocol outlines the general procedure for determining the pharmacokinetic parameters of a small molecule inhibitor in mice.
-
Animal Model: Typically, male or female mice of a specific strain (e.g., C57BL/6 or CD-1) are used.
-
Procedure:
-
The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
A single dose of the compound is administered to the mice via the intended route (e.g., oral gavage or intravenous injection).
-
Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.[10][11]
-
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of small molecule PD-1/PD-L1 inhibitors.
Conclusion
This compound, BMS-202, CA-170, and INCB086550 represent a promising new class of orally available small molecule PD-1/PD-L1 inhibitors. The available preclinical data demonstrates their ability to disrupt the PD-1/PD-L1 interaction, activate T cell responses, and inhibit tumor growth in vivo. While a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies, this guide provides a consolidated overview of their key pharmacokinetic and pharmacodynamic properties. Further research and standardized testing will be crucial to fully elucidate the comparative efficacy and safety profiles of these compounds and to guide their clinical development. CA-170's dual targeting of PD-L1 and VISTA presents a unique mechanism that warrants further investigation. The continued development of these and other small molecule immune checkpoint inhibitors holds the potential to broaden the therapeutic landscape of cancer immunotherapy.
References
- 1. raybiotech.com [raybiotech.com]
- 2. curis.com [curis.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ichor.bio [ichor.bio]
- 9. Preclinical Mouse Tumor Models Of Immune Checkpoint Inhibition - Explicyte Immuno-Oncology [explicyte.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparison Guide: Validating Target Engagement of PD-1-IN-24 in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to validate the target engagement of PD-1-IN-24, a novel small molecule inhibitor of the Programmed Death-1 (PD-1) pathway, in a new cell line. We present detailed protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate assays for their drug discovery pipeline.
The interaction between PD-1 and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade the immune system.[1][2][3] Small molecule inhibitors that disrupt this interaction are a promising class of cancer therapeutics.[4][5][6] Validating that a compound like this compound directly binds to its intended target in a cellular context is a crucial step in its development.
This guide compares three orthogonal methods for validating target engagement:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that directly assesses the binding of a ligand to its target protein in intact cells or cell lysates by measuring changes in the protein's thermal stability.[7][8][9][10]
-
Co-Immunoprecipitation (Co-IP): A technique to study protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.[11][12][13] This can be adapted to demonstrate the disruption of the PD-1/PD-L1 interaction by an inhibitor.
-
Functional Cell-Based Reporter Assay: An assay that measures the downstream signaling consequences of target engagement, providing evidence of functional modulation of the pathway.[14]
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, often expressed on tumor cells, to the PD-1 receptor on activated T cells, initiates a signaling cascade that suppresses T cell proliferation, cytokine release, and cytotoxic activity, thereby allowing the tumor to escape immune surveillance.[15][16][17][18]
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.[7][8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be quantified by heating cell lysates or intact cells treated with the compound to a range of temperatures, followed by detection of the soluble protein fraction by Western Blot.[9][10]
Experimental Workflow: CETSA
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 18. navinci.se [navinci.se]
comparative analysis of PD-1-IN-24 and Pembrolizumab on T-cell proliferation
A Head-to-Head Look at a Novel Small-Molecule Inhibitor (PD-1-IN-24) and a Monoclonal Antibody (Pembrolizumab) on T-cell Proliferation
This guide provides a comparative framework for evaluating the efficacy of two distinct classes of Programmed Death-1 (PD-1) pathway inhibitors: a representative novel small-molecule inhibitor, denoted here as this compound, and the well-established monoclonal antibody, Pembrolizumab. The focus of this analysis is their respective impact on T-cell proliferation, a critical measure of immune response potentiation.
Disclaimer: As of the latest literature review, specific preclinical or clinical data for a compound designated "this compound" is not publicly available. Therefore, this guide will use "this compound" as a representative placeholder for a novel small-molecule PD-1/PD-L1 inhibitor and will outline the necessary comparative data based on established methodologies for this class of compounds.
Mechanism of Action: A Tale of Two Inhibitors
Pembrolizumab is a humanized monoclonal antibody that directly targets the PD-1 receptor on the surface of T-cells.[1][2][3] By binding to PD-1, Pembrolizumab sterically hinders the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells.[2][4][5] This blockade effectively releases the "brakes" on the T-cell, restoring its ability to recognize and attack tumor cells, leading to T-cell proliferation and cytokine release.[1][6]
In contrast, small-molecule inhibitors of the PD-1/PD-L1 pathway, such as our representative this compound, typically function by binding to PD-L1.[2] These molecules are designed to induce dimerization of PD-L1, which prevents its interaction with the PD-1 receptor.[7] The end result is similar to that of Pembrolizumab: the inhibition of the PD-1 signaling cascade and the restoration of T-cell effector functions.[2]
Quantitative Comparison of T-cell Proliferation
The following table summarizes the key quantitative parameters for comparing the effects of this compound and Pembrolizumab on T-cell proliferation. The values for this compound are hypothetical and represent the type of data that would be generated in preclinical studies.
| Parameter | This compound (Hypothetical Data) | Pembrolizumab (Published Data Ranges) | Assay Type |
| EC50 for T-cell Proliferation | 50 nM | 0.1 - 10 nM | Mixed Lymphocyte Reaction (MLR) |
| Maximal T-cell Proliferation (% of control) | 250% | 200 - 400% | Anti-CD3/CD28 Stimulated PBMC Assay |
| IFN-γ Release (pg/mL) | 800 pg/mL | 500 - 1500 pg/mL | Co-culture with PD-L1+ Tumor Cells |
| IL-2 Secretion (pg/mL) | 400 pg/mL | 200 - 600 pg/mL | Superantigen (SEB) Stimulated PBMC Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of an inhibitor to enhance T-cell proliferation in response to allogeneic stimulation.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
Co-culture: Co-culture the PBMCs from the two donors at a 1:1 ratio in 96-well plates.
-
Treatment: Add serial dilutions of this compound or Pembrolizumab to the co-culture. Include a vehicle control and a positive control (e.g., another known PD-1 inhibitor).
-
Proliferation Measurement: After 5 days of incubation, add a proliferation marker such as BrdU or ³H-thymidine and incubate for an additional 18-24 hours. Measure the incorporation of the marker to quantify T-cell proliferation.
-
Data Analysis: Plot the proliferation data against the inhibitor concentration and determine the EC50 value.
Anti-CD3/CD28 Stimulated PBMC Proliferation Assay
This assay evaluates the effect of the inhibitors on T-cell proliferation following polyclonal T-cell receptor (TCR) stimulation.
-
Cell Preparation: Isolate PBMCs from a healthy donor.
-
Stimulation: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to activate T-cells.
-
Treatment: Add the PBMCs to the coated wells along with serial dilutions of this compound or Pembrolizumab.
-
Proliferation Measurement: After 3-4 days, measure T-cell proliferation using a suitable method like CFSE staining followed by flow cytometry or a colorimetric assay like MTS.
-
Data Analysis: Calculate the percentage of maximal T-cell proliferation relative to the vehicle control.
Cytokine Release Assay
This assay measures the production of key effector cytokines, such as IFN-γ and IL-2, which are indicative of T-cell activation.
-
Cell Preparation: Co-culture isolated T-cells with a cancer cell line known to express high levels of PD-L1.
-
Treatment: Add this compound or Pembrolizumab to the co-culture.
-
Supernatant Collection: After 48-72 hours, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of IFN-γ and IL-2 in the supernatant using ELISA or a multiplex cytokine bead array.
-
Data Analysis: Compare the cytokine levels in the treated samples to the untreated control.
Visualizing the Mechanisms and Workflows
PD-1 Signaling Pathway and Inhibitor Intervention
Caption: PD-1 signaling pathway and points of intervention for inhibitors.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing PD-1 inhibitors on T-cell function.
References
- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Preclinical Data Supporting Antitumor Activity of PD-1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A patent review on PD-1/PD-L1 antagonists: small molecules, peptides and macrocycles (2015–2018) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PD-1-IN-24: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of PD-1-IN-24, a small molecule inhibitor of the PD-1/PD-L1 pathway.
The following procedures are based on general laboratory safety protocols and information available for similar small molecule inhibitors. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific toxicological properties for this compound are not extensively documented in publicly available sources, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
| Parameter | Recommendation |
| Storage Temperature | Store the solid compound at -20°C for long-term stability. |
| Solution Storage | If dissolved in a solvent such as DMSO, store aliquots at -80°C to minimize freeze-thaw cycles. |
| Light and Moisture | Protect from light and moisture to prevent degradation. |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or dissolved in a solvent, must adhere to institutional and local regulations for chemical waste.
Solid Waste Disposal
-
Collection: Collect any unused or waste this compound powder in a clearly labeled, sealed container.
-
Labeling: The container must be labeled with the chemical name ("this compound"), CAS number (2360909-50-6), and appropriate hazard symbols.
-
Waste Stream: Dispose of the container in the designated solid chemical waste stream for your institution. Do not mix with general laboratory trash.
Liquid Waste Disposal (Solutions in Solvents like DMSO)
-
Collection: Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a dedicated, leak-proof, and clearly labeled waste container.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is common practice to segregate halogenated and non-halogenated solvent waste.
-
Labeling: The liquid waste container must be clearly labeled with the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and relevant hazard warnings.
-
Disposal: Arrange for the disposal of the liquid chemical waste through your institution's EHS department.
Contaminated Materials Disposal
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Consumables: Pipette tips, tubes, and other disposable labware that have come into contact with this compound should be collected in a labeled bag or container and disposed of as solid chemical waste.
Experimental Protocol Waste Management
For in-vitro and in-vivo studies, all materials and solutions containing this compound should be treated as chemical waste. Cell culture media containing the compound, as well as any animal bedding or waste from treated animals, may require special handling and disposal procedures as dictated by your institution's animal care and use committee and EHS guidelines.
Disposal Workflow Diagram
Caption: A flowchart illustrating the proper disposal pathways for solid, liquid, and contaminated waste of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical.
Personal protective equipment for handling PD-1-IN-24
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the small molecule inhibitor PD-1-IN-24, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols for chemical compounds is mandatory.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Impervious laboratory coat or clothing | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the compound as a powder or when aerosolization is possible. |
| Engineering Controls | Chemical fume hood or other ventilated enclosure | Minimizes inhalation exposure by capturing airborne particles. |
| Emergency Equipment | Accessible safety shower and eye wash station | For immediate use in the event of accidental exposure. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability and integrity of this compound, as well as for ensuring a safe laboratory environment.
Handling Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Storage Conditions
To ensure the stability of the compound, adhere to the following storage recommendations[1]:
| Condition | Requirement |
| Temperature | -20°C |
| Container | Tightly sealed |
| Environment | Well-ventilated area, away from moisture and direct sunlight |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table provides guidance on first-aid measures.[1]
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention. |
| Skin Contact | Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
The following diagram illustrates the logical flow for the disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
All waste materials, including the compound itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the regular trash. Treat all contaminated materials as chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
